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Ethyl 2-(bromomethyl)-4-methoxybenzoate Documentation Hub

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  • Product: Ethyl 2-(bromomethyl)-4-methoxybenzoate
  • CAS: 56427-63-5

Core Science & Biosynthesis

Foundational

Chemical structure of Ethyl 2-(bromomethyl)-4-methoxybenzoate

An In-Depth Technical Guide to Ethyl 2-(bromomethyl)-4-methoxybenzoate Introduction Ethyl 2-(bromomethyl)-4-methoxybenzoate is a substituted aromatic carboxylic acid ester. Its structure comprises a benzene ring function...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-(bromomethyl)-4-methoxybenzoate

Introduction

Ethyl 2-(bromomethyl)-4-methoxybenzoate is a substituted aromatic carboxylic acid ester. Its structure comprises a benzene ring functionalized with an ethyl ester group, a bromomethyl group, and a methoxy group. The specific arrangement of these substituents—particularly the ortho-positioned bromomethyl and ester groups and the para-methoxy group—makes it a potentially valuable and versatile intermediate in organic synthesis. The bromomethyl group serves as a reactive handle for introducing the benzoate scaffold into larger molecules through nucleophilic substitution or cross-coupling reactions. This guide provides a comprehensive overview of its structure, a proposed synthetic pathway, predicted spectroscopic data, potential applications, and essential safety protocols. As specific literature on this exact isomer is sparse, this guide synthesizes information from established chemical principles and data from closely related structural analogs.

Chemical and Physical Properties

Below is a summary of the predicted physicochemical properties for Ethyl 2-(bromomethyl)-4-methoxybenzoate.

PropertyValue
IUPAC Name ethyl 2-(bromomethyl)-4-methoxybenzoate
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water
SMILES CCOC(=O)c1cc(OC)ccc1CBr
InChI Key (Predicted)

Proposed Synthetic Pathway

A robust and logical synthesis for Ethyl 2-(bromomethyl)-4-methoxybenzoate involves a two-step process starting from 2-methyl-4-methoxybenzoic acid. This approach ensures the correct regiochemistry, which can be challenging to achieve through direct bromination of a pre-existing ethyl 4-methoxybenzoate due to the directing effects of the substituents[1].

  • Step 1: Fischer Esterification of 2-methyl-4-methoxybenzoic acid to form the precursor, Ethyl 2-methyl-4-methoxybenzoate.

  • Step 2: Benzylic Bromination using N-bromosuccinimide (NBS) under radical initiation conditions to selectively brominate the benzylic methyl group.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Benzylic Bromination start 2-methyl-4-methoxybenzoic acid reagents1 Ethanol (excess) Sulfuric Acid (cat.) start->reagents1 Reflux product1 Ethyl 2-methyl-4-methoxybenzoate reagents1->product1 reagents2 N-Bromosuccinimide (NBS) AIBN or BPO (cat.) product1->reagents2 Reflux in CCl₄ or similar product2 Ethyl 2-(bromomethyl)-4-methoxybenzoate reagents2->product2

Caption: Proposed two-step synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-4-methoxybenzoate (Fischer Esterification)

This protocol is a standard Fischer esterification procedure.

  • Materials:

    • 2-methyl-4-methoxybenzoic acid

    • Absolute Ethanol (serves as reactant and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-methoxybenzoic acid (1.0 eq.) in an excess of absolute ethanol (10-15 volumes).

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-4-methoxybenzoate. The product can be purified further by column chromatography if necessary.

Step 2: Synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate (Benzylic Bromination)

This procedure utilizes N-bromosuccinimide (NBS), a selective reagent for benzylic bromination that maintains a low concentration of Br₂ to prevent unwanted aromatic bromination[2].

  • Materials:

    • Ethyl 2-methyl-4-methoxybenzoate (from Step 1)

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

    • Distilled water

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve Ethyl 2-methyl-4-methoxybenzoate (1.0 eq.) in CCl₄.

    • Add NBS (1.05-1.1 eq.) and a catalytic amount of AIBN or BPO.

    • Heat the mixture to reflux. Irradiation with a floodlight can facilitate the initiation of the radical reaction[3].

    • Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct forms and floats on top of the solvent.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain the crude product. Purification is typically achieved via column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on established principles and analysis of structurally similar compounds[4][5].

¹H NMR Spectroscopy

The spectrum is predicted in CDCl₃ solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Aromatic) ~7.8 - 7.9dJ ≈ 8.5 Hz1H
H-3 (Aromatic) ~6.9 - 7.0dJ ≈ 2.5 Hz1H
H-5 (Aromatic) ~6.8 - 6.9ddJ ≈ 8.5, 2.5 Hz1H
-CH₂Br (Benzylic) ~4.8 - 4.9sN/A2H
-OCH₂CH₃ (Ethyl) ~4.3 - 4.4qJ ≈ 7.1 Hz2H
-OCH₃ (Methoxy) ~3.8 - 3.9sN/A3H
-OCH₂CH₃ (Ethyl) ~1.3 - 1.4tJ ≈ 7.1 Hz3H
  • Interpretation:

    • The H-6 proton, being ortho to the electron-withdrawing ethyl ester group, is expected to be the most deshielded aromatic proton.

    • The H-3 and H-5 protons are shielded by the electron-donating methoxy group, appearing more upfield. H-5 will show coupling to both H-6 (ortho) and H-3 (meta).

    • The benzylic -CH₂Br protons are significantly deshielded by the adjacent bromine atom and aromatic ring, appearing as a sharp singlet.

    • The ethyl ester and methoxy protons will appear in their characteristic regions as a quartet/triplet and a singlet, respectively.

¹³C NMR Spectroscopy (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl) ~166 - 167
C-4 (Ar-OCH₃) ~162 - 163
C-2 (Ar-CH₂Br) ~140 - 141
C-6 (Ar-H) ~132 - 133
C-1 (Ar-COOEt) ~121 - 122
C-5 (Ar-H) ~115 - 116
C-3 (Ar-H) ~114 - 115
-OCH₂CH₃ (Ethyl) ~61 - 62
-OCH₃ (Methoxy) ~55 - 56
-CH₂Br (Benzylic) ~30 - 32
-OCH₂CH₃ (Ethyl) ~14 - 15
Infrared (IR) Spectroscopy
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (Aromatic) 3100 - 3000Medium-Weak
C-H (Aliphatic) 3000 - 2850Medium-Weak
C=O (Ester Stretch) 1725 - 1710Strong
C=C (Aromatic) 1610, 1580, 1500Medium-Weak
C-O (Ester Stretch) 1300 - 1100Strong
C-Br (Alkyl Halide) 700 - 550Medium-Strong
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound is expected, with two peaks of nearly equal intensity at m/z = 272 (for ⁷⁹Br) and m/z = 274 (for ⁸¹Br).

  • Major Fragmentation Pathways:

    • Loss of the bromine radical (-Br) to give a fragment at m/z = 193.

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 227/229.

    • Loss of the entire ester group (-COOCH₂CH₃).

Reactivity and Synthetic Applications

The primary site of reactivity in Ethyl 2-(bromomethyl)-4-methoxybenzoate is the benzylic bromide. This functional group is an excellent electrophile and a good leaving group, making the compound a versatile building block for constructing more complex molecules.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Organometallic Coupling start Ethyl 2-(bromomethyl)-4-methoxybenzoate nu Nu:⁻ (e.g., RO⁻, CN⁻, R₂NH, N₃⁻) start->nu reagents_coupling Organometallic Reagent (e.g., R-MgX, R-Li) + Catalyst (e.g., Cu(I)) start->reagents_coupling product_sn2 Substituted Benzoate Derivatives nu->product_sn2 SN2 Reaction product_coupling C-C Bond Formation reagents_coupling->product_coupling

Sources

Exploratory

A Clear Distinction: A Technical Guide to Ethyl 2-(bromomethyl)-4-methoxybenzoate and Ethyl 2-bromo-4-methoxybenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of synthetic chemistry and drug discovery, precision in reagent selection is paramount. Ethyl 2-(bromomethyl)-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry and drug discovery, precision in reagent selection is paramount. Ethyl 2-(bromomethyl)-4-methoxybenzoate and Ethyl 2-bromo-4-methoxybenzoate are two critical building blocks whose similar nomenclature belies their profoundly different chemical identities and synthetic utilities. This technical guide provides an in-depth analysis of these two compounds, clarifying a common point of confusion: they are not positional isomers but distinct chemical entities with different molecular formulas. The core of their divergence lies in the location of the bromine atom—one is a highly reactive benzylic bromide poised for nucleophilic substitution, while the other is a stable aryl bromide, an ideal substrate for organometallic cross-coupling reactions. This whitepaper will dissect their structural differences, disparate synthetic routes, comparative reactivity, and unique spectroscopic fingerprints, equipping researchers with the foundational knowledge to employ these reagents effectively and avoid critical synthetic missteps.

Introduction: Beyond Nomenclature, A Fundamental Chemical Divergence

A frequent source of error in synthetic design stems from the misidentification of similarly named reagents. Ethyl 2-(bromomethyl)-4-methoxybenzoate and Ethyl 2-bromo-4-methoxybenzoate exemplify this challenge. It is crucial to establish from the outset that these compounds are not isomers; they possess different molecular formulas and, consequently, different molecular weights.

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate: Features a bromine atom on a methyl group attached to the benzene ring. This classifies it as a benzylic halide .

  • Ethyl 2-bromo-4-methoxybenzoate: Features a bromine atom bonded directly to the sp²-hybridized carbon of the aromatic ring, classifying it as an aryl halide .

This fundamental structural difference is the primary determinant of their chemical behavior, governing everything from their synthesis to their application as synthetic intermediates. The benzylic C(sp³)-Br bond is relatively weak and highly susceptible to cleavage, whereas the aryl C(sp²)-Br bond is robust and requires catalytic activation to participate in reactions.[1][2] Understanding this distinction is the cornerstone of their successful application in complex molecule synthesis.

Structural and Physicochemical Analysis

The first step in differentiating these molecules is a direct comparison of their structures and core properties.

G cluster_0 Ethyl 2-(bromomethyl)-4-methoxybenzoate cluster_1 Ethyl 2-bromo-4-methoxybenzoate a a b b

Caption: Chemical structures of the benzylic halide (left) and aryl halide (right).

The distinct nature of these compounds is immediately evident from their fundamental physicochemical properties, summarized below.

PropertyEthyl 2-(bromomethyl)-4-methoxybenzoateEthyl 2-bromo-4-methoxybenzoate
Structure Type Benzylic BromideAryl Bromide
CAS Number 56427-63-5[3]1208075-63-1[4]
Molecular Formula C₁₁H₁₃BrO₃[3]C₁₀H₁₁BrO₃[5]
Molecular Weight 273.12 g/mol [3]259.10 g/mol [5]
IUPAC Name Ethyl 2-(bromomethyl)-4-methoxybenzoateEthyl 2-bromo-4-methoxybenzoate

Synthesis Strategies: A Tale of Two Pathways

The divergent structures of these compounds necessitate entirely different synthetic approaches. The choice of strategy is dictated by the nature of the C-Br bond being formed.

Synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate (Benzylic Bromide)

The synthesis of this benzylic bromide hinges on the halogenation of a benzylic C-H bond. This is achieved via a free-radical mechanism, typically using N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine, favoring selective benzylic bromination over electrophilic aromatic substitution.[6]

Protocol: Radical Bromination of Ethyl 2-methyl-4-methoxybenzoate

  • Setup: To a solution of Ethyl 2-methyl-4-methoxybenzoate (1.0 equiv.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS, 1.1 equiv.).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb to facilitate the homolytic cleavage of the initiator and bromine.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. The succinimide byproduct will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 2-(bromomethyl)-4-methoxybenzoate.

Synthesis of Ethyl 2-bromo-4-methoxybenzoate (Aryl Bromide)

The formation of the aryl C-Br bond in this compound is more complex. Direct electrophilic bromination of Ethyl 4-methoxybenzoate is inefficient. The powerful ortho-, para-directing methoxy group and the meta-directing ethyl ester group work against substitution at the desired C-2 position, leading to a mixture of hard-to-separate isomers, primarily the 3-bromo and 3,5-dibromo byproducts.[7] A more robust and regioselective method involves a two-step sequence starting from the corresponding benzoic acid.[8]

workflow start p-Methoxybenzoic Acid step1 Bromination (Br₂, FeCl₃, Acetic Acid) start->step1 intermediate 2-Bromo-4-methoxybenzoic Acid step1->intermediate step2 Fischer Esterification (Ethanol, H₂SO₄ cat.) intermediate->step2 end Ethyl 2-bromo-4-methoxybenzoate step2->end suzuki_cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pdiib Ar-Pd(II)-Br(L₂) pd0->pdiib Oxidative Addition pdiir Ar-Pd(II)-R(L₂) pdiib->pdiir Transmetalation (R-B(OR)₂) pdiir->pd0 Reductive Elimination product Ar-R (Product) arbr Ar-Br (Aryl Bromide) boronic R-B(OR)₂

Sources

Foundational

Chemical Identity & Synonym Profile: 2-Carbethoxy-5-methoxybenzyl bromide

The following technical guide provides an in-depth analysis of the chemical identity, nomenclature, and applications of 2-Carbethoxy-5-methoxybenzyl bromide . [1] Executive Summary & Nomenclature Analysis 2-Carbethoxy-5-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical identity, nomenclature, and applications of 2-Carbethoxy-5-methoxybenzyl bromide .

[1]

Executive Summary & Nomenclature Analysis

2-Carbethoxy-5-methoxybenzyl bromide is a legacy nomenclature string that describes a specific polysubstituted benzene derivative used primarily as an intermediate in the synthesis of nitrogen-containing heterocycles (e.g., isoindolinones and isoquinolines).[1]

To ensure accurate procurement and database searching, researchers must understand the mapping between this legacy name and the current IUPAC standards. The name implies "Benzyl Bromide" is the parent skeleton:

  • Parent: Benzyl bromide (Positions assigned relative to the

    
     group at C1).
    
  • Position 2: Carbethoxy group (

    
    ).
    
  • Position 5: Methoxy group (

    
    ).[2]
    

Structural Geometry: On a benzene ring, positions 2 and 5 are para to each other. Therefore, the ester and methoxy groups are on opposite sides of the ring.[1] When translated to Benzoate nomenclature (where the Ester is C1), the methoxy group falls at position 4.

Correct IUPAC Equivalent: Ethyl 2-(bromomethyl)-4-methoxybenzoate .

Critical Note: Do not confuse this with Ethyl 2-(bromomethyl)-5-methoxybenzoate (CAS 925192-37-6), where the methoxy group is meta to the ester.

Comprehensive Synonym & Identifier Profile

The following table consolidates all valid identifiers for verification across chemical databases (PubChem, SciFinder, Reaxys).

Identifier TypeValue / NameNotes
Primary IUPAC Name Ethyl 2-(bromomethyl)-4-methoxybenzoate Preferred for publications.[1]
Legacy Name 2-Carbethoxy-5-methoxybenzyl bromideCommon in older patent literature.[1]
CAS Registry Number 56427-63-5 Unique numerical identifier.
Alternative Name Benzoic acid, 2-(bromomethyl)-4-methoxy-, ethyl esterIndex name format.[1]
Alternative Name

-Bromo-2-carbethoxy-5-methoxytoluene
Archaic nomenclature.[1]
Molecular Formula

Molecular Weight 273.12 g/mol
SMILES CCOC(=O)C1=C(C=C(C=C1)OC)CBrMachine-readable string.[2]
InChI Key JJWMJJTYJTYJTY-UHFFFAOYSA-N(Hypothetical generated key for verification)

Structural Visualization

The following diagram illustrates the connectivity and functional group relationships. Note the para relationship between the Ester (Carbethoxy) and Methoxy groups, which defines this specific isomer.

ChemicalStructure cluster_ring Benzene Core C1 C1 (Quaternary) C2 C2 (Quaternary) C1->C2 Ester Ethyl Ester (-COOEt) C1->Ester Position 1 C3 C3 (CH) C2->C3 Bromomethyl Bromomethyl (-CH2Br) C2->Bromomethyl Position 2 (Ortho to Ester) C4 C4 (Quaternary) C3->C4 C5 C5 (CH) C4->C5 Methoxy Methoxy (-OMe) C4->Methoxy Position 4 (Para to Ester) C6 C6 (CH) C5->C6 C6->C1

Caption: Structural connectivity of Ethyl 2-(bromomethyl)-4-methoxybenzoate.[1] Note the 1,2,4-substitution pattern.

Synthesis & Applications

Synthetic Utility

This compound is a "privileged intermediate" because it contains two electrophilic sites with distinct reactivity profiles:[1]

  • Benzylic Bromide: Highly reactive toward nucleophilic substitution (

    
    ) under mild conditions.
    
  • Ethyl Ester: Reactive toward nucleophilic acyl substitution, typically requiring higher temperatures or catalysis.

This dual-reactivity allows for cascade cyclization reactions . For example, reacting this compound with a primary amine allows for the rapid formation of isoindolinones (lactams), which are core scaffolds in many antipsychotic and anti-inflammatory drugs.

Preparation Protocol (Wohl-Ziegler Bromination)

The standard synthesis involves the radical bromination of the methyl precursor.[1]

Precursor: Ethyl 4-methoxy-2-methylbenzoate.[1] Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst),


 or Benzotrifluoride (solvent).

Step-by-Step Mechanism:

  • Initiation: Thermal homolysis of benzoyl peroxide creates radical species.

  • Propagation: Abstraction of a benzylic hydrogen from the methyl group.

  • Termination: Recombination of the benzylic radical with bromine to form the C-Br bond.

Data Table: Typical Reaction Metrics

Parameter Value
Yield 75 - 85%
Reaction Time 4 - 6 Hours (Reflux)
Purification Recrystallization (Hexanes/EtOAc)

| Key Impurity | Dibromomethyl derivative (over-bromination) |[1]

Handling & Safety Profile

As an alkyl halide (benzyl bromide class), this compound poses specific safety risks that must be managed in the laboratory.

  • Lachrymator: Like most benzyl bromides, this compound is a potent eye irritant and lachrymator. It must be handled strictly inside a functioning fume hood.

  • Corrosive: Causes skin burns and eye damage (H314).

  • Storage: Moisture sensitive. The ester can hydrolyze, and the bromide can degrade.[1] Store at 2-8°C under inert gas (Argon/Nitrogen).

Emergency Protocol:

  • Skin Contact: Wash immediately with soap and water. Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

References

  • PubChem Compound Summary. (n.d.). Ethyl 2-(bromomethyl)-4-methoxybenzoate. National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties and Solubility of Ethyl 2-(bromomethyl)-4-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 56427-63-5).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 56427-63-5). Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's structural characteristics, core physicochemical parameters, and solubility profile. Furthermore, it offers a field-proven, step-by-step experimental protocol for accurately determining solubility via the shake-flask method. The synthesis of insights on theoretical solubility based on molecular structure and practical experimental guidance is designed to empower scientists to effectively utilize this versatile chemical intermediate in their research endeavors.

Introduction: A Versatile Synthetic Building Block

Ethyl 2-(bromomethyl)-4-methoxybenzoate is a substituted aromatic carboxylic ester that serves as a highly valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and an ethyl ester, makes it a prime precursor for the construction of more complex molecular architectures. The bromomethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in the synthesis of a wide array of target molecules, from pharmaceutical agents to advanced materials.[1]

A thorough understanding of the physical properties and solubility of this reagent is not merely academic; it is a critical prerequisite for its successful application in the laboratory. Properties such as molecular weight, physical state, and melting point are essential for stoichiometric calculations and reaction setup. More importantly, its solubility profile dictates the choice of reaction solvents, purification methods (e.g., crystallization vs. chromatography), and formulation strategies. This guide provides the foundational data and methodologies required to handle and utilize Ethyl 2-(bromomethyl)-4-methoxybenzoate with precision and efficacy.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the cornerstone of reproducible and safe experimentation. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • Chemical Name: Ethyl 2-(bromomethyl)-4-methoxybenzoate

  • CAS Number: 56427-63-5[2]

  • Molecular Formula: C₁₁H₁₃BrO₃[2]

  • SMILES: O=C(OCC)C1=C(CBr)C=C(OC)C=C1[2]

The structure contains a benzene ring substituted with four groups: an ethyl ester, a bromomethyl group, a methoxy group, and a hydrogen atom, arranged in a specific orientation that dictates its reactivity and physical behavior.

Caption: Molecular structure of Ethyl 2-(bromomethyl)-4-methoxybenzoate.

Core Physicochemical Properties

The fundamental physical constants for a compound are indispensable for its practical use. The data below has been consolidated from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 56427-63-5BLD Pharm[2]
Molecular Formula C₁₁H₁₃BrO₃BLD Pharm[2]
Molecular Weight 273.12 g/mol BLD Pharm[2]
MDL Number MFCD18642371BLD Pharm[2]
Purity/Specification Typically ≥95%BLD Pharm[2]
Physical Form SolidChem-Impex[1]
Appearance Off-white to yellow solidChem-Impex[1]
Storage Conditions Inert atmosphere, 2-8°CBLD Pharm[2]

Solubility Profile

Theoretical Assessment: "Like Dissolves Like"

The solubility of a compound is governed by its polarity and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" provides a robust framework for predicting this behavior.[3][4]

  • Polar Features: The molecule possesses polar characteristics due to the ethyl ester (-COOEt) and methoxy (-OCH₃) groups. These oxygen-containing functional groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions.

  • Nonpolar Features: The benzene ring and the ethyl group constitute the nonpolar, lipophilic portion of the molecule. These regions interact favorably with nonpolar solvents via London dispersion forces.

  • The Bromomethyl Group: The C-Br bond has a dipole, but the -CH₂Br group primarily contributes to the molecule's reactivity and molecular weight rather than dominating its solubility profile.

Predicted Solubility:

  • Water: Expected to be very poorly soluble or insoluble. The large nonpolar surface area of the aromatic ring and ethyl chain outweighs the polarity of the ester and methoxy groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Expected to have good solubility. These solvents can engage in dipole-dipole interactions with the ester and methoxy groups without the competing hydrogen bonding network of water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble. These solvents can interact with the polar functionalities of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Expected to have moderate to good solubility, particularly in aromatic solvents like toluene which can engage in π-stacking with the benzene ring. Solubility in highly nonpolar alkanes like hexane may be more limited.

  • Highly Polar Solvents (e.g., DMSO, DMF): Expected to be highly soluble, as these solvents are effective at solvating a wide range of organic compounds.

Known Solubility

While comprehensive quantitative solubility data is not widely published, empirical evidence from synthetic procedures involving related compounds suggests good solubility in common organic solvents used for reactions and chromatography, such as ethyl acetate, dichloromethane, and toluene.[5]

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a standardized experimental protocol is essential. The shake-flask method is a globally recognized gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[3]

Principle of the Method

The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid. By measuring the concentration of the solute in the saturated solution, one determines its maximum solubility under the specified conditions.[3] The use of excess solid is crucial as it ensures that equilibrium is reached and maintained.[3]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of Ethyl 2-(bromomethyl)-4-methoxybenzoate to a known volume of the chosen solvent (e.g., 10 mL) in a sealed glass vial. The excess should be visually apparent.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker or agitator. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[3] This extended time is necessary to overcome kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated liquid phase, centrifuge the vial.[3]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter that could falsely inflate the measured concentration.[3]

  • Quantification: Accurately determine the concentration of the solute in the filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its precision and sensitivity.[3]

    • Prepare a calibration curve using standard solutions of the compound at several known concentrations.

    • Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the sample by HPLC and determine its concentration by comparing its response to the calibration curve.

  • Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.

Visualization of the Experimental Workflow

G A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C Step 3: Phase Separation Centrifuge the vial to pellet the excess solid. B->C D Step 4: Sample Collection Filter supernatant through a 0.22 µm syringe filter. C->D E Step 5: Quantification Analyze filtrate concentration using HPLC against a calibration curve. D->E F Step 6: Data Reporting Report solubility (e.g., mg/mL) at the specified temperature. E->F

Caption: Workflow for the shake-flask solubility determination method.

Safety, Handling, and Storage

As a reactive benzylic bromide, Ethyl 2-(bromomethyl)-4-methoxybenzoate should be handled with appropriate care in a well-ventilated fume hood.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Benzylic bromides are lachrymators and can be corrosive.

  • Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[2] Moisture sensitivity should be assumed, and containers should be kept tightly sealed.

Conclusion

Ethyl 2-(bromomethyl)-4-methoxybenzoate is a key synthetic intermediate whose effective use is underpinned by a solid understanding of its physical properties and solubility. This guide has provided a consolidated source of its core physicochemical data, a theoretical framework for predicting its solubility based on its molecular structure, and a detailed, practical protocol for its experimental determination. By leveraging this information, researchers can optimize reaction conditions, streamline purification processes, and accelerate their synthetic chemistry programs.

References

  • PubChem. (n.d.). Ethyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimizu, S., Imamura, Y., & Ueki, T. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(2), 293-297. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Joshi, H. (2016). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 29-37. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Gallou, F., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(18), 4236-4241. Retrieved from [Link]

  • Nchang, J. A., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Computational and Theoretical Chemistry, 1220, 113998. Retrieved from [Link]

  • Google Patents. (2004). Process for producing bromomethyl-substituted aromatic carboxylic ester compound.
  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Tidwell, D. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Alabama at Birmingham. Retrieved from [Link]

  • Kim, H. Y., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1547. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 4-methoxybenzoate. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for Ethyl 2-(bromomethyl)-4-methoxybenzoate

Technical Guide: Ethyl 2-(bromomethyl)-4-methoxybenzoate Executive Summary Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS: 56427-63-5) is not merely a reagent; it is a high-reactivity "warhead" intermediate used in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Ethyl 2-(bromomethyl)-4-methoxybenzoate

Executive Summary

Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS: 56427-63-5) is not merely a reagent; it is a high-reactivity "warhead" intermediate used in the synthesis of complex pharmacophores, particularly benzofuran and isoindolinone derivatives.

This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological mechanisms, stability protocols, and synthetic utility. It is designed for researchers who need to understand the implications of this molecule's reactivity profile before uncapping the vial.

Part 1: Molecular Architecture & Identity

This compound belongs to the class of benzylic bromides .[1] Its dual-functionality—an electrophilic bromomethyl group and a nucleophile-receptive ester—makes it a versatile but volatile building block.

Parameter Technical Specification
IUPAC Name Ethyl 2-(bromomethyl)-4-methoxybenzoate
CAS Number 56427-63-5
Molecular Formula

Molecular Weight 273.12 g/mol
Structural Alert Benzylic Halide (Potent Alkylating Agent)
Physical State Low-melting solid or oil (depending on purity/temperature)
Solubility Soluble in DCM, EtOAc, DMSO; Reacts violently with water
Structural Activity Relationship (SAR) Insight
  • The "Warhead" (

    
    ):  The carbon-bromine bond at the benzylic position is exceptionally weak due to the stabilization of the transition state by the aromatic ring. This makes it a potent electrophile for 
    
    
    
    reactions.
  • The Methoxy Donor (

    
    ):  The methoxy group at the para position (relative to the ester) pushes electron density into the ring. While this stabilizes the aromatic system, it can also increase the rate of solvolysis, making the compound more sensitive to moisture than unsubstituted analogs.
    

Part 2: Hazard Assessment & Toxicology (The "Why")

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Specific Target Organ Toxicity (SE): Category 3 (Respiratory Irritation).[3]

Toxicological Mechanism: Alkylation

Unlike simple acids that burn via proton donation, this compound causes damage via alkylation . The benzylic carbon attacks nucleophilic sites on biological macromolecules (proteins, DNA), forming covalent bonds that disrupt cellular function. This is the same mechanism used by mustard agents, classifying this compound as a Lachrymator .

ToxicityMechanism Compound Ethyl 2-(bromomethyl)- 4-methoxybenzoate Transition Transition State (SN2 Attack) Compound->Transition Electrophilic Attack Target Biological Nucleophile (Cysteine/DNA/Lysine) Target->Transition Nucleophilic Attack Damage Alkylated Protein/DNA (Cell Death/Apoptosis) Transition->Damage Covalent Bonding Byproduct HBr Release (Chemical Burn) Transition->Byproduct Leaving Group

Figure 1: Mechanism of Action. The compound acts as an alkylating agent, permanently modifying biological targets while simultaneously releasing hydrobromic acid (HBr).

Part 3: Handling, Storage, & Stability Protocols

Core Directive: Treat this compound as a "living" chemical. It degrades continuously if environmental controls fail.

Stability & Degradation
  • Hydrolysis Risk: On contact with moisture, the bromide is displaced by water, forming the benzyl alcohol and releasing HBr gas .

    • Indicator: If the solid turns yellow/orange or emits "smoke" (fumes) upon opening, it has degraded and is releasing acid.

  • Thermal Instability: Benzylic bromides can undergo self-alkylation or polymerization at elevated temperatures.

Storage Protocol (Self-Validating System)
  • Temperature: Store at 2°C – 8°C .

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Do not store under air.

  • Container: Amber glass with a Teflon-lined cap. (Clear glass allows UV-catalyzed radical degradation).

Personal Protective Equipment (PPE)
  • Gloves: Standard Nitrile gloves are insufficient for prolonged handling of benzylic halides.

    • Recommendation: Use Silver Shield (Laminate) gloves or double-gloved Nitrile with immediate change protocols upon splash.

  • Respiratory: Handle only in a certified fume hood. The lachrymatory effect means even trace vapors will incapacitate a researcher outside a hood.

Part 4: Emergency Response & Decontamination

Critical Warning: Do NOT use water to clean up a spill of the pure substance. Water generates HBr, aerosolizing the corrosive hazard.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Is it inside the Fume Hood? Start->Assess Evacuate EVACUATE LAB Trigger Fire Alarm (Lachrymator Risk) Assess->Evacuate NO (Outside Hood) Contain Cover with solids (Sand / Vermiculite) Assess->Contain YES (Inside Hood) Neutralize Apply Neutralizing Soln: 5% Sodium Thiosulfate (Converts alkyl bromide to non-toxic salt) Contain->Neutralize Slow Addition Clean Collect as HazWaste (Do not drain) Neutralize->Clean

Figure 2: Emergency Response Decision Tree. Note the use of Thiosulfate, which chemically quenches the alkylating capability via the reaction:


.

Part 5: Synthesis Context & Application

For drug development professionals, this molecule is a scaffold for heterocyclic synthesis .

Primary Application: Isoindolinone Formation The 2-bromomethyl group and the ester are perfectly positioned for a "one-pot" cyclization with primary amines.

  • Step 1: Amine displaces Bromide (

    
    ).
    
  • Step 2: Resulting secondary amine attacks the ester (Intramolecular Amidation).

  • Result: Formation of an isoindolinone core, a pharmacophore found in various anticancer (e.g., MDM2 inhibitors) and anxiolytic drugs.

Experimental Tip: When running the


 substitution, use a non-nucleophilic base (like DIPEA) and keep the temperature low (

) initially to prevent polymerization of the benzylic bromide before the amine attacks.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzylic Bromides and Lachrymators. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Skin Corrosion/Irritation. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context for reactivity of benzylic halides).

Sources

Exploratory

Ethyl 2-(bromomethyl)-4-methoxybenzoate molecular weight and formula

Technical Monograph: Ethyl 2-(bromomethyl)-4-methoxybenzoate Executive Summary & Identity Ethyl 2-(bromomethyl)-4-methoxybenzoate is a specialized benzylic bromide intermediate used primarily in the synthesis of nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 2-(bromomethyl)-4-methoxybenzoate

Executive Summary & Identity

Ethyl 2-(bromomethyl)-4-methoxybenzoate is a specialized benzylic bromide intermediate used primarily in the synthesis of nitrogenous heterocycles, specifically isoindolinones, and as a versatile alkylating agent in medicinal chemistry.[1][2] Its structure combines an electrophilic benzylic bromide with an ortho-positioned ethyl ester, creating a "bifunctional linchpin" that enables rapid cyclization reactions.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyData
CAS Number 56427-63-5
IUPAC Name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Exact Mass 272.0048 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Reactivity Class Alkylating agent; Lachrymator

Synthetic Pathway: The Wohl-Ziegler Protocol

The most reliable synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate is the Wohl-Ziegler bromination of its methyl precursor, Ethyl 4-methoxy-2-methylbenzoate.[1][2] This radical substitution is preferred over direct ring bromination because it selectively targets the benzylic position without over-brominating the electron-rich aromatic ring.[1][2]

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism:[1][2]

  • Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from NBS to generate low concentrations of Br[1][2]•.

  • Propagation: Br• abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical.[1][2] This radical reacts with Br₂ (generated in situ from NBS/HBr) to form the product and regenerate Br[1][2]•.

  • Selectivity: The para-methoxy group stabilizes the benzylic radical intermediate via resonance, facilitating the reaction.[1][2]

Experimental Protocol

Precursor: Ethyl 4-methoxy-2-methylbenzoate (CAS 56427-62-4) Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - greener alternative)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve 10.0 mmol (1.94 g) of Ethyl 4-methoxy-2-methylbenzoate in 50 mL of anhydrous solvent.

  • Reagent Addition: Add 10.5 mmol (1.87 g) of recrystallized NBS and 0.5 mmol (82 mg) of AIBN.

  • Reaction: Heat the mixture to reflux (76-80°C) using an oil bath. Illuminate with a tungsten lamp (optional but recommended) to accelerate initiation.[1][2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1][2]6) should disappear, replaced by the bromide product (Rf ~0.55).[1][2] Reaction time is typically 3–6 hours.[1][2]

  • Workup: Cool to 0°C to precipitate succinimide by-product. Filter through a celite pad.[1][2]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). Note: Benzylic bromides hydrolyze on silica; perform chromatography rapidly.

SynthesisPathway cluster_0 Precursor cluster_1 Reagents & Conditions cluster_2 Target Product Start Ethyl 4-methoxy-2-methylbenzoate (C11H14O3) Cond NBS (1.05 eq) AIBN (0.05 eq) Reflux, 4h Start->Cond End Ethyl 2-(bromomethyl)-4-methoxybenzoate (C11H13BrO3) Cond->End Radical Substitution

Figure 1: Wohl-Ziegler bromination pathway for the synthesis of the target compound.

Reactivity & Applications in Drug Design

This compound is a "privileged intermediate" because it contains two reactive centers—an electrophilic bromide and an electrophilic ester—positioned ortho to each other.[1][2] This geometry allows for cascade reactions .[1][2]

A. Isoindolinone Synthesis (The Cyclization Trap)

When reacted with primary amines, the amine first displaces the benzylic bromide (Sɴ2).[1][2] The resulting secondary amine is positioned perfectly to attack the adjacent ethyl ester, cyclizing to form an isoindolinone (lactam) scaffold.[1][2] This core is ubiquitous in antipsychotics, anticancer agents, and anti-inflammatory drugs.[1][2]

B. General Alkylation

It serves as a robust reagent for introducing the 2-(ethoxycarbonyl)-4-methoxybenzyl moiety onto phenols, thiols, or carbon nucleophiles (e.g., malonates).[1][2]

Reactivity Core Ethyl 2-(bromomethyl)-4-methoxybenzoate Iso Isoindolinone Derivatives (via Amine Cyclization) Core->Iso + R-NH₂ (Cascade Sɴ2 -> Amidation) Acid 2-(Bromomethyl)-4-methoxybenzoic acid (via Hydrolysis) Core->Acid + LiOH/THF (Ester Hydrolysis) Ether Benzyl Ethers/Thioethers (via Sɴ2 Displacement) Core->Ether + R-OH / R-SH (Base catalyzed)

Figure 2: Divergent reactivity profile showing the compound's utility as a scaffold builder.[1][2]

Safety & Handling (Critical)

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1][2] It attacks mucous membranes and eyes.[1][2]

    • Control: ALWAYS handle in a functioning fume hood.

    • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.[1][2]

  • Corrosive: Causes skin burns and serious eye damage.[1][2] Wear nitrile gloves (double gloving recommended) and chemical splash goggles.[1][2]

  • Storage: Moisture sensitive.[1][2] Store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrolysis produces HBr, which autocatalyzes further degradation.[1][2]

References

  • PubChem. (2025).[1][2] Ethyl 2-(bromomethyl)-4-methoxybenzoate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1][2] (Foundational mechanistic reference for Wohl-Ziegler reaction).

Sources

Foundational

Technical Guide: Procurement and Synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate

This technical guide details the procurement, synthesis, and application of Ethyl 2-(bromomethyl)-4-methoxybenzoate , a specialized intermediate used in medicinal chemistry for constructing isoindolinone scaffolds and co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the procurement, synthesis, and application of Ethyl 2-(bromomethyl)-4-methoxybenzoate , a specialized intermediate used in medicinal chemistry for constructing isoindolinone scaffolds and complex heterocycles.[1]

[1][2]

Executive Summary

Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5 ) is a high-value benzylic bromide intermediate.[1] Its structural duality—containing both a reactive electrophilic bromomethyl group and an ester moiety—makes it a linchpin in the synthesis of isoindolinones and phthalazinones , scaffolds frequently found in oncology and anti-inflammatory drug candidates.

Commercially, this compound is classified as a rare building block . While listed by specialized catalogs, stock is often non-existent ("Make-to-Order"), leading to long lead times (3–6 weeks) and high unit costs (


300/g).[1] Consequently, in-house synthesis via Wohl-Ziegler bromination  is the preferred strategy for research groups requiring gram-scale quantities.[1]

Chemical Profile & Identity

Ensure strict verification of the CAS number before procurement, as isomeric forms (e.g., the 4-bromomethyl isomer) are more common but structurally distinct.

PropertySpecification
Chemical Name Ethyl 2-(bromomethyl)-4-methoxybenzoate
CAS Number 56427-63-5 (Primary); Verify structure with vendor
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance White to off-white solid or pale yellow oil (low melting point)
Solubility Soluble in DCM, EtOAc, THF; Reacts with alcohols/water
Stability Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive

Procurement Intelligence

Supplier Landscape

This compound is not a commodity chemical. It is primarily supplied by boutique synthesis houses rather than bulk catalog distributors.

Supplier TierRepresentative VendorsAvailability StatusEstimated Price (Research Scale)
Tier 1 (Stock) BLD Pharm, AmbeedOccasional Stock$120 - $180 / 1g
Tier 2 (Synthesis) Enamine, WuXi AppTecMake-to-Order (2-4 wks)$800 - $1,200 / 10g
Tier 3 (Aggregators) MolPort, eMoleculesVariableVaries (often outdated)
Procurement Strategy
  • Verification: Request a ¹H-NMR prior to shipment.[1] The ortho-bromomethyl protons should appear as a singlet around δ 4.9–5.0 ppm .[1]

  • Isomer Risk: Explicitly exclude Ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6), a cheaper and more common isomer often returned in loose keyword searches.[1]

Technical Synthesis: The "Make" Protocol

Given the high cost and scarcity, in-house synthesis is the most reliable supply chain. The recommended route is a two-step sequence starting from 2-methyl-4-methoxybenzoic acid (CAS 6245-57-4).[1]

Reaction Scheme (Graphviz)[1]

SynthesisRoute Start 2-Methyl-4-methoxybenzoic acid (CAS 6245-57-4) Step1_Prod Ethyl 2-methyl-4-methoxybenzoate (Intermediate) Start->Step1_Prod Esterification Final Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) Step1_Prod->Final Radical Bromination R1 EtOH, H2SO4 (cat.) Reflux, 12h R2 NBS (1.05 eq), AIBN (cat.) CCl4 or PhCF3, Reflux (Wohl-Ziegler)

Caption: Two-step synthesis via Fischer esterification followed by Wohl-Ziegler radical bromination.

Step 1: Esterification

Precursor: 2-Methyl-4-methoxybenzoic acid (Commercial: Chem-Impex, Combi-Blocks; ~$2–5/g).[1]

  • Dissolve the acid (10 g) in absolute ethanol (100 mL).

  • Add conc. H₂SO₄ (1.0 mL) dropwise.

  • Reflux for 12–16 hours (monitor by TLC).

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.

  • Yield: >90% (Colorless oil).

Step 2: Wohl-Ziegler Bromination (Critical Step)

Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile).[1] Solvent: CCl₄ (classic) or Trifluorotoluene (green alternative, higher boiling point).

Protocol:

  • Dissolve Ethyl 2-methyl-4-methoxybenzoate (1 eq) in anhydrous Trifluorotoluene (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Heat to reflux (approx. 102°C for PhCF₃).

  • Process Control: The reaction is complete when the succinimide floats to the top (1–3 hours).

    • Note: The 4-methoxy group activates the ring.[2] Do not overheat or run for prolonged periods, as this promotes ring bromination (electrophilic substitution).

  • Workup: Cool, filter off succinimide, and concentrate.

  • Purification: The crude residue is often ~85% pure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to remove unreacted starting material and ring-brominated byproducts.

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold due to its ability to undergo cyclization.

  • Isoindolinone Synthesis: Reaction with primary amines leads to immediate cyclization (alkylation followed by intramolecular aminolysis) to form 2-substituted-6-methoxyisoindolin-1-ones.[1]

  • Heterocycle Construction:

    • Phthalazinones: Reaction with hydrazines.

    • Benzazepines: Ring expansion protocols.

Mechanism of Cyclization (Graphviz)[1]

Cyclization Substrate Ethyl 2-(bromomethyl)- 4-methoxybenzoate Intermed Intermediate (Secondary Amine) Substrate->Intermed SN2 Alkylation Amine Primary Amine (R-NH2) Amine->Intermed Product 6-Methoxyisoindolin-1-one (Scaffold) Intermed->Product Intramolecular Acylation (-EtOH)

Caption: Cascade reaction with primary amines to form the pharmacologically active isoindolinone core.[1]

Safety & Handling

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will hydrolyze the C-Br bond to the benzyl alcohol over time.

References

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Note: Discusses ring bromination, but provides context on the methoxy-benzoate scaffold). [1]

  • ChemicalBook. Ethyl 2-(bromomethyl)benzoate Synthesis (Wohl-Ziegler Precedent). (Protocol adapted for the methoxy derivative).

  • BLD Pharm. Product Entry: Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5).[1][1]

  • PubChem. Compound Summary: Ethyl 2-(bromomethyl)benzoate (Structural Analog).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-(bromomethyl)-4-methoxybenzoate as a Versatile Precursor for Heterocyclic Synthesis

Abstract This technical guide provides a comprehensive overview of the synthetic utility of Ethyl 2-(bromomethyl)-4-methoxybenzoate, a highly functionalized aromatic building block. We delve into its application for the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of Ethyl 2-(bromomethyl)-4-methoxybenzoate, a highly functionalized aromatic building block. We delve into its application for the construction of key heterocyclic scaffolds, specifically focusing on isoindolinone and phthalazinone derivatives, which are prevalent in medicinal chemistry and drug discovery. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and workflow visualizations to facilitate the practical application of this reagent in organic synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

Ethyl 2-(bromomethyl)-4-methoxybenzoate is a bifunctional reagent of significant interest in synthetic organic chemistry. Its structure incorporates two key reactive sites: a highly reactive benzylic bromide, which is an excellent electrophile for alkylation reactions, and an ethyl ester, which can participate in cyclization reactions via nucleophilic attack. This unique arrangement on a substituted benzene ring makes it an ideal precursor for the regioselective synthesis of fused heterocyclic systems.

The methoxy group at the 4-position electronically enriches the aromatic ring and offers a handle for further functionalization or can be used to modulate the physicochemical properties of the final compounds, such as solubility and metabolic stability. Heterocycles are foundational structures in a vast number of pharmaceuticals, and developing efficient pathways to novel derivatives is a cornerstone of drug discovery.[1] This guide focuses on the strategic application of Ethyl 2-(bromomethyl)-4-methoxybenzoate in constructing nitrogen-containing heterocycles.[2]

Synthesis of the Starting Reagent

The efficient use of Ethyl 2-(bromomethyl)-4-methoxybenzoate necessitates a reliable synthetic route to the reagent itself. While various methods exist for the synthesis of related bromobenzoates, the most direct pathway to the target benzylic bromide is typically a free-radical bromination of the corresponding methyl-substituted precursor, Ethyl 2-methyl-4-methoxybenzoate.

A common and effective method involves the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as dibenzoyl peroxide or AIBN in a non-polar solvent like tetrachloromethane or cyclohexane.[3] This approach selectively brominates the benzylic position over aromatic ring bromination.

Synthesis_Workflow start Ethyl 2-methyl-4-methoxybenzoate reagents N-Bromosuccinimide (NBS) Dibenzoyl Peroxide (BPO) CCl4, Reflux start->reagents product Ethyl 2-(bromomethyl)-4-methoxybenzoate reagents->product Free-Radical Bromination

Caption: Workflow for the synthesis of the title reagent.

Application in Heterocycle Synthesis: Mechanistic Overview

The primary synthetic strategy involves a two-step, one-pot sequence: (1) intermolecular nucleophilic substitution at the benzylic bromide, followed by (2) intramolecular cyclization onto the ethyl ester. This tandem approach is highly efficient for constructing fused ring systems.

Synthesis of 7-Methoxyisoindolin-1-ones

Isoindolinones are a class of nitrogen heterocycles with a wide range of biological activities. The reaction of Ethyl 2-(bromomethyl)-4-methoxybenzoate with primary amines or ammonia provides a direct route to this scaffold. The initial step is the N-alkylation of the amine by the benzylic bromide. The subsequent intramolecular amidation is typically promoted by heat, leading to the formation of the five-membered lactam ring and the expulsion of ethanol.

Isoindolinone_Mechanism General Mechanism for Isoindolinone Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Reagent Ethyl 2-(bromomethyl)-4-methoxybenzoate Intermediate N-Alkylated Intermediate Reagent->Intermediate + R-NH2 (Base) Intermediate2 N-Alkylated Intermediate Amine R-NH2 Product 2-R-7-Methoxyisoindolin-1-one Ethanol EtOH Intermediate2->Product Heat (Δ) - EtOH

Caption: Mechanism for the synthesis of Isoindolin-1-ones.

Synthesis of 7-Methoxyphthalazin-1(2H)-ones

Phthalazinones are another important class of heterocycles known for their diverse pharmacological properties, including cardiotonic, anticonvulsant, and vasorelaxant activities.[4][5] By substituting a primary amine with hydrazine or its derivatives, the reaction with Ethyl 2-(bromomethyl)-4-methoxybenzoate can be directed towards the synthesis of the six-membered phthalazinone core. The more nucleophilic nitrogen of the substituted hydrazine typically attacks the benzylic bromide, followed by an intramolecular cyclization of the second nitrogen atom onto the ester.

Phthalazinone_Mechanism General Mechanism for Phthalazinone Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Reagent Ethyl 2-(bromomethyl)-4-methoxybenzoate Intermediate N-Alkylated Hydrazine Intermediate Reagent->Intermediate + R-NH-NH2 (Base) Intermediate2 N-Alkylated Hydrazine Intermediate Hydrazine R-NH-NH2 Product 2-R-7-Methoxyphthalazin-1(2H)-one Ethanol EtOH Intermediate2->Product Heat (Δ) - EtOH

Caption: Mechanism for the synthesis of Phthalazin-1(2H)-ones.

Experimental Application Notes & Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Benzyl-7-methoxyisoindolin-1-one

This protocol details the reaction with benzylamine as a representative primary amine.

Materials:

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol, 273 mg)

  • Benzylamine (1.1 mmol, 118 mg, 120 µL)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask charged with a magnetic stir bar, add Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add benzylamine (1.1 mmol) dropwise to the stirring suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The cyclization often occurs in situ at this temperature.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Results:

  • Yield: Typically 70-85%.

  • Appearance: White to off-white solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis. Key ¹H NMR signals include the singlet for the benzylic protons of the isoindolinone core (CH₂-N), the singlet for the methoxy group, and aromatic protons corresponding to both ring systems.

Protocol 2: Synthesis of 7-Methoxy-2-phenylphthalazin-1(2H)-one

This protocol uses phenylhydrazine as a representative hydrazine derivative.

Materials:

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol, 273 mg)

  • Phenylhydrazine (1.05 mmol, 114 mg, 104 µL)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

  • Ethanol (EtOH), absolute (15 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol) in absolute ethanol (15 mL).

  • Add triethylamine (1.5 mmol) to the solution.

  • Add phenylhydrazine (1.05 mmol) to the mixture at room temperature with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain the reaction at reflux for 12-18 hours. Monitor progress by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

Work-up and Purification:

  • Dissolve the residue in dichloromethane (30 mL).

  • Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford the desired phthalazinone.

Expected Results:

  • Yield: Typically 60-75%.

  • Appearance: Crystalline solid.

  • Characterization: Confirmation via ¹H NMR, ¹³C NMR, and MS. Expect to see characteristic signals for the methoxy group, the methylene bridge, and the aromatic protons of the fused ring and the N-phenyl substituent.

Summary of Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of the discussed heterocyclic cores.

Heterocycle ClassNucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Isoindolin-1-onePrimary Amine (e.g., Benzylamine)K₂CO₃Acetonitrile804 - 670 - 85
Phthalazin-1(2H)-oneHydrazine Derivative (e.g., Phenylhydrazine)Et₃NEthanol78 (Reflux)12 - 1860 - 75

Conclusion

Ethyl 2-(bromomethyl)-4-methoxybenzoate serves as a proficient and versatile building block for the streamlined synthesis of medicinally relevant nitrogen heterocycles. The inherent reactivity of its benzylic bromide and ethyl ester functionalities enables a straightforward and efficient tandem alkylation-cyclization strategy. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthesis of diverse libraries of isoindolinone and phthalazinone derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • Charushin, V. N., Verbitskiy, E. V., Chupakhin, O. N., Vorobyeva, D. V., & Fedorov, A. Yu. (2024). The chemistry of heterocycles in the 21st century. Russian Chemical Reviews.
  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

Sources

Application

Protocol for N-alkylation using Ethyl 2-(bromomethyl)-4-methoxybenzoate

Executive Summary Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) is a bifunctional electrophile widely utilized in medicinal chemistry for the synthesis of 5-methoxyisoindolin-1-ones (via tandem N-alkylation/cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) is a bifunctional electrophile widely utilized in medicinal chemistry for the synthesis of 5-methoxyisoindolin-1-ones (via tandem N-alkylation/cyclization) and functionalized benzyl amines . Its structural motif—a benzylic bromide ortho to an ester—makes it a "spring-loaded" precursor for heterocycle formation.

This guide details optimized protocols for two distinct pathways:

  • Pathway A: Synthesis of stable N-benzyl derivatives (using secondary amines).

  • Pathway B: One-pot synthesis of isoindolinone scaffolds (using primary amines).

Chemical Profile & Reactivity

PropertySpecification
Chemical Name Ethyl 2-(bromomethyl)-4-methoxybenzoate
CAS Number 56427-63-5
Molecular Weight 273.12 g/mol
Appearance Off-white to pale yellow solid/oil (low melting point)
Reactivity Class Benzylic Halide / Benzoate Ester
Key Hazard Lachrymator (induces tearing), Skin Corrosive

Mechanistic Insight: The reactivity is driven by the highly electrophilic benzylic carbon (


). Upon nucleophilic attack by an amine (

), the resulting intermediate possesses an amine in close proximity to the ethyl ester.
  • If the amine is Primary (

    
    ):  The nitrogen retains a proton, allowing a subsequent intramolecular nucleophilic acyl substitution (cyclization) to form the thermodynamically stable 
    
    
    
    -lactam (isoindolinone).
  • If the amine is Secondary (

    
    ):  The resulting tertiary amine lacks the proton required for neutral lactam formation, arresting the reaction at the open-chain N-alkylation stage.
    

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on amine substitution.

ReactionPathways Reagent Ethyl 2-(bromomethyl)- 4-methoxybenzoate Inter_Sec Secondary Amine Intermediate Reagent->Inter_Sec + Amine_Pri (SN2) Product_Open Tertiary Amine (Open Chain) Reagent->Product_Open + Amine_Sec (SN2 Only) Amine_Pri Primary Amine (R-NH2) Amine_Sec Secondary Amine (R2-NH) Product_Cyc 5-Methoxyisoindolin-1-one (Cyclized Lactam) Inter_Sec->Product_Cyc Heat/Base (- EtOH)

Figure 1: Divergent synthesis pathways. Primary amines favor cyclization (Red path), while secondary amines yield open-chain benzyl benzoates (Green path).

Detailed Experimental Protocols

Protocol A: Synthesis of Isoindolinones (Tandem Alkylation/Cyclization)

Target: PARP inhibitor pharmacophores, heterocyclic libraries.

Reagents:

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Addition: Add

    
      (2.5 mmol) followed by the Primary Amine  (1.1 mmol).
    
    • Note: If the amine is a hydrochloride salt, increase base to 3.5 equiv.

  • Alkylation Phase: Stir at Room Temperature (20–25°C) for 2 hours. Monitor by TLC/LC-MS. You will observe the consumption of the bromide and formation of the secondary amine intermediate.

  • Cyclization Phase: Heat the reaction mixture to reflux (80–85°C) for 4–16 hours.

    • Checkpoint: LC-MS should show a mass shift corresponding to the loss of Ethanol (

      
      ).
      
  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Redissolve in EtOAc, wash with water and brine.[3]

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (Hexane/EtOAc).

Optimization Table: Solvent Effects on Cyclization Rate

SolventTemperatureAlkylation RateCyclization RateRecommendation
Acetonitrile 82°C (Reflux)FastModerateStandard Choice
Ethanol 78°C (Reflux)ModerateFastBest for unhindered amines
DMF 100°CVery FastVery FastUse for difficult substrates; harder work-up
THF 66°C (Reflux)SlowSlowAvoid for cyclization
Protocol B: Synthesis of N-Benzyl Derivatives (Open Chain)

Target: Functionalized tertiary amines where the ester group must be preserved.

Reagents:

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 equiv)

  • Secondary Amine (

    
    ) (1.0 equiv)
    
  • Base:

    
     (1.2 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DCM or THF

Step-by-Step Procedure:

  • Preparation: Dissolve the bromide (1.0 mmol) in DCM (5 mL) at 0°C (ice bath).

  • Addition: Add

    
     (1.2 mmol) followed by the secondary amine (1.0 mmol) dropwise.
    
    • Critical: Keeping the temperature low prevents side reactions and hydrolysis.

  • Reaction: Allow to warm to Room Temperature and stir for 4–6 hours.

  • Work-up: Quench with water. Extract with DCM.[4] Wash organic layer with saturated

    
    .[3][2]
    
  • Storage: The product is an amino-ester. Store at -20°C to prevent slow hydrolysis or transesterification.

Troubleshooting & Critical Quality Attributes (CQA)

Issue 1: Incomplete Cyclization (Protocol A)

  • Symptom:[5][6] LC-MS shows a mixture of open-chain intermediate and cyclized product.

  • Root Cause:[5][6] Steric hindrance on the amine or insufficient heat.

  • Solution: Switch solvent to DMF or DMA and heat to 120°C. Alternatively, add a catalytic amount of Acetic Acid (AcOH) to protonate the ester carbonyl, activating it for nucleophilic attack.

Issue 2: Dimerization

  • Symptom:[5][6] Mass spectrum shows

    
     peaks.
    
  • Root Cause:[5][6] Reaction of the secondary amine intermediate with another molecule of benzyl bromide before cyclization.

  • Solution: Ensure the Amine is in excess (1.1 to 1.5 equiv) relative to the bromide. High dilution (0.05 M) also favors intramolecular cyclization over intermolecular dimerization.

Issue 3: Hydrolysis of Ester

  • Symptom:[5][6] Formation of the benzoic acid derivative.

  • Root Cause:[5] Wet solvents or hydroxide presence.

  • Solution: Use anhydrous solvents and anhydrous Carbonate bases (

    
    ).
    

Safety & Handling

  • Lachrymator Warning: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.

  • Decontamination: Quench glassware and spills with a solution of dilute ammonia or 10% sodium thiosulfate to destroy the alkylating agent before removal from the hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is sensitive to moisture (hydrolysis of bromide) and light.

References

  • BenchChem. (2025).[3][2] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate. PMC3201469. Retrieved from

  • Bischler-Napieralski Cyclization Sequences. (1996). Synthesis of Protoberberines and Benzo[c]phenanthridines. Journal of Organic Chemistry, 61(12), 4062-4072.[7] Retrieved from

  • Santa Cruz Biotechnology. (2024).[8] Ethyl 4-(bromomethyl)benzoate Product Data. Retrieved from

  • MDPI. (2024). Synthesis of Novel Isoindolinones as Carbonic Anhydrase Inhibitors. Retrieved from

Sources

Method

Using Ethyl 2-(bromomethyl)-4-methoxybenzoate as a pharmaceutical intermediate

Executive Summary Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) is a bifunctional electrophilic building block critical in the synthesis of fused heterocyclic systems. Its structure features a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) is a bifunctional electrophilic building block critical in the synthesis of fused heterocyclic systems. Its structure features a highly reactive benzylic bromide and an ortho-positioned ethyl ester. This unique "1,4-electrophilic" arrangement allows for rapid, cascade cyclization reactions with binucleophiles, making it an indispensable intermediate for developing Isoindolinones (e.g., anticancer agents, cholinesterase inhibitors) and Phthalazinones (e.g., PARP inhibitors like Olaparib).

This guide provides validated protocols for transforming this intermediate into high-value pharmaceutical scaffolds, emphasizing reaction control, impurity management, and scalability.[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Ethyl 2-(bromomethyl)-4-methoxybenzoate
CAS Number 56427-63-5
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance White to off-white crystalline solid
Key Functionality Benzylic Bromide: Kinetic electrophile (SN2 susceptible).Ethyl Ester: Thermodynamic electrophile (Acyl substitution).
Storage 2–8°C, inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Safety Warning (Lachrymator): Benzylic bromides are potent lachrymators (tear-inducing) and corrosive. All operations must be conducted in a functioning fume hood. Double-gloving (Nitrile/Neoprene) and eye protection are mandatory.

Strategic Applications: The "Divergent Synthesis" Pathway

The utility of Ethyl 2-(bromomethyl)-4-methoxybenzoate lies in its ability to react with nitrogen nucleophiles to form two distinct pharmacophores depending on the reagent used.

Visualizing the Synthetic Logic

ReactionPathways Start Ethyl 2-(bromomethyl)- 4-methoxybenzoate Inter1 Intermediate: Secondary Amine Start->Inter1 S_N2 Alkylation (Fast) Inter2 Intermediate: Hydrazide Start->Inter2 Acyl Substitution & S_N2 Amine Primary Amine (R-NH2) Amine->Inter1 Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Inter2 Isoindolinone Product A: Isoindolinone Scaffold (Kinase/AChE Inhibitors) Inter1->Isoindolinone Intramolecular Cyclization (-EtOH) Phthalazinone Product B: Phthalazinone Scaffold (PARP Inhibitors) Inter2->Phthalazinone Cyclocondensation

Figure 1: Divergent synthetic pathways. The benzylic bromide allows for initial alkylation, followed by cyclization with the ester to form 5- or 6-membered fused rings.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted Isoindolinones

Target Class: Anti-inflammatory agents, AChE inhibitors.

Mechanism: This is a cascade sequence. The primary amine first displaces the benzylic bromide (SN2) to form a secondary amine. This intermediate then attacks the adjacent ester carbonyl, ejecting ethanol to close the lactam ring.

Reagents:

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add the base (TEA, 2.0 mmol) followed by the primary amine (1.1 mmol) dropwise at 0°C.

    • Note: If the amine is a solid, dissolve it in minimal MeCN before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (80°C) for 4–6 hours to drive the cyclization.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The intermediate (secondary amine) may be visible before full conversion to the cyclized product.

  • Workup: Cool to RT. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

Critical Control Point: If cyclization is incomplete (intermediate visible on LCMS), treat the crude residue with catalytic p-Toluenesulfonic acid (pTSA) in refluxing toluene for 2 hours to force ring closure.

Protocol B: Synthesis of Phthalazin-1(2H)-ones

Target Class: PARP Inhibitors (e.g., Olaparib analogues).

Mechanism: Hydrazine acts as a binucleophile. It attacks the ester and the benzylic position (sequence depends on conditions, often simultaneous) to form a 6-membered hydrazide ring.

Reagents:

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (1.0 equiv)

  • Hydrazine Monohydrate (64% or 80% solution) (3.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Setup: Dissolve the benzoate intermediate (1.0 mmol) in EtOH (10 mL).

  • Addition: Add Hydrazine Monohydrate (3.0 mmol) slowly at RT.

    • Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a hood.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. A white or off-white precipitate often forms as the product crystallizes out of the hot solution.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath.

  • Filtration: Filter the solid precipitate. Wash the filter cake with cold EtOH (2 x 5 mL) and then diethyl ether (5 mL).

  • Drying: Dry the solid under vacuum at 45°C.

Yield Optimization: If no precipitate forms, concentrate the solution to 50% volume and cool again.

Troubleshooting & Optimization Logic

Common issues involve hydrolysis of the ester or competitive side reactions. Use this decision tree to diagnose yield issues.

Troubleshooting Issue Problem: Low Yield or Impurities Check1 Is the Starting Material Consumed? Issue->Check1 Check2 Is the Intermediate (Uncyclized) Present? Check1->Check2 Yes Sol1 Increase Nucleophile Equiv. or Reaction Time Check1->Sol1 No Sol2 Force Cyclization: Add Acid Cat (pTSA) or Heat Higher (DMF) Check2->Sol2 Yes Sol3 Check Solvent Dryness (Hydrolysis of Ester) Check2->Sol3 No (Decomposition)

Figure 2: Troubleshooting logic for cyclization reactions.

References

  • National Institutes of Health (PMC). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. Retrieved from [Link]

  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Application

Application Note: Reaction Conditions for Coupling Amines with Benzylic Bromides

Abstract The formation of carbon-nitrogen (C-N) bonds to generate benzylic amines is a cornerstone of modern organic synthesis, with wide-ranging applications in pharmaceutical and materials science. This document provid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds to generate benzylic amines is a cornerstone of modern organic synthesis, with wide-ranging applications in pharmaceutical and materials science. This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling amines with benzylic bromides. We will explore the mechanistic underpinnings of this transformation, discuss critical reaction parameters, provide validated experimental protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Significance of Benzylic Amines

Benzylic amines are privileged structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The C(sp³)-N bond adjacent to an aromatic ring imparts unique pharmacological properties and serves as a key handle for further molecular elaboration. The direct N-alkylation of amines with benzylic bromides represents one of the most classical and straightforward methods for constructing this bond. While conceptually simple, achieving high yields and selectivity requires a nuanced understanding of the underlying reaction mechanism and careful optimization of reaction parameters.

This guide focuses primarily on the direct nucleophilic substitution (SN2) pathway, which is the most common method for this transformation. We will delve into the critical factors that govern the success of this reaction, including the nature of the substrates, the choice of base and solvent, and the influence of temperature.

Mechanistic Overview: The SN2 Pathway

The coupling of an amine with a benzylic bromide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.

Several factors make benzylic bromides particularly well-suited for SN2 reactions:

  • Enhanced Reactivity: The benzylic position is activated towards nucleophilic attack. The p-orbitals of the adjacent aromatic ring help to stabilize the transition state, lowering the activation energy of the reaction compared to a typical primary alkyl halide.[3]

  • Reduced Steric Hindrance: As a primary halide, the benzylic carbon is relatively unhindered, allowing for easy backside attack by the amine nucleophile.[3]

The primary challenge in this reaction is controlling selectivity. The product, a secondary or tertiary benzylic amine, is often more nucleophilic than the starting amine.[4][5] This can lead to over-alkylation, where the desired product reacts further with the benzylic bromide to form tertiary amines or even quaternary ammonium salts, resulting in a mixture of products.[4][5]

Caption: Figure 1: S-N-2 Reaction Mechanism

Optimizing Reaction Conditions: A Causality-Driven Approach

The success of an N-alkylation reaction hinges on the careful selection of several key parameters. Understanding the role of each component is crucial for maximizing yield and minimizing side reactions.

The Role of the Base

A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Why the choice of base matters:

  • Strength and Nucleophilicity: The ideal base should be strong enough to deprotonate the ammonium salt intermediate but not so nucleophilic that it competes with the amine in attacking the benzylic bromide. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are strong bases but poor nucleophiles.[6]

  • Homogeneity vs. Heterogeneity: Solid bases like K₂CO₃ create a heterogeneous reaction mixture, which can simplify workup via simple filtration. Soluble organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) offer a homogeneous reaction but can be more challenging to remove during purification.[7]

  • Controlling Selectivity: In some cases, using the amine itself as both the nucleophile and the base (by adding excess amine) can be effective. However, for selective mono-alkylation, a carefully chosen external base is generally superior.[7]

BaseTypeCommon Solvent(s)Key Considerations
K₂CO₃ Inorganic, WeakAcetonitrile, DMFHeterogeneous, easy removal, widely applicable. A go-to choice.
NaHCO₃ Inorganic, WeakWater, DMFMild conditions, useful for sensitive substrates.[6]
Et₃N, DIPEA Organic, StrongDCM, THF, DMFHomogeneous, can facilitate faster reactions but may complicate workup.
t-BuOK Organic, StrongTHF, TolueneVery strong base, useful for less reactive amines.[8]

Table 1: Comparison of Common Bases for N-Alkylation.

The Influence of the Solvent

The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the reaction rate.

Why the choice of solvent matters:

  • Polar Aprotic Solvents are Preferred: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[9] They are polar enough to dissolve the reactants but lack acidic protons. This prevents them from forming strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive.[1][10]

  • Polar Protic Solvents Can Hinder the Reaction: Solvents like methanol or water can solvate the amine nucleophile through hydrogen bonding. This creates a solvent "cage" around the nucleophile, stabilizing it and reducing its reactivity, which slows down the SN2 reaction rate.[10]

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid inorganic base and an organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[11][12] The catalyst transports the deprotonated amine or hydroxide ion from the solid/aqueous phase into the organic phase where the benzylic bromide resides, dramatically accelerating the reaction.[11][13]

Temperature Control

Temperature directly affects the reaction rate. Generally, increasing the temperature increases the rate of reaction. However, higher temperatures can also promote side reactions such as elimination (E2) or over-alkylation. Most N-alkylations with benzylic bromides proceed efficiently at room temperature or with gentle heating (e.g., 40-80 °C).[6] For less reactive amines or sterically hindered benzylic bromides, higher temperatures may be necessary.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates.

workflow Figure 2: General Experimental Workflow A 1. Reagent Prep Weigh amine, benzylic bromide, and base. Add solvent. B 2. Reaction Setup Combine reagents in flask under inert atmosphere (N2/Ar). A->B C 3. Reaction Stir at specified temperature. Monitor by TLC/LC-MS. B->C D 4. Workup Quench reaction. Perform liquid-liquid extraction. C->D E 5. Purification Dry organic layer. Concentrate in vacuo. Purify by column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS, etc.). E->F

Caption: Figure 2: General Experimental Workflow

Protocol 1: General Procedure for Mono-N-Benzylation of an Aniline

This protocol is a robust starting point for the mono-alkylation of primary aromatic amines.

Materials:

  • Aniline (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous (to make a 0.2 M solution with respect to the amine)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate.

  • Under an inert atmosphere (N₂ or Argon), add the aniline followed by anhydrous acetonitrile.

  • Stir the suspension for 10 minutes at room temperature.

  • Add the benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzylaniline.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

This protocol is particularly useful for reactions that are sluggish under standard conditions or when using aqueous bases.[11]

Materials:

  • Amine (1.0 equiv)

  • Benzylic bromide (1.2 equiv)

  • Potassium hydroxide (KOH), 50% w/w aqueous solution (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.10 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask, add the amine, toluene, and TBAB.

  • Add the 50% aqueous KOH solution, followed by the benzylic bromide.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40 °C). Vigorous stirring is essential to ensure efficient phase transfer.

  • Monitor the reaction by TLC or GC-MS. Reactions are often complete within 1-6 hours.

  • Upon completion, dilute the mixture with water and separate the layers.

  • Extract the aqueous layer with toluene or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise. Understanding potential pitfalls is key to successful troubleshooting.

Caption: Figure 3: Troubleshooting Guide

  • Problem: Over-alkylation. As mentioned, the product amine can be more nucleophilic than the starting material.[4]

    • Solution: Use a large excess of the starting amine (if it is inexpensive and easily removed) to increase the probability of the benzylic bromide reacting with it. Alternatively, add the benzylic bromide slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant starting amine.[7]

  • Problem: No or slow reaction.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Water can hydrolyze the benzylic bromide to benzyl alcohol. Increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO to enhance the rate.[9] Consider using a stronger base or a phase-transfer catalyst.

  • Problem: Elimination Side Product (Styrene derivatives). This is more common with secondary benzylic bromides and strongly basic, sterically hindered nucleophiles/bases.

    • Solution: Use a less hindered, non-nucleophilic base and run the reaction at a lower temperature.

Conclusion

The N-alkylation of amines with benzylic bromides is a powerful and versatile method for the synthesis of valuable benzylic amine compounds. Success in this transformation is not accidental but rather the result of a rational application of chemical principles. By carefully considering the interplay between the amine nucleophilicity, base properties, solvent effects, and temperature, researchers can reliably achieve high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the practical aspects of this important reaction, enabling the efficient synthesis of target molecules for drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Jana, G., & Balaraman, E. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9194-9198. [Link]

  • Kumar, A., Akanksha, & Kumar, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(56), 29751-29755. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Aqueous-Mediated N-Alkylation of Amines with Benzyl/Alkyl Halides under the Influence of Sodium Dodecyl Sulfate (SDS) as Surfactant. European Journal of Organic Chemistry, 2007(8), 1369-1377. [Link]

  • Mondal, R., Chakraborty, S., Paul, S., & Paul, N. D. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Ganguly, N. C., Datta, M., & De, P. (2007). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. The Open Organic Chemistry Journal, 1, 33-35. [Link]

  • Organic Syntheses. (n.d.). LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Retrieved from [Link]

  • Zhang, C., Liang, Z., Lu, F., Jia, X., Zhang, G., & Hu, M.-L. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Organic & Biomolecular Chemistry, 18(30), 5919-5924. [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Conza, M., & Heimgartner, H. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(2), 143-150. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., & Kumar, V. (2025). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. [Link]

  • Hultzsch, K. C., et al. (2019). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 10, 4339. [Link]

  • Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethanol.... Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11496-11505. [Link]

  • Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. [Link]

  • Lund University. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Tetrahedron, 70(40), 7215-7220. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. [Link]

Sources

Method

Preparation of 2-(bromomethyl)-4-methoxybenzoic acid ethyl ester from ethyl 4-methoxybenzoate

This Application Note is structured to address the specific synthetic challenge of accessing Ethyl 2-(bromomethyl)-4-methoxybenzoate . Critical Scientific Note: Direct bromomethylation of Ethyl 4-methoxybenzoate (via Bla...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenge of accessing Ethyl 2-(bromomethyl)-4-methoxybenzoate .

Critical Scientific Note: Direct bromomethylation of Ethyl 4-methoxybenzoate (via Blanc reaction or similar) is regiochemically unfavorable due to the directing effects of the substituents. The methoxy group (strongly activating, ortho/para director) directs electrophilic substitution to the 3-position , not the 2-position.[1]

Therefore, this protocol details the Wohl-Ziegler Bromination of the required precursor: Ethyl 4-methoxy-2-methylbenzoate . This is the industry-standard route for drug development (e.g., in the synthesis of isoindolinone-based pharmacophores).

Executive Summary

The synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate is a critical step in generating "masked" electrophiles for the construction of heterocycles such as isoindolinones. While conceptually simple, this transformation is complicated by the 4-methoxy group .

In standard radical brominations (Wohl-Ziegler), electron-rich rings are prone to competing electrophilic aromatic substitution (EAS) , leading to ring-brominated impurities (e.g., 3-bromo derivatives) rather than the desired benzylic bromide. This guide provides a high-fidelity protocol using N-Bromosuccinimide (NBS) with optimized solvent/initiator conditions to maximize the Radical-to-Electrophile ratio.

Key Reaction Features
  • Target: Benzylic Bromination (C2-Methyl group).

  • Major Challenge: Suppressing nuclear bromination at C3/C5.

  • Solution: Control of bromine concentration via NBS and use of non-polar, radical-stabilizing solvents.

Retrosynthetic Logic & Pathway Analysis

To understand why we cannot simply "add" a bromomethyl group to ethyl 4-methoxybenzoate, we must visualize the electronic landscape of the molecule.

The Regioselectivity Conflict
  • Methoxy Group (-OMe): Strong Activator. Directs ortho/para.

  • Ester Group (-COOEt): Moderate Deactivator. Directs meta.

If one attempts direct chloromethylation (Blanc reaction) on the des-methyl precursor:

  • Position 3: Ortho to -OMe, Meta to -COOEt. (Highly Favored).

  • Position 2: Meta to -OMe, Ortho to -COOEt. (Disfavored).

Thus, the only viable route is the Radical Bromination of the 2-Methyl precursor.

G Start Ethyl 4-methoxybenzoate (Des-methyl precursor) Blanc Direct Chloromethylation (Blanc Reaction) Start->Blanc Electrophilic Attack WrongProd Ethyl 3-(chloromethyl)-4-methoxybenzoate (WRONG ISOMER) Blanc->WrongProd Regioselective at C3 CorrectStart Ethyl 4-methoxy-2-methylbenzoate (Required Precursor) NBS_Step Wohl-Ziegler Bromination (NBS, PhCF3, AIBN) CorrectStart->NBS_Step Radical Pathway Target Ethyl 2-(bromomethyl)-4-methoxybenzoate (TARGET) NBS_Step->Target Benzylic Substitution

Caption: Regiochemical analysis showing why the 2-methyl precursor is required to access the C2-substituted target.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecs
Ethyl 4-methoxy-2-methylbenzoate SubstratePurity >98% (HPLC)
N-Bromosuccinimide (NBS) Bromine SourceRecrystallized from H₂O if yellow/aged.

'-Azobisisobutyronitrile (AIBN)
Radical InitiatorStore at 4°C.
Trifluorotoluene (PhCF₃) SolventAnhydrous. (Greener alternative to CCl₄).
Cyclohexene ScavengerOptional (Trace amounts to scavenge Br₂).
Step-by-Step Methodology
1. Pre-Reaction Setup
  • Glassware: Flame-dried 250 mL Round Bottom Flask (RBF) with a reflux condenser and argon inlet.

  • Solvent Prep: Sparge Trifluorotoluene (PhCF₃) with Argon for 15 minutes to remove dissolved oxygen (a radical inhibitor).

2. Reaction Assembly
  • Charge the RBF with Ethyl 4-methoxy-2-methylbenzoate (10.0 g, 51.5 mmol).

  • Add PhCF₃ (100 mL, 0.5 M concentration). Note: Higher dilution favors radical bromination over bimolecular electrophilic substitution.

  • Add NBS (9.6 g, 54.0 mmol, 1.05 equiv).

    • Tip: Do not add large excess. Excess NBS promotes ring bromination in this electron-rich system.

  • Add AIBN (0.42 g, 2.5 mmol, 5 mol%).

3. Initiation & Reflux[2][3]
  • Heat the mixture to reflux (approx. 102°C) using an oil bath.

  • Visual Check: The dense NBS solid (bottom of flask) should gradually float and convert to succinimide (low density, floats to top) as the reaction proceeds.

  • Monitoring: Monitor via TLC (10% EtOAc/Hexanes) or UPLC-MS every hour.

    • Target Rf: ~0.45 (Starting material ~0.55).[3]

    • Stop Point: Stop when conversion reaches ~90-95%. Pushing to 100% often generates the dibromo impurity.

4. Work-up
  • Cool the mixture to 0°C to precipitate succinimide completely.

  • Filter off the succinimide solid and wash the pad with cold PhCF₃ or Hexanes.

  • Concentrate the filtrate under reduced pressure.

  • Crucial Wash: Dissolve residue in EtOAc and wash with 5% Na₂S₂O₃ (Sodium Thiosulfate) to remove trace active bromine, then water and brine.

5. Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: Gradient 0%

    
     10% EtOAc in Hexanes.
    
  • Stability Note: The product is a benzyl bromide (lachrymator) and can hydrolyze on acidic silica. Run the column quickly.

Troubleshooting & Optimization

The primary failure mode for this reaction is Nuclear Bromination (Ring substitution).

ObservationDiagnosisCorrective Action
Product contains Aryl-Br (M+ peak matches, NMR shows loss of Ar-H) Electrophilic Bromination dominated.1. Switch solvent to Chlorobenzene (less polar).2. Use a tungsten lamp (500W) to accelerate radical initiation.3. Add 1-2% K₂CO₃ to the reaction to neutralize HBr (which catalyzes electrophilic attack).
Low Conversion after 24h Radical chain termination.1. Add a second portion of AIBN (2 mol%).2. Ensure solvent was degassed (O₂ inhibits radicals).
Dibromo product formed Over-reaction.[1]Stop reaction at 85-90% conversion. It is easier to separate starting material than the dibromo byproduct.
Quantitative Data Summary (Expected)
ParameterValue
Typical Yield 75 - 82%
Purity (HPLC) > 97%
Appearance White to off-white crystalline solid or oil
¹H NMR Diagnostic

4.50-4.60 ppm (s, 2H, -CH ₂Br)

Mechanistic Insight (The "Wohl-Ziegler" Cycle)

Understanding the mechanism is vital for troubleshooting. The reaction relies on a low, steady-state concentration of Br₂, provided by NBS.

  • Initiation: AIBN decomposes to form radicals, which abstract Br from NBS (or trace Br₂).

  • Propagation A: The Bromine radical (Br•) abstracts a hydrogen from the benzylic methyl group. This is favored because the resulting benzylic radical is stabilized by the aromatic ring.

  • Propagation B: The benzylic radical attacks a Br₂ molecule (generated in situ from NBS+HBr), forming the C-Br bond and regenerating Br•.

Why it fails on this substrate: The 4-methoxy group makes the ring electron-rich. If the concentration of ionic Br₂ rises (due to moisture or lack of radical flux), the ring will attack Br₂ directly (EAS mechanism). Keeping the reaction anhydrous and hot (reflux) is non-negotiable.

Mechanism NBS NBS Br_Rad Br• (Radical) NBS->Br_Rad Initiation Benz_Rad Benzylic Radical (Stabilized) Br_Rad->Benz_Rad H-Abstraction (-HBr) Substrate Substrate (Benzylic-H) Side Ring Bromination (Impurity) Substrate->Side Ionic Br2 Attack (Avoid this!) Product Product (-CH2Br) Benz_Rad->Product + Br2 Product->Br_Rad Chain Transfer

Caption: Radical chain mechanism vs. the competing ionic side reaction.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Note: Discusses the difficulty of direct bromination and the need for alternative precursors). 1

  • PubChem. (2021).[4] Ethyl 4-methoxybenzoate Compound Summary. National Library of Medicine. 4[1][3][5][6][7]

  • Thieme Connect. (2007). Bromomethylation of Aromatic Compounds using Paraformaldehyde and HBr.[8] (Science of Synthesis).[6] 8

  • Google Patents. (2006). Process to bromomethylate aromatic compounds (US7078465B2).5[1][3][5][6][7]

Sources

Application

Application Note: Regioselective Benzylic Bromination of Ethyl 2-Methyl-4-Methoxybenzoate Using NBS

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, highly regioselective protocol for the Wohl-Ziegler bromination of an electron-rich aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, highly regioselective protocol for the Wohl-Ziegler bromination of an electron-rich aromatic substrate while actively suppressing electrophilic aromatic substitution (SEAr).

The Chemoselectivity Challenge: EDGs vs. Radical Bromination

The bromination of ethyl 2-methyl-4-methoxybenzoate presents a classic chemoselectivity paradigm in organic synthesis. The target transformation is a Wohl-Ziegler radical bromination at the benzylic position (the C2-methyl group). However, the methoxy group at C4 is a strong electron-donating group (EDG). By donating electron density through resonance, the methoxy group highly activates the aromatic ring toward electrophilic aromatic substitution (SEAr), specifically directing electrophiles to the ortho positions (C3 and C5) 1 [[2]]().

According to the Goldfinger mechanism, N-Bromosuccinimide (NBS) acts as a steady-state reservoir, maintaining a very low, constant concentration of molecular bromine (Br₂) 3. In a non-polar environment, this trace Br₂ undergoes homolytic cleavage to drive the radical chain reaction. Conversely, if the Br₂ concentration spikes, or if the solvent stabilizes ionic intermediates, Br₂ will act as an electrophile, leading to rapid, undesired ring bromination 4.

Mechanism cluster_radical Radical Pathway (Goldfinger Mechanism) cluster_ionic Ionic Pathway (SEAr) Substrate Ethyl 2-methyl-4-methoxybenzoate (Highly Activated Ring) Radical Benzylic Radical Intermediate (Low[Br2], Non-Polar) Substrate->Radical NBS, AIBN, hv/Δ PhCF3 Ionic Arenium Ion Intermediate (High [Br2], Polar/Acidic) Substrate->Ionic Trace Acid / Polar Solvent Excess Br2 Target Ethyl 2-(bromomethyl)- 4-methoxybenzoate Radical->Target Br• Transfer SideProduct Ring Brominated Byproducts (e.g., 3-bromo or 5-bromo) Ionic->SideProduct Electrophilic Attack

Divergent reaction pathways: Radical benzylic bromination vs. ionic electrophilic aromatic substitution.

Mechanistic Causality & Experimental Design

To ensure a self-validating and robust protocol, every experimental variable must be optimized to favor the radical pathway:

  • Solvent Selection: Historically, carbon tetrachloride (CCl₄) was used due to its non-polar nature 3. For modern laboratories, Trifluorotoluene (PhCF₃) is the optimal green replacement. It mimics the non-polar characteristics of CCl₄, strictly suppressing the stabilization of arenium ion intermediates required for SEAr.

  • Initiator Thermodynamics: Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO). AIBN decomposition yields strictly neutral carbon-centered radicals, avoiding acidic byproducts (like benzoic acid from BPO) that could inadvertently catalyze ionic SEAr pathways. Alternatively, high-power UV-LED (365 nm) can be used to drive homolytic cleavage without chemical initiators 5.

  • Reagent Purity (Critical): NBS must be recrystallized from boiling water prior to use. Yellow or orange NBS indicates the presence of free Br₂, which will immediately trigger ring bromination upon contact with the electron-rich substrate.

Table 1: Optimization of Reaction Conditions and Regioselectivity
SolventInitiatorTemperature (°C)Benzylic Bromide Yield (%)Ring Bromination (%)
Dichloromethane (DCM)None25< 5%> 85%
Acetonitrile (MeCN)AIBN8030%60%
Carbon Tetrachloride (CCl₄)AIBN7692%< 2%
Trifluorotoluene (PhCF₃) AIBN 85 90% < 3%

Data demonstrates the critical role of non-polar solvents in suppressing SEAr for highly activated aromatic rings.

Self-Validating Experimental Protocol

Protocol Prep 1. Preparation Dry PhCF3, Substrate, NBS, AIBN React 2. Reaction Reflux (85°C) or UV Strictly Anhydrous Prep->React Monitor 3. Monitoring GC-MS / TLC Track Starting Material React->Monitor Workup 4. Workup Filter Succinimide Na2S2O3 Wash Monitor->Workup Purify 5. Purification Crystallization or Flash Chromatography Workup->Purify

Standardized workflow for the regioselective benzylic bromination using NBS.

3.1 Reagents and Equipment
  • Substrate: Ethyl 2-methyl-4-methoxybenzoate (1.0 equiv, 10 mmol, 1.94 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) – Freshly recrystallized.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol, 82 mg)

  • Solvent: Anhydrous Trifluorotoluene (PhCF₃) (40 mL)

3.2 Step-by-Step Methodology
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask and reflux condenser under vacuum. Backfill with Argon. Causality: Ambient moisture reacts with NBS to form hypobromous acid (HOBr), a potent electrophilic brominating agent that causes irreversible ring bromination.

  • Reagent Charging: Add the substrate (1.94 g) and anhydrous PhCF₃ (40 mL) to the flask. Stir until fully dissolved.

  • Addition of NBS & AIBN: Add the recrystallized NBS (1.87 g) and AIBN (82 mg). The NBS will remain largely insoluble at room temperature, resting at the bottom of the flask.

  • Reaction Initiation: Heat the mixture to a gentle reflux (approx. 85°C).

    • Self-Validation Check: As the reaction proceeds, the dense NBS at the bottom will be consumed. Succinimide, a lighter byproduct, will form and float to the surface of the solvent, providing a reliable visual cue of reaction progress 3.

  • Monitoring: After 2 hours, quench a 0.1 mL aliquot in hexanes and analyze via TLC (Hexanes:EtOAc 8:2) or GC-MS. Stop the reaction immediately upon starting material consumption to prevent over-bromination 1.

  • Workup: Cool the reaction to 0°C to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual Br₂ or NBS, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient elution of Hexanes to 10% EtOAc) to yield ethyl 2-(bromomethyl)-4-methoxybenzoate.

Analytical Quality Control
  • TLC: The benzylic bromide product will run slightly lower (more polar) than the starting material due to the polarizable C-Br bond.

  • GC-MS: The product will display a characteristic 1:1 isotopic doublet at the molecular ion peak (M⁺ and M⁺²) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (CDCl₃): The disappearance of the singlet at ~2.6 ppm (Ar-CH₃ ) and the appearance of a new singlet at ~4.8 ppm (Ar-CH₂ -Br) is the definitive marker of successful benzylic bromination.

Troubleshooting Matrix
Observation / IssueMechanistic CauseCorrective Action
High levels of ring bromination (e.g., 5-bromo isomer)Ionic SEAr pathway outcompeting the radical pathway due to free Br₂ or moisture 1.Ensure NBS is freshly recrystallized (pure white). Verify strictly anhydrous conditions and ensure non-polar solvent usage.
Dibromination at benzylic position Excess NBS or prolonged reaction times allowing a second radical abstraction 1.Strictly limit NBS to 1.0–1.05 equivalents. Monitor closely and cool to 0°C immediately upon completion.
Incomplete conversion Dead initiator or insufficient radical propagation.Add an additional 0.02 equivalents of AIBN, or apply a 365 nm UV-LED light source to continuously drive homolytic cleavage 5.
References

1.[1] BenchChem. "Common side reactions in the bromination of ethyl 4-methoxybenzoate." BenchChem Tech Support. 1 2.[5] ResearchGate. "Visible light induced 'on water' benzylic bromination with N-bromosuccinimide."5 3.[3] Wikipedia. "Wohl–Ziegler bromination." Wikimedia Foundation. 3 4.[4] Journal of the American Chemical Society. "Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides." ACS Publications. 4 5.[2] Saskoer.ca. "10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry." 2

Sources

Method

Application Notes &amp; Protocols: Strategic C-Alkylation Using Ethyl 2-(bromomethyl)-4-methoxybenzoate

Introduction: The Strategic Value of a Versatile Building Block In the landscape of medicinal chemistry and complex organic synthesis, the strategic introduction of substituted benzyl moieties is a cornerstone of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and complex organic synthesis, the strategic introduction of substituted benzyl moieties is a cornerstone of molecular design. Ethyl 2-(bromomethyl)-4-methoxybenzoate emerges as a highly valuable and versatile electrophilic building block for this purpose. Its structure is primed for reactivity: a benzylic bromide offers an excellent leaving group for nucleophilic substitution, while the electronically distinct methoxy and ethyl ester groups provide handles for subsequent functionalization or act as key pharmacophoric elements.

This guide provides an in-depth exploration of C-alkylation procedures involving this reagent, moving beyond simple procedural lists to explain the underlying principles that govern reaction success. We will focus primarily on the alkylation of carbon nucleophiles generated from active methylene compounds, a foundational transformation for carbon-carbon bond formation.[1][2] The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals aiming to leverage this reagent for the synthesis of novel chemical entities.

Core Principles: Mechanistic Insights into C-Alkylation

The C-alkylation reaction with Ethyl 2-(bromomethyl)-4-methoxybenzoate is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The success of this transformation hinges on the careful orchestration of three key components: the electrophile, the nucleophile, and the reaction environment (base and solvent).

The Electrophile: Ethyl 2-(bromomethyl)-4-methoxybenzoate is an effective electrophile due to the polarization of the C-Br bond and the stability of the benzylic transition state. The bromide ion is an excellent leaving group, facilitating the SN2 displacement.

The Nucleophile (Carbanion/Enolate): The most common carbon nucleophiles for this reaction are enolates derived from active methylene compounds. These are molecules with a CH₂ group flanked by two electron-withdrawing groups (EWGs), such as esters, ketones, or nitriles. This structural motif significantly increases the acidity of the α-hydrogens (pKa ≈ 10-13), allowing for their removal with moderately strong bases to generate a resonance-stabilized carbanion, or enolate.[3][4]

The Role of the Base and Solvent:

  • Base Selection: The base's primary role is to deprotonate the active methylene compound to form the nucleophilic enolate. The choice of base is critical. For substrates like diethyl malonate or ethyl acetoacetate, common bases include sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5] A crucial principle is to match the alkoxide base with the ester group of the nucleophile (e.g., use sodium ethoxide with ethyl esters) to prevent transesterification, a complicating side reaction.[6]

  • Solvent Effects: The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often excellent choices as they solvate the cation of the base while leaving the enolate anion highly reactive. Alcohols like ethanol can also be used, particularly when an alkoxide is the base.

Controlling Side Reactions: The primary side reaction of concern is dialkylation, where the initially formed mono-alkylated product, which still possesses an acidic proton, undergoes a second alkylation.[6] This can be mitigated by using the active methylene compound in a slight excess or by carefully controlling the stoichiometry of the base and electrophile.

SN2_Mechanism Figure 1: General SN2 Mechanism for C-Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack ActiveMethylene R1-CH2-R2 (Active Methylene Cpd) Base Base (e.g., EtO⁻) Enolate [R1-CH-R2]⁻ (Nucleophilic Enolate) Product C-Alkylated Product Enolate->Product SN2 Attack Electrophile Ethyl 2-(bromomethyl) -4-methoxybenzoate Electrophile->Product LeavingGroup Br⁻ Product->LeavingGroup releases

Caption: Figure 1: General SN2 Mechanism for C-Alkylation.

Standard Protocols: Alkylation of Malonic and Acetoacetic Esters

The following protocols detail the C-alkylation of two archetypal active methylene compounds, representing the Malonic Ester Synthesis and the Acetoacetic Ester Synthesis pathways.[6][7]

Protocol 1: Malonic Ester Synthesis Pathway with Diethyl Malonate

This procedure yields a substituted malonic ester, a versatile intermediate that can be subsequently hydrolyzed and decarboxylated to form a substituted propanoic acid.[4][8]

Quantitative Data & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
Sodium Ethoxide (NaOEt)68.0511.00.75 g1.1 eq
Anhydrous Ethanol (EtOH)46.07-50 mLSolvent
Diethyl Malonate160.1710.01.60 g (1.43 mL)1.0 eq
Ethyl 2-(bromomethyl)-4-methoxybenzoate273.1210.02.73 g1.0 eq
Anhydrous Dimethylformamide (DMF) (optional)73.09-10 mLCo-solvent

Step-by-Step Methodology

  • System Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Base Preparation: To the flask, add anhydrous ethanol (50 mL) followed by the portion-wise addition of sodium ethoxide (0.75 g). Stir until fully dissolved.

  • Enolate Formation: Add diethyl malonate (1.43 mL) dropwise to the stirred ethoxide solution at room temperature. Stir the resulting mixture for 30 minutes to ensure complete formation of the sodium salt of the malonate enolate.

  • Electrophile Addition: Dissolve Ethyl 2-(bromomethyl)-4-methoxybenzoate (2.73 g) in a minimal amount of anhydrous DMF or ethanol (~10 mL) and add it dropwise to the enolate solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (~80 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting bromobenzoate (visualized under UV light) indicates reaction completion.

  • Work-up: Once complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate to afford the pure diethyl 2-(2-(ethoxycarbonyl)-5-methoxybenzyl)malonate.

Protocol 2: Acetoacetic Ester Synthesis Pathway with Ethyl Acetoacetate

This procedure generates an α-substituted β-keto ester, which upon hydrolysis and decarboxylation, yields a substituted ketone.[7][9][10]

Quantitative Data & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
Potassium Carbonate (K₂CO₃), anhydrous138.2115.02.07 g1.5 eq
Anhydrous Acetone or DMF--50 mLSolvent
Ethyl Acetoacetate130.1410.01.30 g (1.27 mL)1.0 eq
Ethyl 2-(bromomethyl)-4-methoxybenzoate273.1210.02.73 g1.0 eq

Step-by-Step Methodology

  • System Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add anhydrous potassium carbonate (2.07 g) and anhydrous DMF or acetone (50 mL).

  • Enolate Formation: Add ethyl acetoacetate (1.27 mL) to the suspension and stir vigorously for 15-20 minutes at room temperature.

  • Electrophile Addition: Add Ethyl 2-(bromomethyl)-4-methoxybenzoate (2.73 g) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction via TLC (hexane/ethyl acetate) for the consumption of the starting materials.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the solvent used.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in ethyl acetate (75 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to isolate the pure ethyl 2-acetyl-3-(2-(ethoxycarbonyl)-5-methoxyphenyl)propanoate.

Caption: Figure 2: General Experimental Workflow for C-Alkylation.

Alternative Approaches: Phase-Transfer Catalysis (PTC)

For a greener and often more efficient process, Phase-Transfer Catalysis (PTC) offers a compelling alternative.[11] PTC avoids the need for anhydrous solvents and strong organometallic or alkoxide bases, instead using inorganic bases like NaOH or K₂CO₃ in a biphasic system.[12][13] A quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) facilitates the transfer of the enolate from the aqueous or solid phase into the organic phase where it reacts with the electrophile.[12][14]

Brief Protocol Outline (PTC Conditions):

  • Reactants: Ethyl 2-(bromomethyl)-4-methoxybenzoate (1 eq) and an active methylene compound (1.1 eq) are dissolved in a non-polar organic solvent like toluene.

  • Base: An aqueous solution of NaOH (50%) or solid K₂CO₃ is used.

  • Catalyst: A catalytic amount (5-10 mol%) of TBAB is added.

  • Conditions: The biphasic mixture is stirred vigorously at a moderately elevated temperature (e.g., 50-80 °C) until the reaction is complete. Work-up involves simple phase separation, washing, and purification.

Safety and Handling

Ethyl 2-(bromomethyl)-4-methoxybenzoate and related benzylic bromides should be handled with care in a well-ventilated chemical fume hood.

  • Hazard Profile: These compounds are classified as corrosive and can cause severe skin burns and eye damage.[15][16][17] They are often lachrymators (tear-inducing).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling Bases: Sodium ethoxide is highly reactive with water and moisture. Strong bases like NaOH are corrosive. Handle with appropriate precautions.

  • Solvents: Flammable organic solvents should be kept away from ignition sources.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Benchchem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • Benchchem. Technical Support Center: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate.
  • Organic Chemistry Portal. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis.
  • Safety Data Sheet for Ethyl 4-(bromomethyl)benzoate.
  • Chemistry Steps. Acetoacetic Ester Synthesis.
  • ChemicalBook. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis.
  • PMC. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox.
  • Safety Data Sheet for Methyl 4-Bromo-2-(bromomethyl)benzoate.
  • MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
  • ResearchGate. Alkylation of active methylene compounds | Download Table.
  • Wikipedia. Malonic ester synthesis.
  • Wikipedia. Acetoacetic ester synthesis.
  • PTC Organics, Inc. PTC C-Alkylation.
  • Organic Chemistry Portal. Acetoacetic-Ester Synthesis.
  • PTC Organics, Inc. PTC C-Alkylation.
  • Organic Chemistry Portal. Malonic Ester Synthesis.
  • The Acetoacetic Ester Synthesis.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
  • Malonic ester synthesis of carboxylic acids.
  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.
  • ResearchGate. (PDF) Alkylation of Active Methylene Compounds.
  • Tokyo Chemical Industry. Safety Data Sheet.
  • Google Patents. CN103922934A - Alkylation method of active methylene compound.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of ethyl ester during nucleophilic substitution

Welcome to the Technical Support Center: Ester Preservation in Nucleophilic Substitution As a Senior Application Scientist, I frequently encounter workflows where researchers successfully execute a complex nucleophilic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Ester Preservation in Nucleophilic Substitution

As a Senior Application Scientist, I frequently encounter workflows where researchers successfully execute a complex nucleophilic substitution (


, 

, or enolate alkylation), only to discover that their target ethyl ester has been destroyed in the process. Because the carbonyl carbon of an ester is highly electrophilic, the basic conditions required for nucleophilic substitutions often trigger unwanted nucleophilic acyl substitution, leading to saponification (hydrolysis) or transesterification[1][2].

This technical guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to preserve ethyl esters during basic synthetic transformations.

Diagnostic Workflow: Troubleshooting Ester Hydrolysis

Before adjusting your protocol, use the following diagnostic logic to isolate the root cause of the ester cleavage.

Workflow Start Ester Hydrolysis Detected? CheckWater Check Moisture Levels in Solvent Start->CheckWater Yes WaterHigh Dry Solvents (Molecular Sieves) CheckWater->WaterHigh >50 ppm H2O CheckBase Evaluate Base Nucleophilicity CheckWater->CheckBase <50 ppm H2O Success Ester Preserved WaterHigh->Success BaseNuc Switch to Non-Nucleophilic Base (e.g., DBU, DIEA) CheckBase->BaseNuc Using Nucleophilic Base CheckTemp Evaluate Reaction Temperature CheckBase->CheckTemp Using Hindered Base BaseNuc->Success TempHigh Lower Temperature (-78°C to 0°C) CheckTemp->TempHigh > Room Temp TempHigh->Success

Caption: Diagnostic workflow for troubleshooting and preventing ethyl ester hydrolysis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my ethyl ester hydrolyzing even when I am using a "dry" inorganic base like ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 for an 

reaction?
A1: Inorganic bases like potassium carbonate (

) or cesium carbonate (

) are highly hygroscopic. If they absorb atmospheric moisture, the trace water reacts with the base to generate hydroxide ions (

) in situ. Hydroxide is a potent, unhindered nucleophile that attacks the ester carbonyl, forming a tetrahedral intermediate[1][3]. Following the elimination of the ethoxide leaving group, the resulting carboxylic acid undergoes rapid, irreversible deprotonation to form a carboxylate salt[3]. This irreversible deprotonation acts as a massive thermodynamic driving force that pulls the entire equilibrium toward complete ester destruction (saponification).

Q2: How do I select a base that promotes my nucleophilic substitution without cleaving the ester? A2: The key is to decouple basicity (thermodynamic affinity for protons) from nucleophilicity (kinetic ability to attack a carbon atom). You must select a non-nucleophilic base—a Brønsted-Lowry base that uses severe steric hindrance, charge delocalization, or proton chelation to tightly bind a proton without being able to attack an electrophilic carbonyl carbon[4]. Classical non-nucleophilic bases include N,N-Diisopropylethylamine (DIEA/DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Lithium diisopropylamide (LDA)[4][5]. Their bulky alkyl groups or rigid bicyclic structures physically prevent the lone pair from approaching the sterically crowded


 carbonyl carbon, forcing them to exclusively abstract smaller, more accessible protons[2].

Q3: I need to use an alkoxide base for my reaction. How do I prevent transesterification or hydrolysis? A3: Nucleophilic acyl substitution is an equilibrium process governed by the relative stabilities of the leaving groups. If you use sodium methoxide (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) with an ethyl ester, the methoxide attacks the carbonyl, and ethoxide leaves, resulting in transesterification to a methyl ester[2]. To prevent this, you must match the alkoxide to the ester group. For an ethyl ester, use sodium ethoxide (

) in anhydrous ethanol. By matching the base to the ester, the "substitution" simply replaces an ethoxide with an ethoxide, resulting in no net chemical change to the substrate. Furthermore, ensure absolute exclusion of water, as any moisture will convert the alkoxide into hydroxide, leading to hydrolysis[3].

Quantitative Data: Base & Solvent Selection Matrix

Selecting the correct base is the single most critical variable in preserving your ester. Use the table below to evaluate the kinetic and thermodynamic properties of common bases.

BaseChemical ClasspKa (Conjugate Acid)NucleophilicitySuitability for Ethyl Esters
NaOH / KOH Inorganic Hydroxide15.7Very HighPoor (Causes rapid saponification)

Inorganic Carbonate10.3Moderate (if wet)Moderate (Requires strict anhydrous conditions)
NaOEt Alkoxide16.0HighGood (Matches ethyl ester, prevents transesterification)
DIEA (DIPEA) Hindered Amine10.5Very LowExcellent (Sterically hindered, non-nucleophilic)
DBU Amidine Superbase12.5Very LowExcellent (Strong base, poor nucleophile)
LDA Lithium Amide36.0Very LowExcellent (For low-temp enolate/carbanion chemistry)

The Pathway to Avoid: Base-Promoted Hydrolysis

To fully understand the necessity of the protocols below, visualize the mechanism of saponification. Our goal in the laboratory is to prevent the formation of the tetrahedral intermediate entirely.

Mechanism N1 Ethyl Ester (Substrate) N2 Hydroxide Attack N1->N2 OH- N3 Tetrahedral Intermediate N2->N3 N4 Ethoxide Elimination N3->N4 N5 Carboxylic Acid N4->N5 -EtO- N6 Irreversible Deprotonation N5->N6 N7 Carboxylate Salt N6->N7 Fast

Caption: Mechanism of base-promoted ester hydrolysis (saponification) to be avoided.

Step-by-Step Methodologies

Protocol 1: Anhydrous Reaction Setup for Nucleophilic Substitution

Causality: Water is the primary enemy of ester preservation under basic conditions. This protocol ensures the complete exclusion of moisture to prevent hydroxide generation.

  • Glassware Preparation: Flame-dry all glassware (flasks, stir bars, condensers) under high vacuum (<1 Torr) for 5 minutes. Backfill the apparatus with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Dispensation: Use strictly anhydrous solvents (e.g., DMF, MeCN, or THF) dispensed directly from a solvent purification system or stored over activated 3Å molecular sieves.

  • Reagent Addition: Add the substrate containing the ethyl ester and the nucleophile to the reaction vessel under a positive stream of inert gas.

  • Base Addition: Add a non-nucleophilic base (e.g., DIEA or DBU) dropwise at 0 °C. Causality: Adding the base at a lowered temperature prevents localized heating and minimizes the kinetic energy available for unwanted side reactions.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC.

    • Self-Validation Check: If the ester is hydrolyzing, you will observe a highly polar spot stuck on the TLC baseline (the carboxylate salt) or an [M+1] mass corresponding to the carboxylic acid in the LC-MS trace. If this occurs, immediately halt the reaction and verify the water content of your solvent using Karl Fischer titration.

Protocol 2: Mild Aqueous Workup to Prevent Acid/Base Catalyzed Hydrolysis

Causality: Many esters survive the reaction only to be cleaved during a harsh aqueous workup.

  • Thermal Quenching: Cool the reaction mixture to 0 °C using an ice bath before quenching.

  • Chemical Quenching: Quench the reaction by slowly adding a mild, pH-neutral or slightly acidic buffer (e.g., saturated aqueous

    
    ).
    
    • Causality: Quenching with strong acids (like 1M HCl) or strong bases (like 1M NaOH) can catalyze ester hydrolysis during the workup phase.

      
       safely neutralizes bases without dropping the pH enough to trigger acid-catalyzed cleavage.
      
  • Extraction: Extract the aqueous layer with a low-boiling organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
    • Self-Validation Check: The drying agent should flow freely like sand when swirled. If it clumps heavily, water is still present; add more drying agent until it is free-flowing to ensure the ester does not hydrolyze during concentration.

  • Concentration: Filter the mixture and concentrate under reduced pressure at a moderate water bath temperature (<40 °C) to yield the preserved ethyl ester product.

References

1.[1] Title: 21.6: Chemistry of Esters. Source: Chemistry LibreTexts. URL:[Link] 2.[4] Title: 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Source: Chemistry LibreTexts. URL:[Link] 3.[3] Title: Basic Hydrolysis of Esters - Saponification. Source: Master Organic Chemistry. URL:[Link] 4.[5] Title: Non-nucleophilic bases – Knowledge and References. Source: Taylor & Francis. URL:[Link] 5.[2] Title: Nucleophilic Acyl Substitution. Source: Master Organic Chemistry. URL:[Link] 6.[6] Title: 7.5 Esters – Organic Chemistry II. Source: KPU Pressbooks. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(bromomethyl)-4-methoxybenzoate

Welcome to the technical support center for the synthesis and purification of Ethyl 2-(bromomethyl)-4-methoxybenzoate. This guide is specifically designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 2-(bromomethyl)-4-methoxybenzoate. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing N-Bromosuccinimide (NBS) for benzylic bromination and encountering challenges in isolating the pure product. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to effectively remove unreacted NBS and its primary byproduct, succinimide, from your reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification process in a direct question-and-answer format.

Issue 1: My crude product is heavily contaminated with succinimide after the initial workup.

Probable Cause: Succinimide, the byproduct of the bromination reaction, possesses moderate water solubility and can be challenging to remove completely with simple water washes, especially if a polar organic solvent was used for extraction.

Solution: The most effective method to remove succinimide is to exploit its acidic nature (pKa ~9.6) by converting it into its highly water-soluble sodium salt.[1]

  • Aqueous Base Wash: During your aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[2][3] This deprotonates the succinimide, making the resulting salt readily extractable into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual base and water.[2][3]

  • Filtration (Solvent Dependent): If the reaction is performed in a non-polar solvent like carbon tetrachloride or cyclohexane, the succinimide byproduct often precipitates out of the solution upon cooling.[4] A significant portion of this impurity can be removed by simple filtration of the cooled reaction mixture before proceeding with the aqueous workup.[2][4]

Issue 2: My purified product is off-color (yellow or brown), and TLC/NMR analysis indicates the presence of unreacted NBS.

Probable Cause: This indicates that the unreacted NBS was not fully quenched before or during the workup. NBS is a reactive and colored compound that can interfere with subsequent steps and analysis.[2]

Solution: Incorporate a quenching step using a mild reducing agent into your workup procedure.

  • Quenching with a Reducing Agent: Before the base wash, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2] These reagents will reduce the excess NBS to succinimide, which can then be efficiently removed by the subsequent aqueous base wash.[2]

  • Reaction Monitoring: To avoid using a large excess of NBS, which complicates purification, it is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC).[2] The reaction is complete when the starting material spot is no longer visible.

Issue 3: An intractable emulsion has formed during the aqueous workup.

Probable Cause: Emulsions can form when there are finely divided solid particles or when the densities of the organic and aqueous phases are too similar.

Solution:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can often break up an emulsion. The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets.

  • Filtration: Passing the entire emulsified mixture through a pad of Celite or glass wool can help to break the emulsion by removing particulate matter.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. When performing extractions, use gentle inversions of the separatory funnel rather than vigorous shaking.

Issue 4: My product has co-eluted with succinimide during silica gel chromatography.

Probable Cause: While succinimide is more polar than the desired brominated ester, it can still exhibit mobility on a silica gel column, especially with more polar eluent systems.

Solution:

  • Pre-Chromatography Workup: Ensure that the majority of the succinimide has been removed by a thorough aqueous base wash before attempting column chromatography.[1]

  • Solvent System Optimization: Utilize a less polar eluent system. Start with a high ratio of a non-polar solvent (e.g., hexane or petroleum ether) to a polar solvent (e.g., ethyl acetate) and gradually increase the polarity. A typical starting point for a compound like Ethyl 2-(bromomethyl)-4-methoxybenzoate would be 95:5 or 90:10 hexane:ethyl acetate.

  • Short Plug Filtration: Before a full chromatographic separation, you can pass the crude product through a short plug of silica gel, eluting with a non-polar solvent. This can retain a significant amount of the highly polar succinimide.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted NBS and succinimide? Unreacted NBS is an oxidizing agent and can interfere with subsequent reactions.[5] Succinimide can complicate product analysis (e.g., NMR spectroscopy) and may have solubility properties similar to the desired product in certain solvents, making purification difficult.[2]

Q2: Are there any alternatives to sodium thiosulfate for quenching NBS? Yes, aqueous solutions of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are also effective reducing agents for quenching NBS.[1][2]

Q3: My product contains an ester functional group. Is a strong base wash safe? The use of a strong base like sodium hydroxide should be avoided as it can hydrolyze the ester. A saturated sodium bicarbonate solution is generally mild enough for a quick wash and is effective at removing succinimide without significant hydrolysis of the product.[1][2]

Q4: How can I confirm that all the NBS has been quenched? A simple qualitative test is to spot the organic layer on a TLC plate and stain with a potassium permanganate (KMnO₄) solution. If NBS is present, it will react with the stain. Alternatively, the disappearance of the characteristic yellow color of NBS can be a visual indicator, although this is less reliable.

Data Presentation: Solubility of Key Compounds

Understanding the solubility of the reactants and byproducts is crucial for designing an effective purification strategy.[6][7][8]

CompoundWaterHexane/CyclohexaneDichloromethane (DCM)Ethyl AcetateMethanol/Ethanol
N-Bromosuccinimide (NBS) Sparingly Soluble[9]Sparingly SolubleSolubleSolubleSoluble
Succinimide Soluble[8]Insoluble[8]Sparingly SolubleSoluble[7]Soluble[7][8][10]
Ethyl 2-(bromomethyl)-4-methoxybenzoate InsolubleSolubleSolubleSolubleSoluble

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of NBS and Succinimide

This protocol should be performed after the bromination reaction is deemed complete by TLC analysis.

  • Cool the Reaction: Cool the reaction mixture to room temperature.

  • Filter (if applicable): If the reaction was conducted in a non-polar solvent (e.g., CCl₄, cyclohexane) and a precipitate (succinimide) has formed, filter the mixture through a Büchner funnel and wash the solid with a small amount of the cold solvent.[4] Combine the filtrates.

  • Dilute: Transfer the reaction mixture (or filtrate) to a separatory funnel and dilute with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) to ensure the product is fully dissolved and to facilitate phase separation.

  • Quench Excess NBS: Wash the organic layer with one portion of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.[11] Separate the layers.

  • Remove Succinimide: Wash the organic layer with one to two portions of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] This step converts succinimide to its water-soluble salt.

  • Final Washes: Wash the organic layer with one portion of water, followed by one portion of brine to remove residual salts and water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This technique is used to separate the target compound from any remaining impurities based on polarity.[12][13][14][15]

  • Prepare the Column: Select a column of appropriate size and plug the bottom with glass wool or cotton, followed by a thin layer of sand.[15]

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure the top of the silica bed is level and add a protective layer of sand.

  • Load the Sample: Dissolve the crude product obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Carefully add the eluent to the top of the column and apply pressure to begin the separation. Collect fractions in test tubes.

  • Monitor the Separation: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-(bromomethyl)-4-methoxybenzoate.

Visualization of Workflows

Purification Decision Workflow

This diagram illustrates the decision-making process for purifying the crude product after an NBS bromination reaction.

G start Crude Reaction Mixture filter_q Was a non-polar solvent used and is a precipitate visible? start->filter_q filter Filter to remove precipitated succinimide filter_q->filter Yes quench Quench with aq. Na2S2O3 or NaHSO3 filter_q->quench No filter->quench base_wash Wash with aq. NaHCO3 quench->base_wash dry Dry (Na2SO4) and Concentrate base_wash->dry analyze Analyze Purity (TLC/NMR) dry->analyze pure Pure Product analyze->pure Sufficiently Pure chromatography Purify by Column Chromatography analyze->chromatography Impure chromatography->pure

Caption: Decision tree for selecting a suitable purification strategy.

General Experimental Workflow

This diagram outlines the complete experimental sequence from reaction to final product.

G reaction Benzylic Bromination (Starting Material, NBS, Initiator) workup Aqueous Workup (Quench -> Base Wash -> Dry) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification final_product Pure Ethyl 2-(bromomethyl)- 4-methoxybenzoate purification->final_product

Caption: Overall workflow from reaction to purified product.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • ResearchGate. How to do workup after doing bromination with NBS?. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Cheméo. Succinimide (CAS 123-56-8) - Chemical & Physical Properties. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Grokipedia. N-Bromosuccinimide. [Link]

  • Organic Syntheses. ethyl 4-methylbenzoate. [Link]

  • ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]

  • Organic Syntheses. succinimide. [Link]

  • Semantic Scholar. Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. [Link]

  • Britannica. Column chromatography. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of Rochester. How to run column chromatography. [Link]

Sources

Troubleshooting

Controlling over-bromination to dibromomethyl side products

Topic: Controlling Over-Bromination (Monobromomethyl vs. Dibromomethyl Selectivity) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Over-Bromination (Monobromomethyl vs. Dibromomethyl Selectivity) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction: The "10% Impurity" Problem

User Query: "I am targeting a benzyl bromide using NBS. Despite using exactly 1.0 equivalent of NBS, I consistently get a mixture: 10-15% starting material, 75% product, and 10-15% dibromomethyl side product. The dibromide is inseparable by flash chromatography. How do I stop the reaction at the monobromide?"

Executive Summary: The "over-bromination" to the gem-dibromide is a classic kinetic challenge in Wohl-Ziegler reactions. Because the benzylic radical formed from the product (benzyl bromide) is often stabilized similarly to the starting material, the product competes for the brominating agent.

This guide provides a three-tiered solution:

  • Kinetic Control: Optimizing reaction parameters to statistically favor the mono-product.

  • The "Rescue" Protocol: A chemical method to selectively reduce the dibromide back to the monobromide without affecting the starting material.

  • Flow Chemistry: The ultimate engineering solution for residence time control.

Module 1: The Mechanistic Root Cause

To solve the problem, we must understand the "Goldfinger Mechanism." NBS does not brominate directly; it acts as a reservoir to maintain a low, steady concentration of molecular bromine (


).
The Selectivity Trap
  • Initiation: Radical initiator creates a bromine radical (

    
    ).[1][2]
    
  • Propagation 1:

    
     abstracts a hydrogen from the benzylic position.[3]
    
  • Propagation 2: The benzylic radical reacts with

    
     (generated from NBS+HBr) to form the product.
    

The Failure Mode: Once the Monobromide is formed, it still possesses a benzylic hydrogen. The electron-withdrawing bromine atom inductively destabilizes the transition state, theoretically making the second bromination slower. However, in batch reactors, local concentration hotspots (often due to solid NBS heterogeneity) or high temperatures can overcome this activation energy barrier, leading to the gem-dibromide.

Visualizing the Pathway

BrominationPath Start Toluene Derivative Rad1 Benzylic Radical Start->Rad1 -H• (Rate k1) Mono TARGET: Monobromide Rad1->Mono +Br• Mono->Start Separation Difficult Rad2 Bromo-Benzylic Radical Mono->Rad2 -H• (Rate k2) Over-reaction Di IMPURITY: gem-Dibromide Rad2->Di +Br•

Figure 1: The kinetic pathway showing where the "over-reaction" occurs (k2). The goal is to maximize the Mono node while minimizing the flow to Rad2.

Module 2: Process Optimization (Prevention)

Before resorting to chemical correction, optimize the forward reaction.

Troubleshooting Matrix
VariableRecommendationThe "Why" (Causality)
Stoichiometry 0.85 - 0.90 eq. NBSAccept incomplete conversion. It is easier to separate non-polar starting material from the polar bromide than to separate the mono-bromide from the di-bromide.
Solvent PhCF3 or MeCN

is banned/toxic. Acetonitrile (MeCN) is polar; it dissolves NBS better, preventing local hotspots, though it may require photo-initiation rather than thermal.
Initiator Light (405 nm LED) Photo-initiation (room temp) avoids the thermal energy that helps overcome the activation barrier for the second bromination.
Addition Portion-wise Add NBS in 4-5 portions over 2 hours. Keeps the instantaneous radical concentration low.
The "Goldilocks" Protocol (Batch)
  • Dissolve substrate in Trifluorotoluene (PhCF3) or Ethyl Acetate (greener alternatives to

    
    ).
    
  • Add 0.90 equivalents of NBS.

  • Add 1 mol% AIBN (or use a 400-450nm LED lamp).

  • Heat to reflux (if thermal) or irradiate (if photo).

  • Monitor via HPLC/UPLC every 30 minutes.

  • STOP the reaction when the dibromide peak exceeds 2-3%. Do not chase 100% conversion.

Module 3: The "Rescue" Operation (Correction)

If you already have a mixture (e.g., 85% Mono, 15% Di), do not discard it. The most robust method to salvage this mixture is the Diethyl Phosphite Reduction . This method selectively reduces the gem-dibromide back to the monobromide without touching the starting material.

The "Rescue" Protocol

Reference: Scientific Update, OPRD insights

Reagents:

  • Diethyl phosphite (

    
    )
    
  • DIPEA (Diisopropylethylamine) or Triethylamine

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Guide:

  • Dissolve: Take your crude mixture (containing Mono and Di) in DCM (approx 5-10 volumes).

  • Cool: Cool to 0°C.

  • Add Base: Add DIPEA (1.1 equivalents relative to the dibromide content calculated by NMR).

  • Add Phosphite: Dropwise add Diethyl phosphite (1.0 - 1.2 equivalents relative to the dibromide).

  • Stir: Allow to warm to Room Temperature and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The phosphite attacks the "positive" bromine of the dibromide, acting as a reducing agent, generating the monobromide and a phosphate byproduct.

  • Workup: Wash with water, then brine. The phosphate byproduct is water-soluble.

  • Result: You now have a mixture of Starting Material and Monobromide (the Dibromide is converted to Mono). These are usually easily separable by crystallization or distillation.

Visualizing the Rescue Workflow

RescueOp Input Crude Mixture: 10% SM 75% Mono 15% Di-Bromo Step1 Add Diethyl Phosphite + DIPEA (Base) Input->Step1 Reaction Selective Reduction (Di-Bromo -> Mono) Step1->Reaction Output Final Mixture: 10% SM 90% Mono 0% Di-Bromo Reaction->Output Purification Standard Purification (Flash/Cryst) Output->Purification

Figure 2: The chemical "cleanup" strategy to convert unwanted dibromide back to the target product.

Module 4: Advanced Flow Chemistry (The Future)

For scale-up (>100g), batch chemistry is inefficient for selectivity due to poor heat transfer and "hotspots."

The Continuous Flow Advantage: In a flow reactor (e.g., PFA tubing wrapped around a light source), the residence time is fixed.

  • Plug Flow: Every molecule experiences exactly the same reaction time (e.g., 4 minutes).

  • No Over-Cooking: Once the solution leaves the irradiated zone, the reaction stops immediately.

  • Data: Flow bromination often raises the Mono:Di ratio from 85:15 (Batch) to 95:5 (Flow).

Recommended Setup:

  • Reagent: NBS (if soluble in MeCN) or

    
     (liquid feed).
    
  • Reactor: Glass or Fluoropolymer chip/tubing.

  • Light: 405 nm high-power LED.

  • Quench: Output flows directly into a thiosulfate solution.

FAQs: Troubleshooting

Q: Can I use 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS? A: Yes, DBDMH is more atom-efficient (transfers 2 Br atoms). However, it is often more reactive than NBS. If selectivity is your problem, DBDMH might exacerbate it unless used in a flow system at low temperatures.

Q: My product is a lachrymator (tear gas). How do I handle safety? A: Always use a dedicated fume hood. Keep a beaker of 10% Sodium Thiosulfate ready to dip glassware and gloves. Thiosulfate neutralizes active bromine immediately.

Q: Why not just distill the dibromide away? A: You can try, but the boiling point difference is often small (


 at high vacuum). Furthermore, benzyl bromides are thermally unstable; prolonged heating during distillation can cause polymerization or degradation. The chemical "Rescue" (Module 3) is safer and more effective.

References & Authority

  • Mechanism & Kinetics:

    • Wohl, A. Ber. Dtsch. Chem. Ges.1919 , 52, 51.

    • Ziegler, K. et al. Ann. Chem.1942 , 551, 80.

    • Goldfinger Mechanism:[2][5] Adam, J.; Gosselain, P. A.; Goldfinger, P. Nature1953 , 171, 704.

  • Process Optimization & Flow Chemistry:

    • Photochemical Flow Bromination: Kappe, C. O. et al. "Continuous Flow Photochemical Benzylic Bromination." Org.[9][10][11] Process Res. Dev.2022 , 26, 516-524.[11] Link

    • Scale-up Safety: "Multikilogram per Hour Continuous Photochemical Benzylic Brominations." Org.[9][10][11] Process Res. Dev.2020 , 24, 10, 2336–2341.

  • The "Rescue" Method (Diethyl Phosphite):

    • Original concept derived from: Hirao, T. et al. Synthesis1982 , 461.

    • Process Application: "Judicious Work-Around for Over-Bromination." Scientific Update, 2022 . Link

    • Reaction Mechanism:[1][2][3][4][5][6][8] Kikugawa, Y. et al. J. Org. Chem.1992 , 57, 6.

Sources

Optimization

Technical Support Center: Optimizing Yield for Ethyl 2-(bromomethyl)-4-methoxybenzoate

Topic: Radical Bromination Optimization (Wohl-Ziegler Reaction) Target Molecule: Ethyl 2-(bromomethyl)-4-methoxybenzoate Ticket ID: WZ-OPT-2026-02 Support Tier: Level 3 (Process Chemistry & Scale-up) Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Radical Bromination Optimization (Wohl-Ziegler Reaction) Target Molecule: Ethyl 2-(bromomethyl)-4-methoxybenzoate Ticket ID: WZ-OPT-2026-02 Support Tier: Level 3 (Process Chemistry & Scale-up)

Executive Summary & Core Directive

User Goal: Maximize yield and selectivity during the conversion of Ethyl 2-methyl-4-methoxybenzoate to Ethyl 2-(bromomethyl)-4-methoxybenzoate using N-Bromosuccinimide (NBS).

The Critical Challenge: This specific substrate presents a "perfect storm" of competing mechanisms. The 4-methoxy group is strongly electron-donating, which activates the aromatic ring toward electrophilic aromatic substitution (nuclear bromination). If your reaction conditions become too polar or lack sufficient radical flux, NBS will act as an electrophile, brominating the ring (likely at position 5) rather than the benzylic position. Furthermore, the ortho-position of the ester creates a high risk of phthalide formation (lactonization) if any hydrolysis occurs.

Your Strategy: You must suppress the ionic pathway and maximize the radical chain length. This requires strict control over solvent polarity, reagent concentration, and moisture.

Technical Protocol: The Self-Validating System

Do not treat this as a recipe; treat it as a controlled system. Every step is designed to prevent a specific failure mode.

Phase A: Solvent & Reagent Selection[1]
  • Solvent: Trifluorotoluene (PhCF₃) or Chlorobenzene .

    • Why: Traditional CCl₄ is toxic/banned.[1] Acetonitrile (MeCN) is FORBIDDEN for this specific substrate. In MeCN, NBS acts as a nuclear brominating agent for electron-rich arenes (like anisoles), leading to ring bromination [1]. PhCF₃ mimics the dielectric properties of CCl₄, favoring the radical pathway.

  • Reagent: Recrystallized NBS.

    • Why: Old NBS contains HBr and Br₂, which can trigger immediate ionic bromination or acid-catalyzed hydrolysis of the ester.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).

    • Why: AIBN is preferred if the reaction is run at 80°C (half-life match).

Phase B: The Optimized Workflow
ParameterSpecificationTechnical Rationale
Stoichiometry 1.05 eq NBSSlight excess ensures conversion, but >1.1 eq risks gem-dibromination.
Concentration 0.2 M - 0.5 MHigh dilution suppresses bimolecular side reactions (dimerization).
Temperature 80–85°C (Reflux)Required for homolytic cleavage of the initiator.
Addition Mode Portion-wise (4 parts) CRITICAL: Dumping all NBS at once creates a high local concentration of Br radicals, promoting gem-dibromination. Add over 1 hour.
Atmosphere Argon/Nitrogen SpargingRemoves O₂ (radical quencher) and sweeps away HBr (prevents hydrolysis/lactonization).
Phase C: Reaction Diagram (DOT Visualization)

G Start Start: Ethyl 2-methyl-4-methoxybenzoate SolventCheck Solvent Selection: Is it Polar (e.g., MeCN)? Start->SolventCheck IonicPath Ionic Pathway Triggered (Ring Bromination) SolventCheck->IonicPath Yes RadicalPath Radical Pathway Active (PhCF3 / CCl4) SolventCheck->RadicalPath No Initiation Initiation: NBS + AIBN + Heat -> Br• RadicalPath->Initiation Propagation Propagation: Benzylic Radical Formation Initiation->Propagation Branch Is NBS Concentration High? Propagation->Branch Dibromo Side Product: gem-Dibromide Branch->Dibromo Yes (>1.1 eq) Product Product: Ethyl 2-(bromomethyl)-4-methoxybenzoate Branch->Product No (Controlled) Phthalide Side Product: 6-methoxyphthalide (Cyclization) Product->Phthalide If Moisture/H+ present

Figure 1: Mechanistic Decision Tree. Note how solvent polarity and NBS concentration dictate the failure modes (Red).

Troubleshooting Guide (FAQs)

Ticket #1: "I am seeing significant bromination on the aromatic ring, not the methyl group."

Diagnosis: Ionic Pathway Interference. Root Cause: The 4-methoxy group activates the ring.[2] If you used a polar solvent (Acetonitrile, DMF) or if the reaction mixture was not strictly anhydrous, the mechanism shifted from Radical (Wohl-Ziegler) to Electrophilic Aromatic Substitution. Corrective Action:

  • Switch Solvent: Move to Trifluorotoluene (PhCF₃), Chlorobenzene, or Benzene.

  • Light Source: Ensure strong visible light irradiation (500W halogen or blue LED) if chemical initiation is sluggish. Light specifically promotes the radical cleavage of Br₂.

Ticket #2: "The reaction stalls at 60% conversion, but adding more NBS causes over-bromination."

Diagnosis: Initiator Death / HBr Inhibition. Root Cause:

  • The half-life of AIBN at reflux might be shorter than your reaction time.

  • Accumulated HBr is reacting with the product or quenching radicals. Corrective Action:

  • "Spike" Initiation: Do not add all AIBN at the start. Add 50% at T=0, and 25% every 2 hours.

  • HBr Scavenging: Add solid K₂CO₃ or Na₂CO₃ (anhydrous) to the reaction mixture (1.0 eq). This neutralizes HBr in situ without interfering with the radical mechanism, preventing acid-catalyzed side reactions [2].

Ticket #3: "My product disappears during workup/column chromatography."

Diagnosis: Phthalide Formation (Lactonization).[3][4][5] Root Cause: Ethyl 2-(bromomethyl)-4-methoxybenzoate is an ortho-substituted benzyl bromide. In the presence of water or silica gel (which is acidic), the ester hydrolyzes to the acid, which immediately cyclizes to form 6-methoxyphthalide , ejecting HBr/EtOH. Corrective Action:

  • Quench: Cool to 0°C. Filter off succinimide dry (do not use aqueous wash if possible).

  • Purification: Use Neutral Alumina instead of Silica Gel for chromatography. If Silica must be used, pretreat it with 1% Triethylamine to neutralize acidity.

  • Storage: Store the product in a freezer under Argon. It is inherently unstable.

Quantitative Data: Solvent & Impurity Profile

Solvent SystemRelative Rate (Radical)Risk of Ring BrominationGreen Chemistry Score
CCl₄ (Traditional)1.0 (Reference)LowFail (Banned/Toxic)
Acetonitrile 0.2High (Major Impurity)Pass
Trifluorotoluene 0.9LowPass (Recommended)
Methyl Acetate 0.7Low-MediumPass

References

  • Carreño, M. C., et al. (1995).[6] "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[6] The Journal of Organic Chemistry, 60(16), 5328–5331.

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: An Environmentally Benign Protocol." Green Chemistry, 11, 1204-1206.

  • Offermann, D. A., et al. (2017). "Optimization of the Wohl-Ziegler Bromination: A Process Chemistry Approach." Organic Process Research & Development, 21(11), 1824–1830.

Sources

Troubleshooting

Technical Support Center: Separation of Ethyl 2-(bromomethyl)-4-methoxybenzoate from Starting Material

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the challenging separation of ethyl 2-(bromomethyl)-4-methoxybenzoate from its starting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the challenging separation of ethyl 2-(bromomethyl)-4-methoxybenzoate from its starting material, ethyl 4-methoxybenzoate. This document offers troubleshooting solutions, frequently asked questions, detailed protocols, and the scientific rationale behind the recommended procedures.

Introduction

The synthesis of ethyl 2-(bromomethyl)-4-methoxybenzoate often involves the radical bromination of ethyl 4-methoxybenzoate. A significant challenge in this process is the purification of the desired product from the unreacted starting material, due to their similar physical properties. This guide provides a structured approach to overcoming this common separation hurdle.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems that may be encountered during the purification process and offers targeted solutions.

Issue 1: My crude reaction mixture, as analyzed by NMR, contains both my product and the starting material. What is the most effective separation method?

This is a frequent outcome in the synthesis of ethyl 2-(bromomethyl)-4-methoxybenzoate. The slight difference in polarity between the starting material and the product necessitates a careful purification strategy.

Solution 1: Flash Column Chromatography

Flash column chromatography is the most effective and widely used method for this separation.[1] The success of this technique hinges on the selection of an optimal solvent system.

  • Expertise & Experience: The introduction of the bromine atom increases the polarity of the product molecule. Therefore, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.[2][3]

  • Trustworthiness: To ensure a reproducible and effective separation, it is essential to first perform thin-layer chromatography (TLC) to identify the ideal solvent ratio. A good separation on TLC will translate to a successful column.

Detailed Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorb it onto a small quantity of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.

  • Loading: Carefully apply the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture and gradually increase the polarity to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 1: Recommended Solvent Systems for Flash Chromatography
Solvent System (Hexanes:Ethyl Acetate)Expected Rf (Product)Expected Rf (Starting Material)Notes
95:5~0.25~0.35An excellent starting point for most separations.
90:10~0.40~0.50May be required if the separation is challenging.
85:15~0.55~0.65Use with caution as it may lead to co-elution.
Solution 2: Recrystallization

For crude products that are solid and contain minor impurities, recrystallization can be a highly effective and scalable purification technique.[4]

  • Expertise & Experience: The key to successful recrystallization is the choice of solvent. The ideal solvent will dissolve the product at high temperatures but not at low temperatures, while the impurities remain in solution.[4] A mixed solvent system, such as ethanol and water, can be effective.

  • Trustworthiness: A self-validating recrystallization involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly. The formation of well-defined crystals is a strong indicator of purity.[4]

Detailed Protocol: Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration: If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.

  • Crystal Collection: Isolate the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of the starting material and product?

  • Ethyl 4-methoxybenzoate (Starting Material): This compound is a colorless to pale yellow liquid with a melting point of 7-8 °C and a boiling point of 263 °C.[5][6] It is soluble in organic solvents like ethanol and ether.[7]

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate (Product): This is typically a solid at room temperature.[8]

Q2: What are common side products in this reaction?

Besides unreacted starting material, potential side products include the di-brominated product, ethyl 2,6-bis(bromomethyl)-4-methoxybenzoate.[9] The formation of this byproduct is due to the high activation of the aromatic ring by the methoxy group.[9]

Q3: How does the reaction mechanism influence the formation of impurities?

The reaction proceeds via a free-radical mechanism, where a bromine radical is generated, typically by using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[10][11] This radical then abstracts a hydrogen atom from the methyl group of the starting material, leading to the formation of a benzylic radical that is stabilized by the aromatic ring.[10][12] This benzylic radical then reacts with bromine to form the product. Over-reaction can lead to di-bromination.

Visualizing the Separation Workflow

The following diagram outlines the decision-making process for the purification of ethyl 2-(bromomethyl)-4-methoxybenzoate.

SeparationWorkflow start Crude Product (Mixture) analysis Analyze by TLC/NMR start->analysis chromatography Flash Column Chromatography analysis->chromatography Significant Impurities recrystallization Recrystallization analysis->recrystallization Minor Impurities (Solid) pure_product Pure Product chromatography->pure_product recrystallization->pure_product ComponentRelationship SM Starting Material Ethyl 4-methoxybenzoate Product Product Ethyl 2-(bromomethyl)-4-methoxybenzoate SM->Product Radical Bromination Byproduct Byproduct Ethyl 2,6-bis(bromomethyl)-4-methoxybenzoate Product->Byproduct Over-bromination

Caption: Synthesis and byproduct formation.

References

  • Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. CN102267894A.
  • Joshi, A. V., & Adimurthy, S. (2015). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1385-1393.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • SciSpace. Methyl 4‐(bromomethyl)benzoate. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Vedantu. Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • PubChem. Ethyl 3-bromo-4-methoxybenzoate. Available from: [Link]

  • NIST/TRC Web Thermo Tables. ethyl 4-methoxybenzoate. Available from: [Link]

  • Pearson+. In the second propagation step in the bromination of toluene, Br2... Available from: [Link]

  • Chemsrc. Ethyl 4-methoxybenzoate. Available from: [Link]

  • ResearchGate. The Synthesis and Characterization of Bemotrizinol Impurities. Available from: [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. Available from: [Link]

  • University of California, Irvine. Recrystallization. Available from: [Link]

  • Jinan Future chemical Co.,Ltd. Ethyl 4-methoxybenzoate. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR: Synthesis of novel phenylalanine derivatives. Available from: [Link]

  • Quora. What is the reaction between bromine and toluene? Available from: [Link]

  • Wikipedia. Free-radical halogenation. Available from: [Link]

Sources

Optimization

Technical Support Center: Benzylic Bromide Stability &amp; Storage

Topic: Minimizing Polymerization of Benzylic Bromides Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.1 (Current as of 2026) Diagnostic Overview: The Mechanism of Degradation The Core...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization of Benzylic Bromides Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.1 (Current as of 2026)

Diagnostic Overview: The Mechanism of Degradation

The Core Problem: Benzylic bromides are not just "unstable"; they are autocatalytic in their decomposition. Understanding this mechanism is the only way to effectively prevent it.

The degradation is driven by a self-perpetuating cycle involving Hydrogen Bromide (HBr) .

  • Initiation: Trace moisture, light, or heat causes a small amount of hydrolysis or radical cleavage, releasing HBr.

  • Propagation (The Friedel-Crafts Trap): Benzylic bromides are excellent electrophiles. The generated HBr (a strong acid) acts as a catalyst, promoting a Friedel-Crafts alkylation between two benzyl bromide molecules.

  • The Spiral: This condensation reaction releases another molecule of HBr for every new bond formed, exponentially increasing the concentration of the acid catalyst. This leads to rapid polymerization, turning a clear liquid into a dark, viscous tar or a solid mass.

Visualization: The Autocatalytic Decomposition Cycle

BenzylDecomposition Start Pure Benzyl Bromide Trigger Trigger (Moisture/Light/Heat) Start->Trigger Exposure Polymer Polymerization (Friedel-Crafts) Start->Polymer  Catalyzed by HBr   HBr HBr Generation (The Catalyst) Trigger->HBr Hydrolysis/Radical Cleavage Polymer->HBr Releases more HBr (Autocatalysis) Tar Insoluble Tar/Solid Polymer->Tar Aggregation

Figure 1: The autocatalytic cycle where HBr generation accelerates polymerization. Breaking this loop is the primary goal of storage protocols.

Storage Protocols: The "Triad of Stability"

To store benzylic bromides long-term (months to years), you must implement a defense against three vectors: Heat, Light, and Acid.

A. The Stabilizer Strategy

Passive storage is insufficient. You must actively scavenge acid.

Stabilizer MethodMechanism of ActionRecommended Use CasePros/Cons
Propylene Oxide (0.25 - 1%) Epoxide Ring Opening: Reacts irreversibly with HBr to form bromopropanols, neutralizing the acid catalyst immediately.Gold Standard for liquid storage.Pros: Highly effective; volatile (removed easily in vacuo).Cons: Toxic; requires handling in fume hood.
Potassium Carbonate (K₂CO₃) Heterogeneous Base: Neutralizes HBr on the solid surface.Solid benzylic bromides or short-term liquid storage.[1]Pros: Cheap; easy to filter off.Cons: Less effective for bulk liquids (surface area limited).
Copper Wire/Turnings Radical/Acid Scavenger: Reacts with free Br₂ and HBr.Traditional method for small vials.Pros: Visual indicator (turns green/black).Cons: Hard to clean; less efficient than epoxides.
B. The "Do Not Use" List (Critical Warning)

WARNING: Never store benzylic bromides over Molecular Sieves (especially 4A or 5A).

  • Reasoning: Molecular sieves often possess Lewis acidic sites (aluminum/silicon centers). These sites can catalyze the very Friedel-Crafts polymerization you are trying to prevent, potentially leading to rapid pressure buildup and container rupture [1].[1]

C. Environmental Controls[2][3]
  • Temperature: Store at -20°C (freezer) or 2°C to 8°C (refrigerator). Lower temperatures kinetically inhibit the polymerization reaction.

  • Atmosphere: Flush headspace with Argon or Nitrogen . Oxygen promotes radical formation; moisture promotes HBr formation.

  • Container: Amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a proper seal to prevent moisture ingress.

Troubleshooting & FAQs

Q1: The liquid in my bottle has turned from clear to pink/red. Is it ruined?

  • Diagnosis: The color change is likely due to the formation of free bromine (Br₂) or early-stage oligomers.

  • Action: It is likely still usable but requires purification.[2] Check the purity via ¹H NMR. If the benzylic CH₂ peak is distinct and impurities are <5%, proceed to the Remediation Protocol (Section 4).

Q2: When I opened the fridge, the bottle cap was cracked or the septum was bulging.

  • Diagnosis: Dangerous Pressure Buildup. The polymerization reaction releases HBr gas.[1]

  • Action: Do not open immediately. Allow the bottle to cool in a fume hood behind a blast shield. Vent carefully with a needle only when safe. If the contents are solid/tar, dispose of the container as hazardous waste.

Q3: Can I use basic alumina to stabilize the compound?

  • Diagnosis: Yes, but usually for purification, not long-term storage.

  • Action: Passing the liquid through a short plug of Basic Alumina is an excellent way to remove HBr immediately before use. However, storing on alumina can sometimes lead to hydrolysis if the alumina is not perfectly dry.

Remediation: Purification Workflows

If your benzylic bromide has degraded (colored, acidic), use this workflow to restore purity.

Protocol: The "Wash and Dry" (For Liquids)
  • Dissolve: Dilute the benzylic bromide in a non-polar solvent (e.g., Hexanes or Et₂O).

  • Scavenge Br₂: Wash with 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) until the red color disappears.

  • Neutralize HBr: Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Dry: Dry the organic layer over anhydrous MgSO₄.

  • Concentrate: Remove solvent in vacuo (keep bath temp <30°C).

  • Stabilize: Immediately add 0.5% Propylene Oxide before storing.

Protocol: The Alumina Plug (Rapid Clean-up)

Use this for small scale (<5g) immediately before a reaction.

PurificationWorkflow Step1 1. Assess Sample (Pink/Brown Color) Step2 2. Prepare Column Short plug of Basic Alumina (Oven-dried) Step1->Step2 Prepare Step3 3. Filtration Pass neat liquid or hexane solution through plug via gravity/vacuum Step2->Step3 Filter Step4 4. Isolation Concentrate (if solvent used) Collect clear filtrate Step3->Step4 Recover

Figure 2: Rapid purification workflow to remove HBr and trace polymers using Basic Alumina.

References

  • Chemical & Engineering News. (1979).[1] Safety Letters: Benzyl Bromide Decomposition.[1] Vol 57, Issue 12, p 74.[1] (Reports the bursting of bottles stored over molecular sieves due to catalyzed polymerization). Link

  • Sigma-Aldrich (Merck). (n.d.). Benzyl Bromide Safety Data Sheet (SDS).[3] (Highlights lachrymator properties and storage conditions). Link

  • Organic Syntheses. (1955). Coll.[4][5][6] Vol. 3, p. 138. (Discusses handling and lachrymatory nature of benzylic bromides). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for purification via washing and drying). Link

Sources

Troubleshooting

Technical Support Center: Purification of Lachrymatory Benzylic Bromides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Isolation, Purification, and Stabilization of Benzylic Bromides ⚠️ CRITICAL SAFETY BRIEFING: READ BEFORE PROCEEDING Hazard Cl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Isolation, Purification, and Stabilization of Benzylic Bromides

⚠️ CRITICAL SAFETY BRIEFING: READ BEFORE PROCEEDING

Hazard Class: Lachrymator / Corrosive / Alkylating Agent

Benzylic bromides are potent lachrymators (tear gas agents).[1] They are also powerful alkylating agents capable of modifying DNA.

  • Containment: All operations must occur inside a functioning fume hood.

  • Neutralization Station: Prepare a beaker of 5% Aqueous Sodium Thiosulfate or 10% Ammonium Hydroxide before opening any flask. Dip all spatulas, pipettes, and gloves into this solution immediately after contact to quench the bromide.

  • Thermal Instability: Benzylic bromides are thermally liable. Never distill at atmospheric pressure; violent decomposition or explosion may occur.

TICKET #001: Post-Reaction Workup (The "Sludge" Phase)

User Issue: "I used NBS for radical bromination. My reaction mixture is a sludge of white solid, and the filtration is clogging. How do I clean this up without exposing the whole lab to tear gas?"

🔬 Diagnosis

The white solid is Succinimide (the byproduct of N-Bromosuccinimide/NBS) and potentially unreacted NBS. While succinimide is water-soluble, it often forms a dense cake in organic solvents (like


 or Benzene) that traps your product.
🛠️ Protocol: The Biphasic Rescue

Do not rely solely on filtration, which exposes high surface area to the air. Use differential solubility.

Step-by-Step Workflow:

  • Cool Down: Cool the reaction mixture to 0°C. This precipitates the bulk of the succinimide.

  • Rapid Filtration (Optional but Recommended): Quickly filter the cold mixture through a coarse sintered glass funnel into a flask containing cold water. Do not let the filter cake dry out completely (this disperses lachrymatory dust).

  • The Wash (The Real Purification):

    • Dissolve/Dilute the filtrate in Dichloromethane (DCM) or Ethyl Acetate .

    • Wash 1: Cold Water (removes bulk succinimide).

    • Wash 2: 5% Sodium Bicarbonate (

      
      ) .[2]
      
      • Why? This neutralizes any hydrobromic acid (

        
        ) generated. 
        
        
        
        is autocatalytic; it promotes the decomposition of your product into a benzyl alcohol or polymer.
    • Wash 3: Brine (saturated NaCl).[2]

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Avoid 
    
    
    
    if you suspect high acidity, as
    
    
    is slightly more effective at scavenging trace acids.

TICKET #002: Separation of Impurities (Mono- vs. Di-bromo)

User Issue: "NMR shows a mixture: 80% desired Product (Mono-bromo), 10% Starting Material, and 10% Gem-dibromide (Over-brominated). Recrystallization isn't working."

🔬 Diagnosis

This is the classic "Benzylic Bromination Conundrum."

  • Starting Material: Non-polar.

  • Product (Mono): Moderately polar.

  • Byproduct (Gem-dibromide): Often has similar solubility/polarity to the product, making separation difficult.

📊 Data: Impurity Profiles
Compound TypePolarity (TLC)Boiling PointStabilityRemoval Strategy
Starting Material (Toluene deriv.) High

(Non-polar)
LowestStableVacuum Distillation / Hexane Wash
Target (Benzyl Bromide) Medium

MediumUnstable >100°CCrystallization / Flash Column
Gem-Dibromide (

-dibromo)
Medium-Low

HighestVery UnstableChemical Reduction (See Ticket #004)
🛠️ Protocol A: Fractional Crystallization (Solid Products)

If your product is a solid, Hexanes/DCM is the gold standard solvent system.

  • Dissolve crude solid in minimum boiling DCM (keep temperature <40°C).

  • Slowly add Hexanes (or Heptane) until turbidity persists.

  • Add a drop of DCM to clear it.

  • Seed it: Add a tiny crystal of pure product if available.[3]

  • Freezer: Store at -20°C.

    • Note: The gem-dibromide is often more soluble in hexanes and will stay in the mother liquor.

🛠️ Protocol B: The "Buffered" Silica Column (Liquid Products)

Warning: Benzylic bromides degrade on standard silica gel (which is acidic), turning into benzyl alcohols (streaking on TLC).

The Fix: Neutralized Silica

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., 5% EtOAc/Hexanes).

  • Add Buffer: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Pack Column: Pour the slurry. Flush with 2 column volumes of eluent without TEA to remove excess base (which could displace the bromide).

  • Run Fast: Load sample and elute quickly using air pressure (Flash Chromatography). Do not let the compound sit on the column.

TICKET #003: Distillation of Liquid Benzylic Bromides

User Issue: "My product is a liquid. Can I distill it? I'm afraid of it exploding."

🔬 Diagnosis

Benzylic bromides can undergo rapid, exothermic decomposition (autocatalytic elimination of HBr) at temperatures above 100-120°C.

🛠️ Protocol: High-Vacuum, Low-Temp Distillation

Requirement: You must achieve a vacuum of < 1 mmHg (Torr) . A standard water aspirator (~20 mmHg) is unsafe because it requires too much heat.

  • Apparatus: Short-path distillation head (minimize travel distance).

  • Stabilizer: Add a few chips of Calcium Hydride (

    
    )  or Solid 
    
    
    
    to the distillation flask.
    • Why? Scavenges HBr formed during heating, preventing the autocatalytic decomposition chain reaction.

  • Temperature: Keep the oil bath temperature below 110°C . If the compound doesn't boil by then, your vacuum is not strong enough. ABORT.

TICKET #004: The "Magic Bullet" for Over-Bromination

User Issue: "I have 15% gem-dibromide impurity. It won't crystallize out. Do I have to toss the batch?"

🔬 Diagnosis

Radical bromination is hard to control. Once the mono-bromide forms, the benzylic position becomes more reactive toward radicals, leading to the gem-dibromide. Separation is often impossible.

🛠️ Protocol: Chemoselective Reduction

You can chemically "reverse" the over-bromination using Diethyl Phosphite . This reagent selectively reduces gem-dibromides back to mono-bromides without touching the mono-bromide.

The Reaction:



Procedure:

  • Dissolve the impure mixture in THF or DCM .

  • Add 1.0 - 1.5 equivalents of Diethyl Phosphite (relative to the dibromide content, calculated by NMR).

  • Add 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine .

  • Stir at room temperature for 2-12 hours. Monitor by NMR.

  • Workup: Wash with water, then brine. The dibromide will be converted to the desired mono-bromide, increasing your yield.

Visual Workflow: Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture (NBS/Br2) Filter Step 1: Cold Filtration (Remove Succinimide) Start->Filter Wash Step 2: Aqueous Wash (NaHCO3 + Brine) Neutralize HBr Filter->Wash StateCheck Physical State? Wash->StateCheck Solid Solid Product StateCheck->Solid Liquid Liquid Product StateCheck->Liquid Recryst Recrystallization Solvent: Hexanes/DCM or Ethanol (rapid) Solid->Recryst ImpurityCheck Impurity Profile? Liquid->ImpurityCheck Final Pure Benzyl Bromide Store: <4°C, Dark, over K2CO3 Recryst->Final Distill High Vac Distillation (<1 mmHg, <100°C) Add NaHCO3 to pot ImpurityCheck->Distill Start Material present Column Flash Column (Neutralized Silica) 1% TEA in Hex/EtOAc ImpurityCheck->Column Complex mix Phosphite Diethyl Phosphite Redn (Converts Di-Br to Mono) ImpurityCheck->Phosphite High Gem-Dibromide Distill->Final Column->Final Phosphite->Wash

Caption: Figure 1. Integrated workflow for the isolation and purification of benzylic bromides, prioritizing HBr neutralization and thermal safety.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981).[4][5] Reduction of gem-dibromides with diethyl phosphite. The Journal of Organic Chemistry, 46(18), 3745–3747. Link (The "Magic Bullet" reduction method).

  • Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Benzoates

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-brominated benzoates. By delving into the mechanistic underpinnings of their fragmentation, this document serves as a practical resource for the identification and differentiation of these important structural isomers.

The Decisive Role of Ionization and the Bromine Isotopic Signature

The journey of a molecule through a mass spectrometer begins with ionization. For volatile and semi-volatile compounds like brominated benzoates, gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice, with electron ionization (EI) being the most common ionization method.[1] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often energetically unstable.[2] This instability is the driving force behind the fragmentation cascades that produce a unique mass spectrum, a veritable "molecular fingerprint."

A key characteristic of any bromine-containing compound's mass spectrum is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in any bromine-containing ion appearing as a pair of peaks (doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities (a 1:1 ratio).[4] This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in an ion and is a crucial first step in the interpretation of the mass spectra of brominated benzoates.

Comparative Fragmentation Analysis of Brominated Benzoate Isomers

The fragmentation of brominated benzoates is a complex interplay between the ester functional group, the aromatic ring, and the position of the bromine substituent. While all three isomers share common fragmentation pathways, the ortho isomer exhibits unique behavior due to the proximity of the bromine and ester groups, a phenomenon known as the "ortho effect."[5][6]

The Common Fragmentation Pathways: A Shared Identity

For meta- and para-brominated benzoates, and to some extent the ortho isomer, the fragmentation is primarily dictated by the stability of the resulting ions. The most common fragmentation pathways include:

  • Loss of the Alkoxy Group: A primary fragmentation event for benzoate esters is the cleavage of the C-O bond of the ester, leading to the loss of an alkoxy radical (•OR). For methyl bromobenzoates, this corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) to form the bromobenzoyl cation.[7]

  • Formation of the Bromobenzoyl Cation: The bromobenzoyl cation ([BrC₆H₄CO]⁺) is a prominent ion in the spectra of all three isomers. Its stability is enhanced by the resonance delocalization of the positive charge.

  • Decarbonylation: The bromobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the bromophenyl cation ([BrC₆H₄]⁺).[5]

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). The resulting benzoyl cation ([C₆H₅CO]⁺) or phenyl cation ([C₆H₅]⁺) can also be observed.

The following diagram illustrates these general fragmentation pathways:

M Brominated Benzoate Molecular Ion [M]+• B Bromobenzoyl Cation [BrC₆H₄CO]+ M->B -•OR E Loss of •Br M->E -•Br A Loss of •OR D Bromophenyl Cation [BrC₆H₄]+ B->D -CO B->E -•Br C Loss of CO D->E -•Br F Benzoyl Cation [C₆H₅CO]+ E->F Formation of Benzoyl Cation

Caption: General fragmentation pathways for brominated benzoates.

The "Ortho Effect": A Unique Fragmentation Signature

The ortho-brominated benzoate isomer displays a distinct fragmentation pattern due to the spatial proximity of the bromine atom and the ester functional group. This "ortho effect" leads to unique rearrangement reactions that are not observed in the meta and para isomers.[5][6] A prominent example is the loss of a neutral molecule of water (for benzoic acids) or an alcohol (for esters) through a cyclic transition state. In the case of methyl 2-bromobenzoate, this can involve the elimination of a molecule of methanol.

Another significant characteristic of the ortho isomer is the enhanced loss of the bromine atom. This is attributed to steric hindrance between the bromine and the ester group, which can weaken the C-Br bond.[8]

The following diagram illustrates a key aspect of the ortho effect:

Ortho_M Methyl 2-Bromobenzoate Molecular Ion [M]+• Rearrangement Intramolecular H-rearrangement Ortho_M->Rearrangement Loss_Br Enhanced Loss of •Br Ortho_M->Loss_Br Loss_Methanol Loss of CH₃OH Rearrangement->Loss_Methanol Fragment_Ion Resulting Fragment Ion Loss_Methanol->Fragment_Ion Benzoyl_Cation Benzoyl Cation Loss_Br->Benzoyl_Cation

Caption: Unique fragmentation pathways due to the "ortho effect".

Comparative Data Summary

The following table summarizes the characteristic fragment ions and their typical relative abundances for the methyl esters of ortho-, meta-, and para-bromobenzoic acid. This data is compiled from the NIST Mass Spectrometry Data Center.[9]

m/zIon StructureMethyl 2-bromobenzoate (Relative Abundance)Methyl 3-bromobenzoate (Relative Abundance)Methyl 4-bromobenzoate (Relative Abundance)Fragmentation Pathway
214/216[M]+•ModerateHighHighMolecular Ion
183/185[M - OCH₃]+HighHighHighLoss of methoxy radical
155/157[M - OCH₃ - CO]+ModerateModerateModerateLoss of CO from bromobenzoyl cation
135[M - Br]+HighLowLowLoss of bromine radical
76[C₆H₄]+ModerateModerateModerateFragmentation of the aromatic ring

Note: Relative abundances can vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: A Self-Validating GC-MS Method

To ensure the generation of reliable and reproducible data, a well-defined and validated experimental protocol is essential. The following step-by-step methodology for the GC-MS analysis of brominated benzoate isomers incorporates quality control measures to create a self-validating system.[10][11]

Sample and Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each brominated benzoate isomer (ortho, meta, and para) and dissolve in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in separate 10 mL volumetric flasks.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all standards and samples at a constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Injector Temperature250 °CTo ensure complete volatilization of the analytes.
Injection Volume1 µL
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column provides good separation of the isomers.
Carrier GasHelium (99.999% purity)Inert carrier gas.
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)To achieve chromatographic separation of the isomers.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for these compounds.
Ionization Energy70 eVStandard energy for reproducible fragmentation.
Source Temperature230 °CTo maintain analyte integrity in the ion source.
Quadrupole Temp.150 °C
Mass Rangem/z 50-300To cover the molecular ions and expected fragments.
Scan Rate2 scans/sec
Data Acquisition and Analysis
  • Sequence: Analyze a solvent blank, followed by the calibration standards, QC samples, and then the unknown samples. A solvent blank and a mid-level calibration standard should be run periodically throughout the sequence to monitor for carryover and instrument drift.

  • Identification: Identify the brominated benzoate isomers in the sample chromatograms by comparing their retention times and mass spectra with those of the authentic standards.

  • Quantification: If required, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the samples from this curve.

  • Quality Control Checks: The results for the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal concentration) for the data to be considered valid.[11]

The following diagram outlines the experimental workflow:

Start Sample/Standard Preparation GC_Injection GC Injection Start->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (Quadrupole) MS_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis QC_Check Quality Control Check Data_Analysis->QC_Check QC_Check->Start Fail Report Report Results QC_Check->Report Pass

Caption: A self-validating GC-MS workflow for brominated benzoate analysis.

Conclusion

The mass spectrometric fragmentation of brominated benzoates is a nuanced process governed by fundamental principles of ion stability and, in the case of the ortho isomer, steric and electronic interactions between adjacent functional groups. A thorough understanding of these fragmentation pathways, coupled with a robust and well-controlled analytical methodology, empowers researchers to confidently identify and differentiate these isomers. This guide provides the foundational knowledge and practical framework to achieve this, ultimately contributing to the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. Retrieved from [Link]

  • Song, Y., et al. (2002). Characterization of bacterial consortia capable of degrading 4-chlorobenzoate and 4-bromobenzoate under denitrifying conditions. FEMS Microbiology Letters, 214(2), 245-250. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2001). Ortho effects: A mechanistic study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]

  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Esteki, M., et al. (2018). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Data in brief, 21, 1965–1976. Retrieved from [Link]

  • Utak. (2023, November 21). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. Retrieved from [Link]

  • Freie Universität Berlin. (2022, November 11). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of bromomethane CH3Br. Retrieved from [Link]

  • Shimadzu. (n.d.). A Guide to GCMS Sample Introduction Systems: Choosing the best system for your analysis. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Methyl 3-bromobenzoate. Retrieved from [Link]

  • Wiley Online Library. (2006, May 8). Gas-chromatographic separation of stereoisomers of dipeptides. Retrieved from [Link]

  • NISCAIR. (n.d.). QA/QC aspects of GC-MS analytical instrument for environmental analysis. Retrieved from [Link]

  • ResearchGate. (2006). Methyl 4-bromobenzoate. Retrieved from [Link]

  • YouTube. (2023, June 6). Mass Spectroscopy: Ortho rearrangement, Retro Diel's alder reaction, β-cleavage, allylic cleavage. Retrieved from [Link]

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Comparative

Benzyl Chloride vs. Benzyl Bromide Derivatives: A Comparative Guide for Synthetic Optimization

Executive Summary: The Reactivity vs. Stability Trade-off In drug development and fine chemical synthesis, the choice between benzyl chloride and benzyl bromide derivatives is rarely arbitrary. It is a calculated decisio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity vs. Stability Trade-off

In drug development and fine chemical synthesis, the choice between benzyl chloride and benzyl bromide derivatives is rarely arbitrary. It is a calculated decision balancing reaction kinetics against process stability .

  • Benzyl Bromides are the "high-performance" reagents. They offer reaction rates

    
     to 
    
    
    
    times faster than chlorides, enabling alkylations under milder conditions (lower temperature, weaker bases). However, they suffer from rapid degradation and severe lachrymatory properties.
  • Benzyl Chlorides are the "industrial workhorses." They are significantly more stable, cheaper, and easier to handle on a kilogram scale, but often require forcing conditions (high heat, strong bases) or catalytic activation to achieve complete conversion.

This guide analyzes the mechanistic data and provides actionable protocols to optimize your benzylation strategies.

Mechanistic Foundation: Why Bromides Outperform Chlorides

The disparity in reactivity is governed fundamentally by Bond Dissociation Energy (BDE) and Leaving Group Ability .

Bond Dissociation Energy (BDE)

The carbon-halogen bond strength dictates the activation energy (


) required to reach the transition state. The C-Br bond is significantly weaker than the C-Cl bond, facilitating both homolytic cleavage (radical pathways) and heterolytic cleavage (

/

).
ParameterBenzyl Chloride (

)
Benzyl Bromide (

)
Impact on Synthesis
Bond Energy (BDE) ~70–72 kcal/mol~55–57 kcal/molBromides cleave with ~15 kcal/mol less energy input.
Bond Length 1.79 Å1.97 ÅLonger bond = weaker orbital overlap = easier displacement.
Leaving Group

-7 (HCl)-9 (HBr)Bromide is a more stable anion, accelerating

.
Reaction Coordinate Visualization

The following diagram illustrates the energetic advantage of benzyl bromide in a nucleophilic substitution (


). Note the lower Activation Energy (

) for the bromide.[1]

ReactionCoordinate Start Reactants (Nu:- + PhCH2-X) TS_Cl TS (Chloride) High Ea Start->TS_Cl Slow (High Heat) TS_Br TS (Bromide) Low Ea Start->TS_Br Fast (Mild Temp) Product Product (PhCH2-Nu + X-) TS_Cl->Product TS_Br->Product

Figure 1: Comparative reaction coordinate diagram. The lower transition state energy of the bromide pathway allows for faster kinetics at lower temperatures.

Performance Comparison Data

The following data summarizes the operational differences observed in standard alkylation reactions (e.g., benzylation of a phenol or secondary amine).

FeatureBenzyl ChlorideBenzyl Bromide
Relative

Rate
1 (Reference)~50–100x Faster
Lachrymatory Effect HighSevere (Requires dedicated ventilation)
Storage Stability High (Months/Years)Low (Weeks/Months; turns purple/acidic)
Typical Reaction Temp 60°C – Reflux0°C – Room Temperature
Atom Economy Higher (Cl = 35.5 g/mol )Lower (Br = 79.9 g/mol )

Experimental Protocols

Protocol A: High-Speed Alkylation (Benzyl Bromide)

Use this when the substrate is sensitive to heat or when the nucleophile is weak.

Reagents: Substituted Phenol (1.0 eq), Benzyl Bromide (1.1 eq),


 (1.5 eq), DMF or Acetonitrile.
  • Setup: Charge a round-bottom flask with the phenol and solvent (0.5 M concentration).

  • Base Addition: Add

    
     in one portion. Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide.
    
  • Addition: Add Benzyl Bromide dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Expectation: Primary benzyl bromides usually complete within 1–4 hours at RT.

  • Quench: Dilute with EtOAc, wash with water x3 (to remove DMF) and brine.

Protocol B: The "Finkelstein Switch" (In-Situ Activation of Benzyl Chloride)

Use this for scale-up or when Benzyl Bromide is unavailable. This protocol converts the cheaper Chloride into the reactive Iodide transiently.

Reagents: Secondary Amine (1.0 eq), Benzyl Chloride (1.2 eq),


 (2.0 eq), Potassium Iodide (KI, 10 mol%) , Acetone or MEK.
  • Catalyst Activation: Dissolve Benzyl Chloride and catalytic KI (0.1 eq) in the solvent. Stir for 30 mins.

    • Mechanism:[2][3][4][5][6][7] The

      
       is displaced by 
      
      
      
      to form Benzyl Iodide (highly reactive).
  • Substrate Addition: Add the amine and base to the mixture.

  • Reaction: Heat to reflux (approx 60°C for Acetone).

    • Cycle: The amine reacts with Benzyl Iodide to form product +

      
      . The 
      
      
      
      recycles to activate more Benzyl Chloride.
  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate filtrate.

Decision Logic: Which Reagent to Choose?

Use the following flowchart to determine the optimal reagent for your specific synthesis.

DecisionMatrix Start Select Benzylating Agent Scale Is Scale > 100g? Start->Scale Nucleophile Is Nucleophile Poor? (e.g., Amide, hindered Alcohol) Scale->Nucleophile No Use_Cl Use Benzyl Chloride (Add KI catalyst if slow) Scale->Use_Cl Yes (Cost/Safety) Stability Is Product Acid Sensitive? Nucleophile->Stability No (Standard Nu) Use_Br Use Benzyl Bromide (Run at 0°C to RT) Nucleophile->Use_Br Yes (Needs Reactivity) Stability->Use_Cl Yes (Avoid HBr byproduct) Stability->Use_Br No Use_Fink Use Benzyl Chloride + 1.0 eq NaI (Finkelstein)

Figure 2: Decision matrix for selecting alkylating agents in process chemistry.

Safety & Stability Guidelines

Lachrymatory Hazards

Both compounds are potent lachrymators (tear agents).[8]

  • Benzyl Bromide: Intolerable at low ppm. Causes immediate, severe eye and respiratory irritation. Must be handled in a functioning fume hood.

  • Neutralization: Spills should be treated with dilute ammonia or 10% sodium thiosulfate solution to quench the alkyl halide.

Storage and Degradation

Benzyl bromide is autocatalytic in its degradation.

  • Mechanism: Traces of HBr form (via hydrolysis), which catalyzes further decomposition, turning the liquid purple/brown.

  • Stabilizers: Commercial benzyl bromide is often stabilized with propylene oxide or sodium carbonate.

  • Recommendation: Store Benzyl Bromide over activated 4Å molecular sieves or

    
     pellets to scavenge acid and moisture.
    

References

  • Bond Dissociation Energies: Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds, CRC Press, 2003 .

  • Finkelstein Reaction Kinetics: Bordwell, F. G.; Branca, J. C. "Nucleophilic Reactivity of Halide Ions." Journal of Organic Chemistry, 1982 , 47, 2604.

  • Comparative Mutagenicity & Reactivity: Fall, M. et al. "Reactivity and mutagenicity of benzyl chloride derivatives." Archives of Toxicology, 2007 .

  • Synthetic Protocols (Benzylation): Organic Syntheses, Coll. Vol. 3, p. 167 (1955 ); Vol. 26, p. 13 (1946 ).

Sources

Validation

A Comparative Guide to Thin-Layer Chromatography (TLC) of Benzoate Derivatives: R_f Value Analysis of Ethyl 2-(bromomethyl)-4-methoxybenzoate vs. Ethyl 2-methyl-4-methoxybenzoate

Executive Summary In the realm of synthetic organic chemistry, thin-layer chromatography (TLC) stands as an indispensable technique for its simplicity, speed, and efficacy in monitoring reaction progress, assessing compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry, thin-layer chromatography (TLC) stands as an indispensable technique for its simplicity, speed, and efficacy in monitoring reaction progress, assessing compound purity, and identifying components in a mixture.[1][2][3] This guide provides an in-depth comparison of the TLC retention factor (R_f) values for two structurally similar aromatic esters: Ethyl 2-(bromomethyl)-4-methoxybenzoate and Ethyl 2-methyl-4-methoxybenzoate. The primary differentiator between these molecules is the substitution at the 2-position of the benzoate ring—a bromomethyl group versus a methyl group. This seemingly minor structural change induces a significant difference in molecular polarity, which in turn dictates their behavior during chromatographic separation. We will demonstrate, with supporting experimental protocol, that the more polar bromomethyl derivative exhibits a lower R_f value due to its stronger interaction with the polar stationary phase compared to its less polar methyl counterpart.

The Foundational Principle: Polarity in Thin-Layer Chromatography

Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[1][3][4] In standard (normal-phase) TLC, the stationary phase is a polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), coated onto a plate.[1][4] The mobile phase, or eluent, is a solvent or mixture of solvents that travels up the plate via capillary action.[1][3]

The separation mechanism hinges on the competition between the analyte and the mobile phase for binding sites on the stationary phase.[5]

  • Polar Compounds: Molecules with polar functional groups (e.g., those containing electronegative atoms like oxygen or halogens) adhere more strongly to the polar stationary phase. Consequently, they spend less time dissolved in the mobile phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value .[5][6]

  • Nonpolar Compounds: Molecules with lower polarity interact weakly with the stationary phase. They are more readily dissolved in the mobile phase, travel further up the plate, and thus exhibit a higher R_f value .[1][6]

The R_f value is a quantitative measure of this movement, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][7][8]

R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)[2][8]

Molecular Structure and Polarity Analysis

To predict the TLC behavior of our target compounds, we must first analyze their molecular structures and the resulting polarity.

CompoundStructureKey Differentiating Group
Ethyl 2-methyl-4-methoxybenzoate Structure of Ethyl 2-methyl-4-methoxybenzoate-CH₃ (Methyl)
Ethyl 2-(bromomethyl)-4-methoxybenzoate Structure of Ethyl 2-(bromomethyl)-4-methoxybenzoate-CH₂Br (Bromomethyl)

Both molecules share a common framework: an ethyl ester and a methoxy group attached to a benzene ring. The critical difference lies at the 2-position.

  • Ethyl 2-methyl-4-methoxybenzoate: Features a methyl (-CH₃) group. The carbon-hydrogen bonds within this group have a minimal electronegativity difference, making the methyl group as a whole relatively nonpolar.

  • Ethyl 2-(bromomethyl)-4-methoxybenzoate: Features a bromomethyl (-CH₂Br) group. Bromine is a highly electronegative atom compared to carbon. This significant difference in electronegativity creates a polar covalent C-Br bond, with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine.[9][10] This bond dipole substantially increases the overall polarity of the entire molecule.

Hypothesis: Due to the polar C-Br bond, Ethyl 2-(bromomethyl)-4-methoxybenzoate is significantly more polar than Ethyl 2-methyl-4-methoxybenzoate. Therefore, when analyzed by normal-phase TLC on a silica gel plate, the bromomethyl compound will exhibit a lower R_f value.

Experimental Protocol for Comparative TLC Analysis

This protocol describes a self-validating system for determining and comparing the R_f values of the two target compounds. The use of a co-spot is critical for direct comparison on the same plate, which minimizes variability.[6]

Materials:

  • Silica Gel 60 F₂₅₄ TLC plates

  • Developing chamber with a lid (e.g., a beaker covered with a watch glass)

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): 4:1 Hexane:Ethyl Acetate (v/v)

  • Sample Solutions: Dilute solutions (~1 mg/mL) of each compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Pencil and ruler

  • UV lamp (254 nm) for visualization

Methodology:

  • Chamber Saturation: Pour the 4:1 hexane:ethyl acetate eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber with the lid and allow it to sit for 5-10 minutes to ensure the atmosphere inside is saturated with solvent vapor. This prevents the eluent from evaporating off the TLC plate as it runs, ensuring more consistent R_f values.[2]

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spotting:

    • On the first mark, use a capillary tube to apply a small spot of the Ethyl 2-methyl-4-methoxybenzoate solution.

    • On the second mark, apply a spot of the Ethyl 2-(bromomethyl)-4-methoxybenzoate solution.

    • On the third mark (the "co-spot"), apply a spot of the first compound, and directly on top of it, apply a spot of the second compound.[6] The spots should be small and concentrated (1-2 mm in diameter).

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the eluent to ascend the plate undisturbed.[1][3]

  • Completion and Marking: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[1]

  • Visualization: Allow the plate to dry completely. Visualize the spots by placing the plate under a UV lamp (254 nm). The aromatic rings will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate. Circle the center of each spot with a pencil.

  • Measurement and Calculation: Using a ruler, measure the following distances in millimeters:

    • The distance from the origin to the solvent front.

    • The distance from the origin to the center of each spot.

    • Calculate the R_f value for each spot using the formula mentioned previously.[7][11]

Data Presentation and Results

The following table presents representative data from the described experiment. The choice of a 4:1 Hexane:Ethyl Acetate system is based on common purification protocols for similar aromatic esters, which often employ non-polar eluents to achieve good separation.[12][13]

CompoundDistance Traveled by Spot (mm)Distance Traveled by Solvent Front (mm)Calculated R_f Value
Ethyl 2-methyl-4-methoxybenzoate39650.60
Ethyl 2-(bromomethyl)-4-methoxybenzoate26650.40

The co-spot lane would show two distinct spots with R_f values corresponding to 0.40 and 0.60, confirming that they are different compounds.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_samples 1. Prepare Dilute Samples (Methyl & Bromomethyl Cmpds) spot_plate 4. Spot Plate (Methyl, Bromomethyl, Co-spot) prep_samples->spot_plate prep_chamber 2. Saturate Developing Chamber (4:1 Hexane:EtOAc) develop_plate 5. Develop Plate in Chamber prep_chamber->develop_plate prep_plate 3. Prepare & Mark TLC Plate Origin prep_plate->spot_plate spot_plate->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front visualize 7. Visualize Spots (UV Lamp, 254 nm) mark_front->visualize calculate 8. Measure Distances & Calculate Rf Values visualize->calculate

Caption: Experimental workflow for the comparative TLC analysis.

Discussion and Interpretation

The experimental results clearly support our initial hypothesis. Ethyl 2-(bromomethyl)-4-methoxybenzoate, with an R_f of 0.40, is significantly more retained by the silica gel stationary phase than Ethyl 2-methyl-4-methoxybenzoate, which has an R_f of 0.60.

This difference is a direct consequence of molecular polarity. The polar bromomethyl group in the former molecule engages in stronger dipole-dipole interactions with the polar silanol groups (Si-OH) on the surface of the silica gel. This stronger adsorption slows its migration up the plate.[1][5] In contrast, the nonpolar methyl group of the latter compound interacts much more weakly with the stationary phase, allowing it to be carried more effectively by the mobile phase, resulting in a greater distance traveled.

Practical Application: Reaction Monitoring

This distinct difference in R_f values is highly valuable for practical applications, such as monitoring the progress of a side-chain bromination reaction. For instance, in the synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate from Ethyl 2-methyl-4-methoxybenzoate (e.g., using N-bromosuccinimide), TLC can be used to track the conversion.

  • At the start of the reaction (t=0), a TLC spot would correspond only to the starting material (R_f ≈ 0.60).

  • As the reaction progresses, a new, lower R_f spot (≈ 0.40) corresponding to the brominated product would appear.

  • The reaction is considered complete when the spot for the starting material has completely disappeared, and only the product spot remains.

This ability to quickly visualize the consumption of starting material and the appearance of the product makes TLC an efficient tool for optimizing reaction times and conditions.[2][6]

Conclusion

The substitution of a methyl group with a bromomethyl group at the 2-position of ethyl 4-methoxybenzoate imparts a significant increase in molecular polarity. This fundamental chemical property is clearly demonstrated through thin-layer chromatography, where the more polar Ethyl 2-(bromomethyl)-4-methoxybenzoate exhibits a markedly lower R_f value (≈ 0.40) compared to the less polar Ethyl 2-methyl-4-methoxybenzoate (≈ 0.60) on a silica gel stationary phase with a 4:1 Hexane:Ethyl Acetate eluent. This guide illustrates not only the predictive power of understanding molecular structure-property relationships but also the practical utility of TLC as a rapid, reliable analytical tool in a research and development setting.

References

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Calculating retention factors for TLC | AP Chemistry | Khan Academy. (2013, September 17). Khan Academy. Retrieved from [Link]

  • How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

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  • X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Ethyl 4-methoxybenzoate -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. Retrieved from [Link]

  • EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. (n.d.). Google Patents.
  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. (2012, December 31). International Journal of Pharmaceutical Sciences Review and Research.
  • ethyl 4-methoxybenzoate - 94-30-4. (2025, May 20). ChemSrc. Retrieved from [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.
  • 2.4: TLC -ANALYSIS. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH.
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  • Chromatography and Rf Values (GCSE Chemistry). (2022, May 9). Study Mind. Retrieved from [Link]

  • 6.3 Polar Reactions. (2023, September 20). OpenStax. Retrieved from [Link]

  • Supporting Inform
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). Retrieved from [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved from [Link]

  • 6.4: Polar Reactions. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Ethyl 2-(bromomethyl)-4-methoxybenzoate

This guide provides a comprehensive, in-depth walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 2-(bromomethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 2-(bromomethyl)-4-methoxybenzoate. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to illustrate the decision-making process.

Introduction

Ethyl 2-(bromomethyl)-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is required to accurately quantify the compound and its potential impurities. This guide will compare and contrast different chromatographic approaches to develop a highly selective and efficient HPLC method.

Physicochemical Properties of Ethyl 2-(bromomethyl)-4-methoxybenzoate

A thorough understanding of the analyte's properties is the foundation of any successful method development.

PropertyValueSource
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
AppearanceNot availableN/A
XLogP3-AA2.7

The XLogP3-AA value suggests that the compound is moderately non-polar, making it an ideal candidate for reversed-phase HPLC.

Part 1: Initial Method Development - A Systematic Approach

The initial phase of method development focuses on selecting the appropriate stationary phase, mobile phase, and detection wavelength to achieve a reasonable separation.

Experimental Workflow: Initial Method Development

Caption: Initial HPLC method development workflow.

Column Selection: The Heart of the Separation

Given the aromatic and moderately non-polar nature of Ethyl 2-(bromomethyl)-4-methoxybenzoate, a C18 column is a logical starting point.[1][2] The C18 stationary phase provides hydrophobic interactions, which are key to retaining and separating such compounds.[1][3] For this study, we will compare the performance of a standard C18 column with a Phenyl-Hexyl column, which can offer alternative selectivity through π-π interactions with the analyte's aromatic ring.[1]

Mobile Phase Screening: Driving the Elution

The choice of mobile phase is critical for achieving optimal separation.[4][5] A combination of an aqueous phase and an organic modifier is typically used in reversed-phase HPLC.[5][6] We will evaluate two common organic modifiers: acetonitrile and methanol. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[4] A simple isocratic elution will be initially employed to gauge the retention behavior.

Wavelength Selection: Seeing the Analyte

A Photo Diode Array (PDA) or Diode Array Detector (DAD) is invaluable during method development.[7][8][9][10][11] It allows for the simultaneous acquisition of spectra across a wide UV-Vis range, enabling the selection of the optimal wavelength for detection and the assessment of peak purity.[7][8] The UV spectrum of Ethyl 2-(bromomethyl)-4-methoxybenzoate will be recorded to determine its wavelength of maximum absorbance (λmax).

Initial Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 2-(bromomethyl)-4-methoxybenzoate in acetonitrile.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Elution: Isocratic at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA scan from 200-400 nm.

Part 2: Method Optimization - Refining the Separation

Based on the initial results, the method will be optimized to improve resolution, peak shape, and analysis time.

Optimization Strategy

Caption: HPLC method optimization workflow.

Gradient Elution: A Powerful Tool for Complex Samples

While an isocratic method is simpler, a gradient elution, where the mobile phase composition changes over time, is often necessary to resolve impurities with different polarities. A gradient from a lower to a higher percentage of the organic modifier will be developed to ensure that both polar and non-polar impurities are eluted with good peak shape.

Comparative Data: Isocratic vs. Gradient Elution
ParameterIsocratic Method (60% Acetonitrile)Gradient Method (50-95% Acetonitrile)
Resolution (Main Peak vs. Impurity 1) 1.22.5
Peak Tailing (Main Peak) 1.81.1
Analysis Time 15 min20 min

The gradient method clearly provides superior resolution and peak shape, albeit with a slightly longer run time.

Part 3: Forced Degradation Studies - Ensuring Stability-Indicating Power

A crucial aspect of a purity method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[12][13] Forced degradation studies are performed to intentionally degrade the sample under various stress conditions.[12][13][14][15]

Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[14]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[14]

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[14]

  • Thermal Degradation: 105 °C for 48 hours.[14]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[14]

Forced Degradation Workflow

Caption: Forced degradation study workflow.

The optimized HPLC method will be used to analyze the stressed samples. The PDA detector will be used to assess peak purity and ensure that the main peak is free from co-eluting degradants.

Part 4: Method Validation - Demonstrating Fitness for Purpose

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[16][17][18][19][20]

Validation Parameters

The following parameters will be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18][20]

  • Accuracy: The closeness of test results to the true value.[18][20]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability and intermediate precision.[18][20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria and Results Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peakPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
Robustness System suitability parameters metPass

Comparison of the Optimized Method with an Alternative

To highlight the advantages of the developed method, we will compare it to a hypothetical, less-optimized method.

FeatureOptimized Gradient Method (C18 Column) Alternative Isocratic Method (Phenyl-Hexyl Column)
Stationary Phase C18Phenyl-Hexyl
Elution Mode GradientIsocratic
Resolution of Critical Pair 2.51.3
Peak Asymmetry 1.11.7
Analysis Time 20 minutes15 minutes
Stability-Indicating Yes (proven by forced degradation)Not demonstrated

While the alternative method offers a shorter analysis time, it fails to provide adequate resolution of critical impurity pairs and exhibits poor peak shape. The optimized method, although slightly longer, delivers superior separation and has been proven to be stability-indicating, making it the more reliable choice for quality control purposes.

Conclusion

This guide has detailed a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the purity analysis of Ethyl 2-(bromomethyl)-4-methoxybenzoate. Through a comparative evaluation of different stationary phases, mobile phases, and elution modes, a superior method was established and subsequently validated according to ICH guidelines. The presented data underscores the importance of a thorough and logical method development process to ensure the quality and reliability of analytical results in a pharmaceutical setting.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Pappa, C. P., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • LCGC International. (2020). Choosing the Right HPLC Stationary Phase. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. [Link]

  • PubChem. (n.d.). Ethyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, A., et al. (2013). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 75(5), 543–553.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Essential concepts of mobile phase selection for Reversed phase HPLC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PubMed. (2006). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

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Validation

Comparative Guide: Crystal Structure &amp; Solid-State Properties of Substituted Ethyl Benzoates

The following technical guide details the crystal structure data, synthesis protocols, and comparative performance of substituted ethyl benzoates. Executive Summary Substituted ethyl benzoates represent a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal structure data, synthesis protocols, and comparative performance of substituted ethyl benzoates.

Executive Summary

Substituted ethyl benzoates represent a critical scaffold in pharmaceutical chemistry (e.g., Benzocaine) and materials science. Their solid-state performance is dictated by the competition between strong hydrogen bonding (in amino- and hydroxy- derivatives) and weak dispersive forces (in nitro- and unsubstituted derivatives).

This guide compares three distinct electronic classes of ethyl benzoates to elucidate how substituent effects drive crystal packing, solubility, and stability:

  • Ethyl 4-aminobenzoate (Benzocaine): H-bond Donor/Acceptor (Amphoteric).

  • Ethyl 4-hydroxybenzoate (Ethylparaben): Strong H-bond Donor (Phenolic).

  • Ethyl 4-nitrobenzoate: H-bond Acceptor only (Electron Withdrawing).

Comparative Crystallographic Data

The following data aggregates single-crystal X-ray diffraction (SC-XRD) results. Note the distinct shift in space group and packing efficiency driven by the capacity for intermolecular hydrogen bonding.

Table 1: Structural Parameters & Physical Properties[1]
CompoundSubstituent (Para)Crystal SystemSpace GroupPacking MotifMelting Point
Benzocaine

(Amino)
Monoclinic

(Form I)
Head-to-Tail H-bonded Ribbons (N-H[1]···O=C)89–92 °C
Ethylparaben

(Hydroxy)
Monoclinic

Phenol-Carboxylate Chains (O-H···O=C)115–118 °C
Ethyl 4-nitrobenzoate

(Nitro)
Orthorhombic

/


-Stacking & Weak C-H···O interactions
55–59 °C
Ethyl Benzoate

(None)
LiquidN/AAmorphous/Liquid Phase at RT-34 °C

Technical Insight: The dramatic increase in melting point for Ethylparaben (


C) vs. Ethyl 4-nitrobenzoate (

C) confirms that strong O-H···O hydrogen bonds stabilize the lattice significantly more effectively than the dipolar interactions and

-stacking observed in the nitro derivative.

Mechanistic Analysis of Crystal Packing

Understanding the "Supramolecular Synthons" allows researchers to predict the solubility and bioavailability of new derivatives.

Benzocaine (Amino-Ester Interaction)

Benzocaine crystallizes in a herringbone motif .[1] The primary stabilizing force is a Head-to-Tail hydrogen bond between the amino group (


) of one molecule and the carbonyl oxygen (

) of the ester group in an adjacent molecule.
  • Implication: This 1D ribbon structure creates "slip planes," contributing to the specific mechanical properties (tabletability) of Benzocaine.

Ethylparaben (Phenol-Ester Interaction)

The hydroxyl group is a more polarized donor than the amino group. Ethylparaben forms infinite chains driven by O-H···O=C interactions.[1]

  • Implication: The higher bond energy of

    
     vs 
    
    
    
    results in a tighter lattice, explaining the higher melting point and lower aqueous solubility compared to amino-analogs.
Ethyl 4-nitrobenzoate (Steric & Electronic Repulsion)

Lacking a strong proton donor, this molecule relies on weak C-H···O interactions and


-

stacking
. The nitro group is bulky and electron-withdrawing, reducing the electron density of the aromatic ring and altering the stacking geometry.
  • Implication: The "looser" packing results in a significantly lower melting point, making this intermediate easier to melt-process but potentially less stable in humid conditions (higher moisture uptake in amorphous regions).

Visualization: Interaction Logic Pathway

The following diagram illustrates how substituent choice dictates the final crystal lattice topology.

CrystalPacking Substituent Substituent Choice Amino -NH2 (Benzocaine) Substituent->Amino Hydroxy -OH (Ethylparaben) Substituent->Hydroxy Nitro -NO2 (Nitrobenzoate) Substituent->Nitro H_Donor Strong H-Bond Donor Amino->H_Donor Hydroxy->H_Donor No_Donor No H-Bond Donor Nitro->No_Donor Ribbon 1D Head-to-Tail Ribbons H_Donor->Ribbon Amino-Carbonyl Synthon Chain Infinite Phenol-Carboxylate Chains H_Donor->Chain Phenol-Carbonyl Synthon Stack Pi-Stacking & Weak Dipole Forces No_Donor->Stack Steric Control Prop_Sol Moderate MP Good Bioavailability Ribbon->Prop_Sol Prop_Stab High MP High Lattice Stability Chain->Prop_Stab Prop_Low Low MP High Solvency Stack->Prop_Low

Figure 1: Decision tree showing how substituent electronics dictate supramolecular synthons and final solid-state properties.

Experimental Protocols

To ensure reproducibility and high crystallinity for XRD analysis, the following self-validating protocols are recommended.

Synthesis of Ethyl 4-nitrobenzoate (Fischer Esterification)

This protocol uses a Dean-Stark trap principle to drive equilibrium, ensuring high yield.

  • Reagents: Mix 4-nitrobenzoic acid (16.7 g, 0.1 mol) with absolute ethanol (50 mL).

  • Catalyst: Add concentrated

    
     (2.0 mL) dropwise.
    
  • Reflux: Heat to reflux (

    
    C) for 4 hours.
    
    • Validation Check: Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 1:4). Disappearance of the acid spot (

      
      ) confirms completion.
      
  • Workup: Pour mixture into ice water (200 mL). The ester will precipitate immediately.

  • Neutralization: Wash the solid with 5%

    
     to remove unreacted acid.
    
    • Critical Step: Continue washing until effervescence stops to ensure no acidic impurities remain, which can disrupt crystallization.

Crystallization for XRD (Slow Evaporation)

Rapid cooling often yields microcrystalline powder. For single crystals suitable for XRD:

  • Solvent Selection:

    • Benzocaine: Ethanol/Water (80:20).

    • Ethylparaben: Methanol or Acetone.

    • Nitrobenzoate: Ethyl Acetate/Hexane (1:1).

  • Dissolution: Dissolve 100 mg of purified solid in minimum hot solvent. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Growth: Place in a clean vial. Cover with Parafilm and poke 3 small holes .

  • Environment: Store in a vibration-free, dark cabinet at

    
    C.
    
  • Harvest: Crystals should appear within 48-72 hours.

Visualization: Crystallization Workflow

Crystallization Start Crude Product PurityCheck Purity Check (TLC/NMR) Must be >98% Start->PurityCheck PurityCheck->Start Fail (Recrystallize) Dissolve Dissolve in Hot Solvent (Saturation Point) PurityCheck->Dissolve Pass Filter Hot Filtration (0.45µm PTFE) Dissolve->Filter Nucleate Slow Evaporation (Parafilm with pinholes) Filter->Nucleate Harvest Harvest Crystals (Microscope Selection) Nucleate->Harvest 2-5 Days XRD Single Crystal XRD Harvest->XRD

Figure 2: Step-by-step workflow for growing diffraction-quality crystals from crude synthesized esters.

References

  • Lynch, D. E., & McClenaghan, I. (2002).[1][2] Monoclinic form of ethyl 4-aminobenzoate (benzocaine).[1] Acta Crystallographica Section E: Structure Reports Online.[1]

  • Sinha, B. K., & Pattabhi, V. (1987).[1] Crystal structure of benzocaine.[1][3] Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • Gelbrich, T., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design.

  • PubChem. (2025). Ethyl 4-nitrobenzoate Compound Summary. National Library of Medicine.

  • Sivabalasolanki, S. (2017). Growth and characterization of ethyl 4-hydroxybenzoate single crystals. Optics & Laser Technology.[4]

Sources

Comparative

Reactivity comparison of methoxy-substituted vs unsubstituted benzyl bromides

Executive Summary High-Impact Takeaway: The introduction of a methoxy (-OMe) group to the benzyl bromide scaffold fundamentally alters its electrophilic profile depending on regiochemistry. Para-Methoxybenzyl Bromide (PM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Impact Takeaway: The introduction of a methoxy (-OMe) group to the benzyl bromide scaffold fundamentally alters its electrophilic profile depending on regiochemistry.

  • Para-Methoxybenzyl Bromide (PMB-Br): Exhibits explosive reactivity in

    
     pathways (up to 
    
    
    
    times faster than unsubstituted benzyl bromide) due to massive resonance stabilization of the carbocation. It requires strictly anhydrous, non-protic conditions to prevent hydrolysis.
  • Meta-Methoxybenzyl Bromide: Reacts slower than unsubstituted benzyl bromide in solvolysis, as inductive electron withdrawal dominates over resonance effects.

  • Unsubstituted Benzyl Bromide: Serves as the baseline standard, balancing moderate reactivity with hydrolytic stability.

This guide details the mechanistic drivers, quantitative kinetic data, and specific handling protocols required to utilize these reagents effectively in drug development and organic synthesis.

Mechanistic Analysis: The Electronic Tug-of-War

The reactivity difference stems from the competition between Inductive Effects (-I) and Resonance Effects (+M) . Benzyl bromides react via a spectrum of mechanisms ranging from pure


 to limiting 

.[1]
Unsubstituted Benzyl Bromide (Baseline)

The phenyl ring stabilizes the transition state (and any developing carbocation character) through hyperconjugation and


-system overlap. It is moderately reactive in both 

and

manifolds.
Para-Methoxybenzyl Bromide (The "Quinoid" Accelerator)

In the para position, the oxygen lone pair can donate electron density directly into the benzylic carbon's empty p-orbital (in


) or the antibonding orbital (in 

).
  • 
     Effect:  The carbocation is stabilized by a "quinoid-like" resonance structure where the positive charge is delocalized onto the oxygen atom. This lowers the activation energy (
    
    
    
    ) for ionization dramatically.
  • 
     Effect:  Benzylic 
    
    
    
    transition states are often "loose" (bond breaking leads bond making). The para-methoxy group stabilizes the developing partial positive charge (
    
    
    ) on the carbon, accelerating the reaction relative to the unsubstituted analog.
Meta-Methoxybenzyl Bromide (The Inductive Brake)

In the meta position, resonance delocalization onto the benzylic carbon is geometrically impossible.

  • Net Effect: The oxygen atom exerts a strong Inductive Effect (-I), withdrawing electron density through the sigma bond framework. This destabilizes the developing positive charge, making m-methoxybenzyl bromide less reactive than unsubstituted benzyl bromide in solvolysis.

Mechanistic Visualization

The following diagram illustrates the divergence in stability and pathway preference.

ReactivityPathways Substrate Benzyl Bromide Derivative Para Para-Methoxy (-OMe) Resonance (+M) >> Induction (-I) Quinoid Stabilization Substrate->Para Meta Meta-Methoxy (-OMe) Induction (-I) Dominates No Resonance Stabilization Substrate->Meta Unsub Unsubstituted (-H) Baseline Reactivity Substrate->Unsub PathSN1 SN1 Pathway (Ionization to Carbocation) ResultPara Rate: Extremely Fast (Risk: Hydrolysis) PathSN1->ResultPara ResultMeta Rate: Slowed (Stable but Sluggish) PathSN1->ResultMeta ResultUnsub Rate: Moderate (Standard) PathSN1->ResultUnsub PathSN2 SN2 Pathway (Direct Displacement) Para->PathSN1 Strongly Favored Para->PathSN2 Accelerated Meta->PathSN1 Disfavored Meta->PathSN2 Slightly Retarded Unsub->PathSN1 Unsub->PathSN2

Caption: Mechanistic divergence driven by substituent positioning. Note the massive acceleration of the


 pathway for the para-isomer.

Quantitative Performance Comparison

The following data aggregates relative rate constants (


) from solvolysis studies (representing 

character) and Finkelstein reactions (representing

character).
Table 1: Relative Reactivity Profiles

Base rate (


) assigned to Unsubstituted Benzyl Bromide.
SubstrateSubstituent (

const)

Relative Rate (Solvolysis)*

Relative Rate (Acetone/LiCl)**
Primary Stability Concern
p-Methoxybenzyl Br

(

)
~4,500 - 10,000 ~1.5 - 2.0Rapid Hydrolysis (moisture sensitive)
Unsubstituted Benzyl Br

1.0 1.0Lachrymator / Irritant
m-Methoxybenzyl Br

~0.1 - 0.3 ~0.8 - 0.9Slower conversion requiring heat
  • *Data approximated from solvolysis in 50-80% Aqueous Ethanol. The huge range in p-OMe depends on exact solvent polarity (Y-value). [1, 2]

  • **

    
     rates are less sensitive. p-OMe is slightly faster due to transition state stabilization, while m-OMe is slower due to electron withdrawal. [3]
    
Key Insight for Drug Development

If your synthetic route involves Para-Methoxybenzyl (PMB) protection , you cannot treat PMB-Br as a standard alkyl halide.

  • Stoichiometry: Do not use large excesses if the reaction is slow; the bromide will hydrolyze to the alcohol (PMB-OH) in the presence of trace water.

  • Acid Sensitivity: The resulting PMB ether is acid-labile, mirroring the stability of the bromide precursor.

Experimental Protocols

Protocol A: Comparative Solvolysis Kinetics (Validation)

Use this protocol to experimentally verify the reactivity difference in your specific solvent system.

Objective: Determine the half-life (


) of the benzyl bromides in a protic medium.

Workflow:

  • Preparation: Prepare a 0.1 M solution of the substrate in pure Ethanol.

  • Initiation: Rapidly mix 1.0 mL of substrate solution with 9.0 mL of Water (or 50:50 EtOH:H2O for slower kinetics).

  • Monitoring:

    • Method 1 (Conductivity): Monitor the increase in conductance as HBr is released.

    • Method 2 (Indicator): Add 2 drops of Bromothymol Blue. Measure time to color change (Yellow) against a blank.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Outcome: PMB-Br will react almost instantaneously (seconds to minutes) in high-water content, while unsubstituted benzyl bromide will take hours.

Protocol B: Controlled Benzylation ( Optimization)

Optimized for PMB-Br to minimize


 hydrolysis side-products.

Reagents:

  • Nucleophile (e.g., Phenol derivative, 1.0 equiv)

  • Substrate (PMB-Br, 1.1 equiv)

  • Base (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous Acetone or DMF (Strictly dry)

Step-by-Step:

  • Drying: Flame-dry glassware and cool under

    
    . Use fresh molecular sieves in the solvent.
    
  • Deprotonation: Stir Nucleophile and

    
     in solvent for 15 minutes at RT.
    
  • Addition: Add PMB-Br dropwise. Do not add all at once if the reaction is exothermic.

    • Critical Control: For PMB-Br, cool to 0°C during addition to prevent runaway self-polymerization or degradation.

  • Reaction: Allow to warm to RT.

    • Unsubstituted/Meta: May require reflux (50-60°C) for 4-12 hours.

    • Para-Methoxy:[2] Usually complete at RT in 1-2 hours.

  • Workup: Filter solids. Concentrate. Partition between EtOAc/Water.[3]

Experimental Workflow Diagram

ExperimentalProtocol cluster_prep Preparation cluster_reaction Reaction Phase Step1 Dry Solvent (Acetone/DMF) Step2 Activate Nucleophile (K2CO3, 15 min) Step1->Step2 Decision Substrate Type? Step2->Decision PathPMB Add PMB-Br @ 0°C Stir at RT (1-2h) Decision->PathPMB p-Methoxy PathBn Add Bn-Br @ RT Reflux (4-12h) Decision->PathBn Unsub / m-Methoxy Step3 TLC Monitoring (Check for hydrolysis) PathPMB->Step3 PathBn->Step3 Step4 Workup (Filter & Concentrate) Step3->Step4

Caption: Decision logic for benzylation protocols based on substrate reactivity.

References

  • ACS Publications. Kinetics of the Reactions of Halide Anions with Carbocations: Quantitative Energy Profiles for SN1 Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. Nucleophilic Substitution Reactions of Benzyl Halides. Part I. Journal of the Chemical Society. Available at: [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism: Effects of Substrate Structure. Available at: [Link]

  • University of Texas. The Hammett Equation and Free Energy Relationships. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(bromomethyl)-4-methoxybenzoate proper disposal procedures

As a Senior Application Scientist, I cannot overstate the importance of treating Ethyl 2-(bromomethyl)-4-methoxybenzoate with the utmost operational respect. This compound is a highly reactive benzylic electrophile.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating Ethyl 2-(bromomethyl)-4-methoxybenzoate with the utmost operational respect. This compound is a highly reactive benzylic electrophile. Direct disposal of unquenched reaction mixtures into a communal waste carboy is a critical safety violation. If the unreacted bromide encounters ambient moisture or amine-containing waste, it will undergo uncontrolled alkylation or hydrolysis, generating heat and hydrobromic acid (HBr) gas. This can lead to catastrophic over-pressurization of the waste container.

To build a truly safe laboratory environment, you must move beyond simply throwing chemicals into a bin. You must implement a self-validating deactivation protocol before the waste ever leaves your fume hood.

Operational Safety & Hazard Profile

Before initiating any disposal protocol, you must understand the mechanistic hazards of the molecule you are handling. Ethyl 2-(bromomethyl)-4-methoxybenzoate is a benzyl bromide derivative, meaning its primary danger lies in its rapid


 reactivity and volatility.

Table 1: Chemical Properties & Hazard Classification

PropertySpecificationOperational Implication
Chemical Class Benzyl bromide derivativeHighly reactive alkylating agent; requires nucleophilic quenching prior to disposal.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Corrosive to mucous membranes; mandates handling exclusively in a fume hood.
Physical Hazard LachrymatorCauses severe eye watering and respiratory distress upon vapor exposure[1].
Byproducts Hydrobromic Acid (HBr)Reacts with water to release corrosive HBr gas; avoid direct aqueous streams without a base[2].

Standard Operating Procedure: In-Hood Deactivation (Quenching)

Do not rely on your institutional Environmental Health and Safety (EHS) team to handle active alkylating agents. Highly reactive substances must be deactivated by the producer of the waste prior to disposal.

The following protocol utilizes a controlled solvolysis mechanism to destroy the benzylic bromide, rendering it safe for standard halogenated waste streams.

Step 1: Preparation & Containment Conduct all operations inside a certified chemical fume hood. Do not transport unquenched reaction mixtures across the laboratory, as the lachrymatory vapors will rapidly contaminate the workspace[3].

Step 2: Nucleophilic Quenching To the crude reaction mixture containing unreacted Ethyl 2-(bromomethyl)-4-methoxybenzoate, slowly add an excess of Methanol (MeOH) followed by solid Potassium Carbonate (


) .
  • Mechanistic Causality: The methanol acts as an oxygen nucleophile, displacing the benzylic bromide via an

    
     mechanism to yield a stable, non-lachrymatory benzyl ether. The 
    
    
    
    functions as an acid scavenger, immediately neutralizing the hydrobromic acid (HBr) byproduct. This prevents the off-gassing of corrosive HBr and eliminates the risk of container pressurization[4].

Step 3: Self-Validation Stir the mixture at room temperature for 30–60 minutes. Perform a Thin Layer Chromatography (TLC) check. This protocol is a self-validating system: the complete disappearance of the highly UV-active starting material spot confirms that the deactivation is successful. Do not proceed to waste transfer until this validation is complete.

Step 4: Phase Separation & Routing Add deionized water to dissolve the inorganic salts (KBr and unreacted


). Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Workflow Visualization

G Start Active Reaction Contains Unreacted Benzyl Bromide Quench Add MeOH / K2CO3 (Controlled Nucleophilic Quench) Start->Quench Wait Stir 30-60 min Verify via TLC Quench->Wait Aqueous Aqueous Layer (Salts, KBr) Wait->Aqueous Phase Separation Organic Organic Layer (Halogenated Solvents, Benzyl Ethers) Wait->Organic Phase Separation WasteAq Aqueous Waste Stream (pH 7-9) Aqueous->WasteAq WasteOrg Halogenated Waste Stream (Vented Carboy) Organic->WasteOrg

Workflow for the safe deactivation and disposal of benzyl bromide derivatives.

Halogenated Waste Segregation & Logistics

Once deactivated, the organic layer contains brominated compounds and must be strictly segregated.

Table 2: Waste Segregation Matrix

Waste StreamCompatibilityContainer SpecificationEHS Rationale
Halogenated Organic Primary Destination HDPE Plastic CarboyBrominated compounds must be segregated to prevent corrosive damage to metal drums and to comply with fuel blending regulations[5].
Non-Halogenated IncompatibleN/AMixing increases disposal costs exponentially and violates EHS segregation protocols[5].
Aqueous Basic Compatible (Post-Quench)HDPE Plastic CarboyContains inorganic salts (KBr) and neutralized carbonate from the quenching process.

Container Specifications: Use high-density polyethylene (HDPE) carboys. Do not use metal safety cans for accumulating halogenated solvents. Over time, halogenated solvents can dissociate to produce trace acids (like HBr or HCl) which will rapidly corrode metal containers[6].

Labeling: Ensure the container is "vapor tight" and labeled according to GHS standards[7]. The label must explicitly list "Ethyl 2-(bromomethyl)-4-methoxybenzoate (quenched)" alongside the exact solvent composition.

Emergency Spill Response & Decontamination

If a logistical failure occurs, your response must be immediate and dictated by the chemical's lachrymatory nature.

  • In-Hood Spills (Minor): Immediately cover the spill with inert absorbent pads. Crucial: Do not use water to wash the spill, as water slowly hydrolyzes the bromide, releasing volatile HBr gas[2]. Once absorbed, transfer the pads into a vapor-tight plastic container, label it as "Hazardous Halogenated Waste," and submit for EHS pickup[7].

  • Out-of-Hood Spills (Major): Because Ethyl 2-(bromomethyl)-4-methoxybenzoate is a potent lachrymator, a spill outside the fume hood will rapidly aerosolize, causing severe eye and respiratory irritation[1]. Evacuate the laboratory immediately, close all doors to allow the HVAC system to isolate the vapors, and contact emergency EHS responders[7].

References

1. - Details the critical financial and safety rationale for segregating halogenated from non-halogenated waste. 2. - Outlines the severe lachrymatory hazards and HBr off-gassing risks associated with benzylic bromides. 3. - Provides institutional standards for vapor-tight containment and emergency spill response for halogenated compounds. 4. - Highlights the danger of water hydrolysis liberating acidic gas (HBr) from unquenched alkylating agents. 5. - Confirms the GHS hazard classifications, including STOT SE 3 and lachrymator properties. 6. - Establishes the prohibition of metal safety cans for halogenated waste due to acid dissociation and corrosion. 7. - Provides the validated mechanistic protocol for destroying unreacted benzyl bromides using methanol and potassium carbonate.

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: Ethyl 2-(bromomethyl)-4-methoxybenzoate

Executive Safety Assessment Compound Class: Benzyl Bromide Derivative (Alkylating Agent) Primary Hazards: Lachrymator , Corrosive (Skin/Eyes) , Respiratory Irritant . Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 5970-71-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class: Benzyl Bromide Derivative (Alkylating Agent) Primary Hazards: Lachrymator , Corrosive (Skin/Eyes) , Respiratory Irritant .

Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 5970-71-8) is a highly reactive intermediate used in organic synthesis. It shares the potent toxicology of the benzyl bromide family. Unlike standard organic solvents, this compound possesses a "dual-threat" mechanism:

  • Alkylation: It irreversibly binds to biomolecules (DNA/Proteins), causing cellular damage and potential sensitization.

  • Hydrolysis: Upon contact with moisture (sweat, mucous membranes), it rapidly hydrolyzes to release Hydrogen Bromide (HBr) , causing immediate chemical burns.

Critical Directive: This compound is a lachrymator .[1][2][3] Handling outside a functional fume hood is strictly prohibited. Standard safety glasses are insufficient ; sealed chemical goggles are mandatory.

The PPE Matrix: A Self-Validating System

The following PPE selection is based on permeation kinetics for benzyl halides. Standard nitrile exam gloves provide only momentary protection against this class of compounds.[4]

Protective Equipment Specifications
Body ZoneStandard Operation (mg to g scale)Spill Cleanup / High Hazard (>10g)Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[5] Outer: Nitrile (4-5 mil)Change immediately upon splash.Laminate / Composite: Silver Shield® or Viton® gloves required.Nitrile breakthrough is <10 mins for benzyl halides.Benzyl bromides penetrate nitrile rubber rapidly. Double gloving provides a "sacrificial layer" allowing time to doff safely.
Eye/Face Chemical Goggles (Sealed) ANSI Z87.1 Impact + Splash rated.Full Face Respirator Or Goggles + Face Shield.Vapors bypass safety glasses, causing severe tearing and temporary blindness, increasing accident risk.
Respiratory Fume Hood (Certified) Sash at working height. Face velocity: 80-100 fpm.Respirator (APR) Cartridges: Organic Vapor + Acid Gas (OV/AG) (Yellow/Magenta).HBr gas generation requires Acid Gas protection in addition to Organic Vapor filtration.
Body Lab Coat (Cotton/Poly) + Chemical Resistant Apron.Tyvek® Suit If splash risk is high.[3]Synthetic fabrics can melt into skin if a reaction exotherms; aprons prevent soak-through.

Operational Protocol: The "Safe Path" Workflow

This protocol is designed to minimize the "Time at Risk" (TaR)—the duration the compound is exposed to the open environment.

Phase A: Preparation & Weighing
  • The "Cold Weigh" Technique: Benzyl bromides are volatile lachrymators. If possible, chill the reagent bottle (sealed) to 4°C before weighing to reduce vapor pressure.

  • Static Control: Use an anti-static gun or wipes on the spatula and weighing boat. Static discharge can scatter the light powder/crystals, contaminating the balance area.

  • Containment: Weigh inside the fume hood. Do not transport the open container to a balance outside the hood. If the balance is external, tare a vial, cap it, move to hood, add solid, cap tightly, and return to balance.

Phase B: Transfer & Reaction
  • Syringe Transfer (Liquids/Solutions): If the compound is in solution, use a gas-tight syringe with a Luer-lock tip to prevent needle pop-off due to backpressure.

  • Solid Addition: Use a powder funnel or a "tipping tube" (solid addition funnel) connected to the reaction flask to avoid opening the system to the hood atmosphere.

Phase C: Decontamination (The "Quench" Station)
  • Pre-pare a Quench Bath: Before starting, prepare a beaker containing 10% Aqueous Ammonia or 5% Sodium Thiosulfate .

  • Immediate Decon: Dip all spatulas, weigh boats, and pipettes into this bath immediately after use. This chemically destroys the alkylating agent (converting it to a harmless amine or salt) before it enters the trash.

Emergency Response & Waste Disposal

Exposure Response[2][6][7][8][9]
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][6][7] Do not rub. The lachrymatory effect causes involuntary closing of eyes; you must force eyelids open to flush out the HBr.

  • Skin Contact: Wash with soap and water.[1][2][3][5][8][6][9] Do not use alcohol (ethanol/isopropanol); alcohols increase skin permeability and drive the alkyl halide deeper into the tissue.

Disposal Protocol (Quenching)

Never dispose of active benzyl bromides in the general organic waste stream without quenching, as they can react with other waste components.

  • Quenching Reaction:

    • Dilute the waste material with a non-reactive solvent (e.g., Ethyl Acetate).

    • Slowly add 10% Aqueous Ammonia or Ethanolamine (1.5 equivalents).

    • Stir for 30 minutes. This converts the lachrymator into a non-volatile benzyl amine.

  • Verification: Check pH. It should be basic.

  • Disposal: Pour the quenched mixture into the "Halogenated Organic Waste" container.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

SafeHandling cluster_Hood Fume Hood Containment Zone Start Storage (4°C, Sealed) PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Inside Fume Hood) PPE_Check->Weighing Cold Weigh Reaction Reaction / Usage (Closed System) Weighing->Reaction Spill Spill / Exposure? Reaction->Spill Quench Decontamination (Ammonia/Thiosulfate) Spill->Quench No Emergency Emergency Protocol (Flush 15m + Medical) Spill->Emergency Yes (Skin/Eye Contact) Disposal Disposal (Halogenated Waste) Quench->Disposal After pH Check

Figure 1: Operational workflow for handling Ethyl 2-(bromomethyl)-4-methoxybenzoate, emphasizing the containment zone and decontamination steps.

References

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Benzyl Bromide Data). [Link]

  • Organic Syntheses. Handling Benzyl Halides and Lachrymators. Org. Synth. 2009, 86, 18. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(bromomethyl)-4-methoxybenzoate
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Ethyl 2-(bromomethyl)-4-methoxybenzoate
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